NF546
Description
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Properties
Molecular Formula |
C47H44N6Na4O17P4 |
|---|---|
Molecular Weight |
1180.7 g/mol |
IUPAC Name |
tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4 |
InChI Key |
GSMUPMANKNAMAS-UHFFFAOYSA-J |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NF546: A Selective P2Y11 Receptor Agonist
NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor, a G protein-coupled receptor (GPCR) involved in modulating immune responses.[1][2][3] Its mechanism of action is centered on the activation of the P2Y11 receptor, leading to the initiation of downstream signaling cascades that influence cellular functions, particularly in immune cells like dendritic cells and macrophages.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound.
P2Y11 Receptor Activation and Downstream Signaling
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha subunit families of G proteins.[5] This dual coupling initiates two primary signaling pathways upon agonist binding:
-
Phospholipase C (PLC) Pathway (via Gq): Activation of Gq leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[5]
-
Adenylyl Cyclase (AC) Pathway (via Gs): Activation of Gs stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP).[5] This results in an accumulation of intracellular cAMP, a crucial second messenger that activates protein kinase A (PKA) and other downstream effectors.
This compound has been shown to activate both of these pathways, confirming its role as a P2Y11 agonist.[1]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell System | Assay Type | Reference |
| pEC50 | 6.27 | 1321N1 astrocytoma cells | Calcium Mobilization & cAMP Accumulation | [1][2][6][7] |
| Antagonist pA2 (NF340) | 8.04 | 1321N1 astrocytoma cells | Calcium Mobilization | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation by this compound.
Cell Culture and Preparation:
-
Human 1321N1 astrocytoma cells, recombinantly expressing the human P2Y11 receptor, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for 1 hour.
-
After incubation, the cells are washed again to remove excess dye.
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is established before the addition of this compound.
-
This compound, at various concentrations, is automatically injected into the wells, and the fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to P2Y11 receptor stimulation by this compound.
Cell Culture and Preparation:
-
1321N1-P2Y11 cells are cultured as described for the calcium mobilization assay.
-
Cells are seeded in 96-well plates and grown to the desired confluence.
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Cells are incubated with the stimulation buffer for a short period.
-
This compound is added to the wells at various concentrations and incubated for a defined time (e.g., 30 minutes) at 37°C.
-
Following incubation, the cells are lysed.
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
Interleukin-8 (IL-8) Release Assay from Dendritic Cells
This experiment demonstrates a physiological consequence of this compound-mediated P2Y11 activation in a primary immune cell type.
Dendritic Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Monocytes are purified from PBMCs and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days to differentiate them into immature dendritic cells.
Assay Procedure:
-
Immature dendritic cells are harvested and plated in 24-well plates.
-
This compound is added to the cell cultures at a concentration of 100 µM and incubated for 24 hours.[2][6][7]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is quantified using a specific ELISA kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by this compound and the workflow of the key experiments.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 3. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 5. What are P2RY11 agonists and how do they work? [synapse.patsnap.com]
- 6. P2RY11 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to NF546: A Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NF546, a selective non-nucleotide agonist for the P2Y11 receptor. It covers its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its study, aimed at facilitating research and development in the field of purinergic signaling.
Introduction
The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled receptors (GPCRs), primarily activated by extracellular ATP.[1] A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gs and Gq proteins, enabling it to stimulate both adenylyl cyclase and phospholipase C pathways.[2][3][4] This dual signaling capacity positions the P2Y11 receptor as a critical regulator in various physiological processes, particularly in the immune system, where it is implicated in modulating inflammatory responses.[1][2][5] The development of selective pharmacological tools is crucial for elucidating its functions. This compound has emerged as a valuable non-nucleotide agonist for selectively probing P2Y11 receptor activity.[6][7]
Pharmacological Profile of this compound
This compound is a potent and selective agonist of the human P2Y11 receptor.[8] Its non-nucleotide structure, a derivative of suramin, confers selectivity over other P2Y and P2X receptor subtypes.[7][9]
Quantitative Data for this compound
| Parameter | Value | Receptor | Comments | Reference |
| pEC50 | 6.27 | Human P2Y11 | Determined in recombinant human 1321N1 astrocytoma cells using calcium and cAMP assays. | [6][7] |
| Selectivity | Relatively selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3. | Multiple P2Y and P2X subtypes | Demonstrates good selectivity for P2Y11 over other major purinergic receptors. | [6][7][8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. EC50 is the concentration of an agonist that gives half of the maximal response.[10]
P2Y11 Receptor Signaling Pathways Activated by this compound
Activation of the P2Y11 receptor by this compound initiates a bifurcated signaling cascade due to its coupling with both Gs and Gq proteins.[2][11]
-
Gs-Protein Pathway: The Gs alpha subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[12] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions such as gene expression and cell migration.[11][13] This pathway is often associated with the anti-inflammatory effects of P2Y11 activation.[2][3]
-
Gq-Protein Pathway: The Gq alpha subunit activates phospholipase C (PLC).[11][12] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to a variety of cellular responses, including the release of cytokines like IL-8.[2][7][14]
Experimental Protocols
The dual signaling nature of the P2Y11 receptor necessitates distinct assays to measure the outputs of both the Gq and Gs pathways. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay (Gq Pathway)
This assay measures the transient increase in intracellular calcium concentration following P2Y11 receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist stimulation, IP3-mediated calcium release from the endoplasmic reticulum increases the intracellular free calcium concentration. This increase is detected as a change in the fluorescence intensity of the dye, which is measured using a fluorometric plate reader or fluorescence microscopy.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the P2Y11 receptor (e.g., recombinant 1321N1 astrocytoma cells or primary human monocyte-derived dendritic cells) to 80-90% confluency.[7]
-
Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with probenecid (B1678239) to prevent dye extrusion.
-
Aspirate the culture medium from the cells and wash once with the loading buffer.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells two to three times with the assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Agonist Stimulation and Measurement:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Place the plate into a fluorescent plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the this compound solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the maximum response obtained with a saturating concentration of a reference agonist or ionophore (e.g., ionomycin).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the production of cyclic AMP in response to P2Y11 receptor stimulation.
Principle: Activation of the Gs-coupled P2Y11 receptor stimulates adenylyl cyclase to produce cAMP. The accumulated cAMP is then measured, typically using a competitive immunoassay format such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), or by using live-cell biosensors.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture and plate P2Y11-expressing cells as described for the calcium mobilization assay.
-
-
Pre-incubation with Phosphodiesterase (PDE) Inhibitor:
-
To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a broad-spectrum PDE inhibitor (e.g., IBMX) or a specific inhibitor like rolipram (B1679513) (for PDE4) for 15-30 minutes in a suitable buffer (e.g., KRH buffer).[15][16]
-
-
Agonist Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[15]
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit (e.g., 0.1 M HCl).[15]
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, ELISA, or RIA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each sample based on the standard curve.
-
Plot the amount of cAMP produced against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the activity of this compound at the P2Y11 receptor, from initial cell line selection to the final data analysis.
References
- 1. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of NF546 on Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist of the P2Y11 purinergic receptor. The P2Y11 receptor, a G-protein coupled receptor (GPCR), is uniquely expressed in the human immune system and is absent in rodents, making it a compelling target for human-specific immunomodulatory therapies. Activation of the P2Y11 receptor by agonists like this compound initiates a cascade of intracellular signaling events that can profoundly influence the function of various immune cells, including macrophages, dendritic cells (DCs), and T lymphocytes. This technical guide provides an in-depth overview of the role of this compound in modulating immune responses, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Immune Cell Function
The following tables summarize the quantitative effects of this compound on key immune cell functions as reported in the scientific literature. These data highlight the dose-dependent and cell-type-specific modulatory properties of this compound.
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Human Monocyte-Derived Dendritic Cells (moDCs) | IL-8 Release | 100 µM | ~2.5-fold increase in IL-8 concentration (pg/mL) compared to basal levels. | [1] |
| Human Monocyte-Derived Dendritic Cells (moDCs) | LPS-induced IL-12p70 Release | 100 µM | Significant inhibition of LPS-induced IL-12p70 release. | [1] |
| Human CD4+ T Cells | Cell Migration | 1 µM | Impaired migration in response to SDF-1α. | |
| Human Natural Killer (NK) Cells | Intracellular cAMP Levels | 100 µM | Significant increase in cAMP concentration. | [2] |
Note: Further quantitative data on the effects of this compound on macrophage polarization and T cell proliferation and differentiation are still emerging. The provided data is based on available literature and serves as a foundation for ongoing research.
Core Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by activating the P2Y11 receptor, which is dually coupled to two major G-protein signaling pathways: the Gq/11 pathway and the Gs pathway. This dual coupling allows for a complex and nuanced regulation of cellular function.
P2Y11 Receptor Signaling Cascade
Activation of the P2Y11 receptor by this compound initiates two distinct signaling cascades within the immune cell:
-
Gq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for various cellular responses, including cytokine release and cellular activation.
-
Gs Pathway: This pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP activates protein kinase A (PKA), which can modulate a wide range of cellular processes, including gene transcription and cell migration.
The interplay between these two pathways determines the ultimate cellular response to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
In Vitro Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (moDCs)
Objective: To generate immature moDCs from human peripheral blood mononuclear cells (PBMCs) and to stimulate them with this compound to assess cytokine production.
Materials:
-
Human PBMCs isolated from buffy coats
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
Lipopolysaccharide (LPS) (for co-stimulation experiments)
-
ELISA kits for human IL-8 and IL-12p70
Protocol:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or by using CD14 magnetic beads.
-
Differentiation of moDCs: Culture monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 complete medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh medium containing cytokines on day 3.
-
Stimulation: After differentiation, harvest the immature moDCs and resuspend them in fresh medium. Seed the cells in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with different concentrations of this compound (e.g., 10 µM, 100 µM) for 24 hours. For experiments investigating the effect on LPS-induced cytokine release, pre-incubate cells with this compound for 30 minutes before adding LPS (e.g., 100 ng/mL).
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-8 and IL-12p70 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
References
The P2Y11 Agonist NF546 and its Role in Interleukin-8 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 purinergic receptor.[1] This G protein-coupled receptor is implicated in the modulation of the immune system.[1] Notably, activation of the P2Y11 receptor by this compound has been demonstrated to stimulate the release of interleukin-8 (IL-8), a key chemokine involved in inflammatory responses, from human monocyte-derived dendritic cells.[1][2] This guide provides a comprehensive technical overview of the effects of this compound on IL-8 production, including quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Data on this compound-Mediated IL-8 Production
The stimulatory effect of this compound on IL-8 release is concentration-dependent. The key quantitative measure of its potency is the half-maximal effective concentration (pEC50).
| Compound | Parameter | Value | Cell Type | Reference |
| This compound | pEC50 for IL-8 Release | 6.27 | Human monocyte-derived dendritic cells | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response.
Studies have demonstrated significant IL-8 secretion from human monocyte-derived dendritic cells upon stimulation with this compound at a concentration of 100 μM for 24 hours. This effect can be prevented by the P2Y11 receptor antagonist NF340, confirming the specificity of the interaction.
Signaling Pathways of this compound-Induced IL-8 Production
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. Activation of these pathways by this compound initiates a cascade of intracellular events culminating in the production and release of IL-8.
P2Y11 Receptor Activation and Downstream Signaling
References
Understanding the Structure-Activity Relationship of NF546: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, particularly in the immune system.[1][2] Its unique pharmacological profile makes it a valuable tool for studying P2Y11 signaling and a potential starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, based on currently available data, and details the experimental protocols used for its characterization.
While a systematic SAR study of a series of this compound analogs is not yet publicly available, this guide will infer key structural features for activity based on the structure of this compound itself and related P2Y11 receptor ligands.
Core Compound: this compound
This compound, with the chemical name 4,4′-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha′-diphosphonic acid) tetrasodium (B8768297) salt, was identified through the screening of a library of sulfonic and phosphonic acid derivatives.[1][2]
Chemical Structure:
Biological Activity and Selectivity of this compound
This compound is a potent agonist of the human P2Y11 receptor with a pEC50 of 6.27.[1][2] It exhibits significant selectivity for P2Y11 over other P2Y and P2X receptor subtypes.[1]
| Receptor Subtype | Activity | Reference |
| P2Y11 | pEC50 = 6.27 | [1][2] |
| P2Y1 | Relatively inactive | [1] |
| P2Y2 | Relatively inactive | [1] |
| P2Y4 | Relatively inactive | [1] |
| P2Y6 | Relatively inactive | [1] |
| P2Y12 | Relatively inactive | [1] |
| P2X1 | Relatively inactive | [1] |
| P2X2 | Relatively inactive | [1] |
| P2X3 | Relatively inactive | [1] |
Inferred Structure-Activity Relationship of this compound
Although a direct SAR study on a series of this compound analogs is not available, we can infer key structural features important for its agonist activity by dissecting its molecular architecture and considering the SAR of related P2Y11 antagonists derived from suramin.
Key Structural Features of this compound for P2Y11 Agonism (Inferred):
-
Symmetrical Structure: this compound possesses a symmetrical structure, a feature often important for binding to dimeric or oligomeric GPCRs. This is consistent with the SAR of suramin-derived P2Y11 antagonists where a symmetric structure linking two anionic clusters is deemed necessary for bioactivity.
-
Central Urea (B33335) Linkage: The central urea moiety likely acts as a rigid scaffold, properly orienting the two halves of the molecule for optimal interaction with the receptor binding pocket.
-
Aromatic Rings and Amide Bonds: The series of phenyl and methyl-phenyl rings connected by amide bonds provide a specific conformational rigidity and potential for π-π stacking and hydrogen bonding interactions within the receptor's binding site.
-
Terminal Xylene Diphosphonic Acid Groups: The negatively charged phosphonic acid groups are crucial for activity. They likely interact with positively charged amino acid residues (e.g., arginine, lysine) in the binding pocket of the P2Y11 receptor, a common feature for nucleotide receptor ligands.
P2Y11 Receptor Signaling Pathways
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. Activation by an agonist like this compound initiates a dual signaling cascade.
Gs-cAMP Signaling Pathway
Activation of the Gs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA).
Caption: Gs-cAMP signaling pathway activated by this compound.
Gq-Calcium Mobilization Pathway
Activation of the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.
Caption: Gq-Calcium mobilization pathway activated by this compound.
Experimental Protocols
The characterization of this compound and its activity on the P2Y11 receptor relies on two primary functional assays: the calcium mobilization assay and the cAMP accumulation assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the human P2Y11 receptor (e.g., HEK293, CHO, or 1321N1 astrocytoma cells) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a probenecid (B1678239) solution to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, this compound or other test compounds are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is calculated, and dose-response curves are generated to determine the EC50 values of the agonists.
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following the activation of the Gs pathway.
Workflow:
Caption: Workflow for the cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, P2Y11-expressing cells are cultured and seeded in microplates.
-
PDE Inhibition: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and enhance the signal.
-
Compound Stimulation: this compound or other test compounds are added to the wells, and the cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A standard curve is used to determine the concentration of cAMP in each sample, and dose-response curves are generated to calculate the EC50 values of the agonists.
Conclusion and Future Directions
This compound is a critical pharmacological tool for probing the function of the P2Y11 receptor. Its selectivity and well-characterized dual signaling mechanism make it an invaluable asset in immunology and other fields where P2Y11 plays a role.
The primary limitation in fully understanding the structure-activity relationship of this compound class is the lack of publicly available data on a series of its analogs. Future medicinal chemistry efforts focused on the systematic modification of the this compound scaffold are necessary to:
-
Identify the minimal pharmacophore required for P2Y11 agonism.
-
Explore the potential for developing more potent and selective agonists.
-
Improve the pharmacokinetic properties of this chemical class for potential in vivo applications.
Such studies will be instrumental in unlocking the full therapeutic potential of targeting the P2Y11 receptor.
References
- 1. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
NF546: A Technical Guide to its Function in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NF546, a key pharmacological tool used in the study of purinergic signaling. It details the compound's mechanism of action, quantitative pharmacology, and its application in experimental settings, with a focus on its role as a selective agonist for the P2Y11 receptor.
Introduction: Purinergic Signaling and the P2Y11 Receptor
Purinergic signaling is a fundamental cell communication pathway mediated by extracellular nucleotides like adenosine (B11128) 5'-triphosphate (ATP) and their breakdown products.[1] These molecules act on a diverse family of purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for nucleotides).[2][3] The P2 family is further divided into P2X ionotropic ligand-gated ion channels and P2Y metabotropic G protein-coupled receptors (GPCRs).[2][4]
The human P2Y11 receptor is a unique member of the P2Y family.[3][5] Unlike other P2Y receptors that typically couple to a single G protein subfamily, the P2Y11 receptor is dually coupled to both Gs and Gq proteins.[6] This allows it to simultaneously stimulate both the adenylyl cyclase (AC) and phospholipase C (PLC) pathways, leading to increases in intracellular cyclic AMP (cAMP) and Ca2+, respectively.[7][8][9] This dual signaling capacity positions P2Y11 as a critical regulator in various physiological processes, particularly in the immune system and vascular function.[1][8][10] The development of selective pharmacological tools is crucial for elucidating its specific roles, and this compound has emerged as a primary agonist for this purpose.[2]
This compound: A Selective, Non-Nucleotide P2Y11 Agonist
This compound is a potent and selective non-nucleotide agonist of the P2Y11 receptor.[11][12] Its chemical name is 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium (B8768297) salt.[13] Developed through the screening of sulfonic and phosphonic acid derivatives, this compound provides a critical tool for investigating P2Y11-mediated signaling without the confounding effects of nucleotide-based agonists, which can be rapidly degraded by ectonucleotidases or activate other P2 receptor subtypes.[13]
Quantitative Pharmacology of this compound
The efficacy and selectivity of this compound have been characterized across various recombinant and native systems. The following table summarizes key quantitative data regarding its activity.
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| pEC₅₀ | P2Y₁₁ | Human | 6.27 | Calcium Mobilization / cAMP Accumulation | [11][13] |
| IC₅₀ | HMGA2 | - | 5.49 µM | DNA-Binding Activity | |
| Selectivity | P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₂, P2X₁, P2X₂, P2X₂₊₃ | Human | Selective for P2Y₁₁ | Functional Assays | [11][13] |
Note: While highly selective, this compound may activate P2Y₂, P2Y₆, and P2Y₁₂ receptors at higher concentrations.[8]
Mechanism of Action: P2Y11 Signaling Pathways
Activation of the P2Y11 receptor by this compound initiates a dual signaling cascade through Gs and Gq proteins.
-
Gq-PLC-Ca²⁺ Pathway : The Gq protein alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7][9]
-
Gs-AC-cAMP Pathway : The Gs protein alpha subunit stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[9][14] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate cellular function.[14][15]
The diagram below illustrates the signaling pathways initiated by this compound at the P2Y11 receptor.
Key Experimental Applications and Protocols
This compound is utilized in a variety of in vitro assays to probe the function of the P2Y11 receptor. Below are detailed protocols for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation. It is a primary method for confirming the agonistic activity of compounds like this compound.[13]
The following diagram outlines the typical workflow for a calcium imaging experiment.
-
Cell Preparation :
-
Seed human astrocytoma cells (1321N1) stably expressing the human P2Y11 receptor onto 96-well black-walled, clear-bottom plates.
-
Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading :
-
Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Prepare a Fura-2 AM (or Fluo-4 AM) stock solution in DMSO and dilute it in the loading buffer to a final concentration of 2-5 µM.[16] Add Pluronic F-127 (0.02% final concentration) to aid dye dispersal.
-
Aspirate the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[17]
-
-
Assay Procedure :
-
After incubation, wash the cells twice with loading buffer to remove extracellular dye. Add fresh loading buffer to each well.
-
Place the plate into a fluorescence microplate reader or onto an inverted microscope equipped for ratiometric imaging.[18]
-
Measure baseline fluorescence for 1-2 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm while measuring emission at ~510 nm.[16][18]
-
Using an automated injection system, add varying concentrations of this compound to the wells.
-
Immediately begin recording fluorescence for another 5-10 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis :
-
The ratio of fluorescence emission following excitation at 340 nm versus 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.[18]
-
Plot the peak change in the F340/F380 ratio against the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.
-
cAMP Accumulation Assay
This assay quantifies the production of cAMP, confirming the activation of the Gs-coupled pathway of the P2Y11 receptor.
-
Cell Preparation :
-
Seed P2Y11-expressing cells (e.g., 1321N1 or HEK293) into 96-well plates and culture overnight.
-
-
Assay Procedure :
-
Wash cells with a stimulation buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM) or Rolipram (10 µM), for 15-30 minutes. This prevents the degradation of newly synthesized cAMP and enhances the signal.[19]
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification :
-
Lyse the cells using the lysis buffer provided with the chosen cAMP detection kit.
-
Quantify the amount of cAMP in the lysate using a competitive immunoassay (e.g., HTRF, ELISA) or a LANCE cAMP kit, following the manufacturer's instructions. These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the curve to determine the EC₅₀.
-
Radioligand Binding Assay
While this compound is an agonist, competitive binding assays are essential for determining its binding affinity (Ki) for the P2Y11 receptor. This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor.[20]
-
Membrane Preparation :
-
Homogenize cells or tissues expressing the P2Y11 receptor in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction :
-
In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of a suitable P2Y11 radioligand (e.g., [³H]ATP, though a stable analog is preferable), and a range of concentrations of unlabeled this compound.[21]
-
To determine non-specific binding, include control wells containing a high concentration of a non-radioactive P2Y11 agonist/antagonist.
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection :
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[20]
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Conclusion and Future Directions
This compound is an indispensable tool for the functional characterization of the P2Y11 receptor. Its non-nucleotide structure and high selectivity allow for precise investigation of P2Y11-mediated signaling in a variety of physiological and pathological contexts, including immune modulation, vascular tone regulation, and T-lymphocyte migration.[1][10] The experimental protocols detailed herein provide a robust framework for researchers to utilize this compound effectively. Future research may focus on leveraging the structure-activity relationship of this compound and related compounds to develop even more potent and selective P2Y11 modulators, including antagonists and allosteric modulators, for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2RY11 - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. protocols.io [protocols.io]
- 18. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 19. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of NF546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly within the immune system and vasculature. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, including its pharmacological profile, mechanism of action, and key experimental findings. Detailed methodologies for seminal experiments are provided, alongside visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
The P2Y11 receptor is unique among the P2Y receptor family due to its dual coupling to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively.[1] The lack of selective and potent ligands has historically hampered the elucidation of its physiological roles. The discovery of this compound provided a critical chemical tool to probe P2Y11 function. This compound, chemically identified as 4,4′-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium (B8768297) salt, emerged from the screening of a library of sulfonic and phosphonic acid derivatives.[2]
Pharmacological Profile of this compound
This compound is characterized as a selective agonist for the human P2Y11 receptor. Its initial characterization demonstrated a pEC50 of 6.27 in stimulating P2Y11-mediated signaling.[2]
Potency and Selectivity
The potency and selectivity of this compound have been evaluated against a panel of other P2Y and P2X receptors. The following table summarizes the available quantitative data on its activity.
| Receptor Target | Activity (pEC50) | Selectivity vs. other P2Y/P2X Receptors | Reference |
| P2Y11 | 6.27 | Relatively selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2/3.[2] | [2] |
| P2Y1 | Inactive | - | [2] |
| P2Y2 | Low activity at higher doses | - | [3] |
| P2Y4 | Inactive | - | [2] |
| P2Y6 | Low activity at higher doses | - | [3] |
| P2Y12 | Low activity at higher doses | - | [3] |
| P2X1 | Inactive | - | [2] |
| P2X2 | Inactive | - | [2] |
| P2X3 | Inactive | - | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the P2Y11 receptor. This receptor is distinguished by its ability to couple to two distinct G protein signaling cascades:
-
Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]
-
Gs Pathway: Concurrently, P2Y11 receptor activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).[4][5]
The dual signaling nature of the P2Y11 receptor allows for a complex and nuanced cellular response to this compound stimulation.
Key Experimental Findings and Protocols
The initial characterization of this compound involved a series of in vitro experiments to determine its activity and mechanism of action. Below are detailed protocols for the key assays employed.
Measurement of Intracellular Calcium Mobilization
This assay is fundamental to assessing the Gq-mediated signaling of the P2Y11 receptor upon activation by this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed 1321N1-P2Y11 cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in the same buffer containing 0.02% Pluronic F-127 for 1 hour at 37°C.
-
Washing: Wash the cells twice with the buffer to remove excess dye.
-
Compound Application: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4). Record data every 2 seconds for at least 3 minutes.
-
Data Analysis: The change in fluorescence is expressed as a percentage of the baseline fluorescence. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the pEC50.
Measurement of Intracellular cAMP Accumulation
This assay is used to quantify the Gs-mediated signaling of the P2Y11 receptor following stimulation with this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Plate P2Y11-expressing cells in 96-well plates and grow to near confluence.
-
Pre-treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor such as 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add different concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to obtain a dose-response curve and calculate the pEC50.
Biological Effects in Native Systems
Beyond recombinant cell systems, the effects of this compound have been characterized in primary human cells, demonstrating its potential physiological relevance.
Immunomodulatory Effects in Human Monocyte-Derived Dendritic Cells
In human monocyte-derived dendritic cells, this compound has been shown to stimulate the release of interleukin-8 (IL-8), a key chemokine in the inflammatory response.[2] This effect is consistent with the known role of P2Y11 in modulating immune cell function.
Logical Relationship of this compound Action in Dendritic Cells:
Conclusion
This compound represents a significant advancement in the study of purinergic signaling, providing a selective tool for the investigation of the P2Y11 receptor. Its discovery and initial characterization have paved the way for a more detailed understanding of the physiological and pathophysiological roles of P2Y11, particularly in immunity and vascular biology. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the P2Y11 receptor. Further research into the in vivo effects and safety profile of this compound and its analogs is warranted.
References
- 1. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
The P2Y11 Agonist NF546: A Technical Guide to its Impact on T Lymphocyte Polarization and Migration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of NF546, a selective agonist of the P2Y11 purinergic receptor, in modulating human T lymphocyte polarization and migration. The data and methodologies presented are collated from key research findings to support further investigation and drug development in immunology and related fields.
Core Concepts: P2Y11 Signaling in T Lymphocytes
T lymphocyte migration is a crucial process in the adaptive immune response, requiring precise spatiotemporal control of intracellular signaling. The P2Y11 receptor, a G protein-coupled receptor (GPCR) activated by extracellular ATP, has emerged as a key regulator of this process. This compound, as a selective P2Y11 agonist, provides a powerful tool to dissect the downstream signaling events that govern T cell motility.
Indiscriminate, global stimulation of P2Y11 receptors with this compound has been shown to disrupt the natural, autocrine feedback mechanisms that regulate T cell migration.[1] Normally, P2Y11 receptors are involved in a sophisticated choreography of cellular movement, where their localized signaling at the rear of the cell helps to coordinate forward motion.[1][2] However, excessive stimulation with an agonist like this compound leads to impaired T cell function.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on T lymphocyte polarization and migration as documented in the literature.
Table 1: Effect of this compound on T Cell Polarization
| Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Human Effector CD4 T cells | P2Y11 agonist (this compound) | 1 µM | Impaired cell polarization and increased surface area. | [1] |
| Jurkat T cells | P2Y11 agonist (this compound) | 1 µM | Blocked formation of pseudopods. | [1] |
Table 2: Effect of this compound on T Cell Migration
| Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Human Effector CD4 T cells | P2Y11 agonist (this compound) | 1 µM | Impaired migration in response to SDF-1α. | [1] |
| Jurkat T cells | P2Y11 agonist (this compound) | 1 µM | Impaired migration in response to SDF-1α. | [1] |
Signaling Pathways Modulated by this compound
Global stimulation of T cells with this compound activates the P2Y11 receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This signaling cascade has been shown to be the primary pathway through which P2Y11 activation by this compound exerts its effects on T cell function, as the use of a cell-permeable cAMP analog mimics the inhibitory effects of this compound.[1] Interestingly, while P2Y11 receptors can also couple to Gq proteins to mobilize Ca2+ signaling, stimulation with this compound did not induce Ca2+ signaling in the studied T cell systems.[1]
The diagram below illustrates the signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound in T lymphocytes.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
T Cell Isolation and Culture
Human CD4 T cells are obtained from peripheral blood mononuclear cells (PBMCs) and stimulated for 3 days with anti-CD3/CD28 antibody-coated beads. Jurkat T cells, an immortalized line of human T lymphocytes, are also commonly used and maintained in appropriate culture medium.
T Cell Polarization Assay
-
Human effector CD4 T cells are treated for 30 minutes with 1 µM of the P2Y11 agonist, this compound.[1]
-
Control groups include vehicle-treated cells and cells treated with a P2Y11 antagonist (NF340, 10 µM) or a PKA inhibitor (H89, 5 µM).[1]
-
Cell morphology and polarization are observed and captured using microscopy.
-
Analysis of cell shape, polarization, and pseudopod formation is performed to quantify the effects of the different treatments.
The experimental workflow is depicted in the diagram below.
Caption: Workflow for T cell polarization assay.
T Cell Migration Assay
-
CD4 effector T cells or Jurkat T cells are treated with various compounds, including the P2Y11 agonist this compound (1 µM).[1]
-
Cell migration in response to the chemokine SDF-1α (100 ng/ml) is monitored using video microscopy for a duration of 30 minutes.[1]
-
The migration speeds of individual cells (n≥20 per experiment) are calculated.
-
Statistical analysis, such as a one-way ANOVA, is used to compare the migration speeds between different treatment groups.
The logical relationship of the migration assay is outlined below.
Caption: Logical flow of the T cell migration assay.
Conclusion
The selective P2Y11 agonist this compound serves as a critical research tool for understanding the intricate mechanisms of T lymphocyte motility. The available data robustly demonstrates that global stimulation of the P2Y11 receptor with this compound impairs T cell polarization and migration through a cAMP/PKA-dependent pathway. These findings have significant implications for the development of therapeutic strategies targeting T cell trafficking in various pathological contexts, including inflammatory diseases and cancer. Further research utilizing this compound will undoubtedly continue to illuminate the role of purinergic signaling in immune regulation.
References
The Inhibitory Effect of NF546 on HMGA2 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High Mobility Group At-hook 2 (HMGA2) is a non-histone architectural protein that plays a critical role in chromatin remodeling, gene transcription, and cellular differentiation. Its aberrant expression is strongly correlated with tumorigenesis and metastasis in a variety of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the inhibitory effect of NF546, a small molecule compound, on the HMGA2 protein. This compound has been identified as an inhibitor of the DNA-binding activity of HMGA2, thereby disrupting its function. This document details the quantitative data on its inhibitory activity, comprehensive experimental protocols for its characterization, and discusses the potential signaling pathways affected by its action.
Introduction to HMGA2 and its Role in Disease
The High Mobility Group A (HMGA) family of proteins, including HMGA2, are characterized by the presence of "AT-hook" DNA-binding motifs that preferentially bind to the minor groove of AT-rich DNA sequences. This binding induces conformational changes in chromatin, facilitating the assembly of transcription factor complexes and thereby regulating the expression of a multitude of genes. HMGA2 is highly expressed during embryonic development and in various cancer types, where it is implicated in promoting cell proliferation, epithelial-to-mesenchymal transition (EMT), and inhibiting apoptosis.[1][2] Its role as a key driver in oncogenesis has positioned it as a significant target for the development of novel anti-cancer therapies.
This compound: An Identified Inhibitor of HMGA2
This compound is a small molecule that has been identified as an inhibitor of the DNA-binding activity of the HMGA2 protein.[3][4] It was discovered through a high-throughput screening campaign designed to identify compounds that disrupt the interaction between HMGA2 and its DNA substrate.[3][5] Chemically, this compound is also known as a selective agonist for the P2Y11 purinergic receptor.[3][5]
Quantitative Data on the Inhibition of HMGA2 by this compound
The inhibitory potency of this compound on the DNA-binding function of HMGA2 has been quantified using biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 | 5.49 μM | AlphaScreen | [3] |
Table 1: Inhibitory Potency of this compound against HMGA2-DNA Binding. The IC50 value represents the concentration of this compound required to inhibit 50% of the HMGA2-DNA binding activity in the specified assay.
Experimental Protocols
The identification and characterization of this compound as an HMGA2 inhibitor involved a series of robust biochemical and cell-based assays. The detailed methodologies for these key experiments are provided below.
AlphaScreen-Based Primary High-Throughput Screening
The primary screening for inhibitors of the HMGA2-DNA interaction was performed using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[3][6][7] This assay measures the proximity of a donor and acceptor bead, which are brought together by the binding of His-tagged HMGA2 to a biotinylated DNA probe.
Materials:
-
His-tagged recombinant HMGA2 protein
-
Biotinylated AT-rich DNA oligonucleotide probe
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well or 1536-well assay plates
-
This compound (from a compound library such as LOPAC1280)[3][5]
Protocol:
-
Prepare a solution of His-tagged HMGA2 and biotinylated DNA probe in assay buffer.
-
Add the Ni-NTA Acceptor beads and Streptavidin-coated Donor beads to the solution.
-
Incubate the mixture to allow for the formation of the HMGA2-DNA complex and subsequent bead association.
-
Dispense the bead-protein-DNA mixture into the wells of the assay plate.
-
Add this compound or other test compounds at various concentrations to the wells.
-
Incubate the plates in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plates using an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
A decrease in the AlphaScreen signal indicates inhibition of the HMGA2-DNA interaction.
Counterscreening for Specificity
To ensure that this compound specifically inhibits the HMGA2-DNA interaction and is not a promiscuous inhibitor, a counterscreening assay is employed. An example is an AlphaScreen assay for an unrelated protein-protein or protein-substrate interaction, such as the binding of the bromodomain-containing protein 4 (BRD4) to an acetylated histone peptide.[4][8]
Protocol:
-
Follow a similar AlphaScreen protocol as described in 4.1, but replace the HMGA2 and DNA components with His-tagged BRD4 and a biotinylated acetylated histone H4 peptide.
-
Test this compound at the same concentrations used in the primary screen.
-
A lack of significant inhibition in the BRD4 assay indicates that this compound is selective for the HMGA2-DNA interaction.
Cytotoxicity Assay
To assess the potential toxicity of this compound to cells, a standard cytotoxicity assay is performed. The human epidermoid carcinoma cell line, A431, can be used for this purpose.[4][9]
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
A minimal decrease in cell viability indicates low cytotoxicity of the compound at the tested concentrations.
Mechanism of Action and Signaling Pathways
Proposed Mechanism of Inhibition
The primary mechanism by which this compound inhibits HMGA2 is through the disruption of its ability to bind to AT-rich DNA sequences.[3] While the precise binding site of this compound on HMGA2 has not been detailed in the available literature, it is hypothesized to interfere with the "AT-hook" domains, which are crucial for DNA interaction. This is similar to the mechanism proposed for another inhibitor identified in the same screen, suramin, which is thought to bind to the positively charged Arg/Lys residues within the AT-hooks through electrostatic interactions and hydrogen bonding.[3]
Potential Impact on Downstream Signaling Pathways
By inhibiting the DNA-binding function of HMGA2, this compound is expected to modulate the various signaling pathways that are regulated by HMGA2. HMGA2 is known to be a hub for multiple oncogenic signaling cascades.[1][2] The inhibition of HMGA2 by this compound could therefore potentially lead to:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): HMGA2 is a known driver of EMT, a process critical for cancer metastasis. By inhibiting HMGA2, this compound may suppress the expression of EMT-related genes.[2][9]
-
Induction of Apoptosis: HMGA2 can protect cancer cells from apoptosis. Its inhibition may therefore sensitize cells to programmed cell death.[2]
-
Cell Cycle Arrest: HMGA2 promotes cell cycle progression. Inhibition by this compound could lead to cell cycle arrest at various checkpoints.[2][10]
Given that this compound is also a P2Y11 receptor agonist, its cellular effects could be complex and may involve the modulation of signaling pathways downstream of this G-protein coupled receptor, such as those involving adenylyl cyclase and phospholipase C.[3][11] The interplay between its effects on HMGA2 and the P2Y11 receptor warrants further investigation to fully elucidate its therapeutic potential.
Conclusion and Future Directions
This compound represents a promising starting point for the development of therapeutic agents targeting the oncoprotein HMGA2. Its ability to inhibit the crucial DNA-binding activity of HMGA2 at a micromolar concentration has been established through robust screening methodologies. The detailed experimental protocols provided herein offer a framework for the further evaluation and optimization of this and other potential HMGA2 inhibitors.
Future research should focus on several key areas:
-
Elucidation of the precise binding mode of this compound to HMGA2 through structural biology studies.
-
Lead optimization to improve the potency and selectivity of this compound.
-
In-depth investigation of the cellular effects of this compound , particularly in disentangling its impact on HMGA2-regulated pathways versus P2Y11-mediated signaling.
-
In vivo studies to assess the efficacy and safety of this compound or its analogs in preclinical cancer models.
By pursuing these avenues of research, the full therapeutic potential of targeting HMGA2 with small molecules like this compound can be realized, offering new hope for the treatment of a wide range of malignancies.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinoma-specific expression of P2Y11 receptor and its contribution in ATP-induced purinergic signalling and cell migration in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 7. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prospective in vitro A431 cell line anticancer efficacy of zirconia nanoflakes derived from Enicostemma littorale aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
NF546: A P2Y11 Receptor Agonist with Vasculoprotective Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NF546, a potent and selective agonist of the P2Y11 receptor, has emerged as a significant modulator of vascular function and a promising therapeutic agent for a range of vascular dysfunctions. This technical guide synthesizes the current understanding of this compound's role in the vasculature, detailing its mechanism of action, its effects on endothelial and smooth muscle cells, and its potential in mitigating pathological conditions such as atherosclerosis and inflammation. This document provides researchers and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to this compound and the P2Y11 Receptor
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), are crucial signaling molecules in the cardiovascular system, regulating vascular tone, inflammation, and cell proliferation through their interaction with purinergic receptors. The P2Y receptor family, a group of G protein-coupled receptors, plays a pivotal role in these processes. Among these, the P2Y11 receptor is unique due to its dual coupling to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively[1].
This compound is a synthetic, non-nucleotide agonist that exhibits high selectivity for the P2Y11 receptor. Its activation of this receptor has been shown to elicit a range of beneficial vascular effects, primarily through the modulation of endothelial and vascular smooth muscle cell (VSMC) function.
Mechanism of Action of this compound in the Vasculature
The vasculoprotective effects of this compound are primarily mediated through its action on the P2Y11 receptor present on endothelial cells and VSMCs.
Endothelial Cell Modulation
In endothelial cells, this compound-mediated P2Y11 receptor activation leads to:
-
Increased Nitric Oxide (NO) Bioavailability: this compound promotes endothelium-dependent vasorelaxation by increasing the production of nitric oxide (NO), a potent vasodilator[2][3]. This is achieved through the activation of endothelial nitric oxide synthase (eNOS)[4].
-
Reduced Oxidative Stress: this compound has been demonstrated to decrease the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in response to inflammatory stimuli like lipopolysaccharide (LPS) and Angiotensin II (AngII)[2][4][5][6]. This antioxidant effect contributes to the restoration of normal vascular function[5][6].
-
Modulation of Vasoactive Factors: this compound influences the expression and secretion of key vasoactive molecules. It upregulates the production of the vasodilator eNOS while downregulating the potent vasoconstrictor endothelin-1 (B181129) (ET-1)[2][3][4].
-
Anti-inflammatory Effects: The P2Y11 receptor is implicated in modulating endothelial inflammation[7][8]. While some studies suggest a protective role, others indicate that P2Y11 receptor antagonism can mitigate oxidized LDL-induced endothelial inflammation, suggesting a complex role in atherosclerosis[9].
Vascular Smooth Muscle Cell (VSMC) Regulation
In VSMCs, this compound demonstrates the ability to:
-
Inhibit Proliferation: Aberrant VSMC proliferation is a key event in the development of intimal hyperplasia and atherosclerosis. This compound has been shown to reduce VSMC proliferation induced by stimuli such as AngII and hypoxia/reoxygenation[2][4].
-
Prevent Phenotypic Switching: this compound helps maintain the contractile phenotype of VSMCs, preventing their switch to a synthetic, pro-inflammatory phenotype that contributes to vascular remodeling and plaque formation[2][3][4].
-
Modulate cAMP Levels: In human and mouse VSMCs, this compound increases the synthesis of cyclic AMP (cAMP)[10][11]. This signaling molecule is involved in various cellular processes, including the regulation of cell growth and contractility.
Quantitative Data on this compound's Vascular Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on vascular function.
Table 1: Effect of this compound on Angiotensin II-Induced Vascular Dysfunction in Rat Aortic Rings
| Parameter | Condition | Response | Reference |
| Vasoconstriction | AngII (100 nM) | Tendency to increase | [3][4] |
| AngII (100 nM) + this compound (10 µM) | Significantly reduced vasoconstriction | [4] | |
| Vasorelaxation (Acetylcholine-induced) | AngII (100 nM) | Significantly impaired | [3][4] |
| AngII (100 nM) + this compound (10 µM) | Significantly restored vasorelaxation | [4] | |
| H2O2 Release | AngII (100 nM) | Increased | [4] |
| AngII (100 nM) + this compound (10 µM) | Suppressed the effect of AngII | [4] | |
| Contraction to L-NAME (eNOS inhibitor) | AngII (100 nM) | Significantly increased | [4] |
| AngII (100 nM) + this compound (10 µM) | Significantly reduced the constrictive response | [4] |
Table 2: Effect of this compound on LPS-Induced Vascular Dysfunction in Rat Aortic Rings
| Parameter | Condition | Response | Reference |
| Vasoconstriction (Phenylephrine-induced) | LPS (8 mg/kg, i.p.) | Significantly increased | [5][6] |
| LPS + this compound (10 µmol/L) | Reduced contractility | [5][6] | |
| Vasorelaxation (Acetylcholine-induced) | LPS (8 mg/kg, i.p.) | Attenuated | [5][6] |
| LPS + this compound (10 µmol/L) | Improved relaxation | [5][6] | |
| H2O2 Release | LPS (8 mg/kg, i.p.) | Increased | [5][6] |
| LPS + this compound (10 µmol/L) | Decreased | [5][6] |
Table 3: Effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Condition | Response | Reference |
| Endothelin-1 (ET-1) Secretion | Control | Baseline | [4] |
| This compound (10 µM) | Significantly reduced | [4] | |
| AngII (100 nM) | No significant change | [4] | |
| AngII (100 nM) + this compound (10 µM) | Significantly reduced | [4] | |
| Hypoxia/Reoxygenation (H/R) | No significant change | [4] | |
| H/R + this compound (10 µM) | Significantly reduced | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in Vascular Cells
The following diagrams illustrate the key signaling cascades activated by this compound in endothelial and vascular smooth muscle cells.
Figure 1. this compound signaling in endothelial cells.
Figure 2. this compound signaling in vascular smooth muscle cells.
Experimental Workflows
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on vascular reactivity using isolated aortic rings.
Figure 3. Workflow for vascular reactivity studies.
Detailed Experimental Protocols
Vascular Reactivity Studies in Isolated Rat Aortic Rings
-
Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats. The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a pair of forceps.
-
Organ Bath Setup: The aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Experimental Procedure:
-
The rings are equilibrated for 60-90 minutes under a resting tension of 2g.
-
The viability of the rings is assessed by challenging them with a high concentration of KCl (e.g., 80 mM).
-
To induce vascular dysfunction, rings are incubated with Angiotensin II (100 nM) or the vehicle for 30 minutes.
-
The rings are then pre-incubated with this compound (10 µM), the P2Y11 antagonist NF340 (10 µM), or vehicle for 30 minutes.
-
Vasoconstriction: Cumulative concentration-response curves to phenylephrine are constructed.
-
Vasorelaxation: The rings are pre-contracted with phenylephrine to approximately 80% of the maximal contraction induced by KCl. Once a stable plateau is reached, cumulative concentration-response curves to acetylcholine (B1216132) are generated to assess endothelium-dependent relaxation.
-
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
Measurement of H2O2 Release from Aortic Rings
-
Assay Principle: The Ferrous Oxidation-Xylenol Orange (FOX) assay is used to measure H2O2 production. In this assay, H2O2 oxidizes Fe2+ to Fe3+ at an acidic pH, and the resulting Fe3+ forms a colored complex with xylenol orange, which can be measured spectrophotometrically.
-
Procedure:
-
Aortic rings are incubated for 30 minutes in the FOX assay reagent with or without the experimental agents (e.g., AngII, this compound).
-
The absorbance of the supernatant is read at a specific wavelength (e.g., 560 nm).
-
A standard curve is generated using known concentrations of H2O2 to quantify the amount of H2O2 released by the tissue.
-
Cell Culture and In Vitro Assays
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and human Vascular Smooth Muscle Cells (hVSMCs) are commonly used.
-
Cell Proliferation Assay: Cells are seeded in multi-well plates and treated with the experimental agents. Cell proliferation can be assessed using various methods, such as direct cell counting, MTT assay, or BrdU incorporation assay.
-
Measurement of Endothelin-1 (ET-1) Secretion: HUVECs are treated with the experimental agents for a specified period (e.g., 12 hours). The cell culture supernatant is then collected, and the concentration of ET-1 is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Therapeutic Potential and Future Directions
The ability of this compound to improve endothelial function, reduce oxidative stress and inflammation, and inhibit detrimental vascular smooth muscle cell remodeling highlights its significant therapeutic potential for a variety of cardiovascular diseases.
-
Atherosclerosis: By targeting multiple pathological processes in the vessel wall, including endothelial dysfunction, inflammation, and VSMC proliferation, this compound could be a valuable agent for the prevention and treatment of atherosclerosis[8].
-
Ischemia-Reperfusion (I/R) Injury: this compound has demonstrated protective effects against I/R injury in various cell types, including cardiomyocytes and cardiofibroblasts[4][8]. Its vasculoprotective properties suggest it could also mitigate the vascular damage associated with I/R.
-
Hypertension and Inflammatory Vascular Diseases: The vasodilatory and anti-inflammatory effects of this compound make it a candidate for the treatment of hypertension and other vascular diseases with an inflammatory component[7][5][8].
Future research should focus on further elucidating the downstream signaling pathways of the P2Y11 receptor in different vascular beds and in vivo models. The development of more specific and potent P2Y11 agonists, as well as the investigation of their long-term efficacy and safety, will be crucial for translating the promising preclinical findings into clinical applications.
Conclusion
This compound, through its selective activation of the P2Y11 receptor, exerts multifaceted protective effects on the vasculature. It promotes vasodilation, reduces oxidative stress and inflammation, and inhibits pathological cellular remodeling. The comprehensive data and methodologies presented in this guide underscore the potential of targeting the P2Y11 receptor with agonists like this compound as a novel therapeutic strategy for a wide range of vascular dysfunctions. This information provides a solid foundation for further research and development in this promising area of cardiovascular pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. P2Y11 Agonism Prevents Hypoxia/Reoxygenation- and Angiotensin II-Induced Vascular Dysfunction and Intimal Hyperplasia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y11 Agonism Prevents Hypoxia/Reoxygenation- and Angiotensin II-Induced Vascular Dysfunction and Intimal Hyperplasia Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of purinergic signaling via the P2Y11 receptor on vascular function in a rat model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Purinergic Signaling During Hyperglycemia in Vascular Smooth Muscle Cells [frontiersin.org]
- 11. Purinergic Signaling During Hyperglycemia in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the P2Y11 Receptor: A Technical Guide to Investigating the Cellular Targets of NF546
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in modulating immune responses and other physiological processes.[1] While its activity at the P2Y11 receptor is well-documented, a comprehensive understanding of its full cellular target profile is crucial for its use as a specific pharmacological tool and for any potential therapeutic development. As with any small molecule, off-target interactions can lead to unexpected biological effects, confounding experimental results or causing adverse effects. This technical guide provides an in-depth overview of the known selectivity of this compound and, more importantly, outlines the experimental methodologies required to thoroughly investigate its potential cellular targets beyond the P2Y11 receptor.
Known Selectivity of this compound
This compound has been reported to be relatively selective for the P2Y11 receptor over other P2Y and P2X receptor subtypes.[1] Specifically, it has been shown to have greater potency for P2Y11 compared to P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12, as well as the P2X1, P2X2, and P2X3 receptors.[1] However, detailed quantitative data on the binding affinities or functional activities at these other receptors are not extensively published, leaving a gap in our understanding of its complete selectivity profile.
This compound is a structural analogue of suramin (B1662206), a notoriously non-selective compound known to interact with a wide range of proteins, including various receptors, enzymes, and growth factors.[2][3] This chemical lineage suggests the possibility of off-target activities for this compound that have yet to be fully characterized. Other suramin analogues have been found to inhibit processes such as angiogenesis and to interact with signaling proteins like STAT5a/b.[4][5]
Given the limited publicly available data on the comprehensive selectivity of this compound, this guide will now focus on the standard experimental protocols and workflows used to identify and characterize the off-target interactions of small molecules.
Methodologies for Off-Target Profiling
A thorough investigation of off-target effects involves a multi-pronged approach, combining in silico predictions with in vitro and cell-based experimental validation.
In Silico and Computational Approaches
Before embarking on extensive laboratory experiments, computational methods can predict potential off-target interactions based on the chemical structure of this compound. These predictions can help prioritize experimental screening efforts.
| Method | Description | Application for this compound |
| Chemical Similarity Searching | Identifies proteins known to bind molecules with similar chemical structures to this compound. Databases such as ChEMBL can be used for this purpose. | Compare the structure of this compound to libraries of compounds with known biological activities to identify potential off-targets. |
| Pharmacophore Modeling | Creates a 3D model of the essential steric and electronic features of this compound required for P2Y11 binding. This model can then be used to screen for other proteins that might accommodate this pharmacophore. | Develop a pharmacophore model based on the P2Y11 binding site and screen it against a database of protein structures to predict potential off-target binding sites. |
| Molecular Docking | Simulates the binding of this compound to the 3D structures of a wide range of proteins to predict binding affinity. | Dock this compound against a panel of GPCRs, kinases, and other potential off-target classes to identify putative interactions. |
In Vitro Binding and Activity Assays
Biochemical assays are essential for confirming the predictions from in silico models and for systematically screening for off-target interactions.
Given that this compound's primary target is a GPCR, a broad-panel screen against other GPCRs is a logical first step. Commercial services offer screening against hundreds of GPCRs in both binding and functional assay formats.
Experimental Protocol: Radioligand Binding Assay for GPCR Off-Target Screening
-
Target Preparation: Membranes are prepared from cell lines stably expressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the target GPCR and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand is determined, and an IC50 value is calculated.
Protein kinases are a large family of enzymes and common off-targets for many drugs. Kinome-wide scanning technologies can assess the interaction of a compound with hundreds of kinases in a single experiment.
Experimental Protocol: KINOMEscan™ (Competition Binding Assay)
-
Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Components: The assay includes the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound).
-
Competition: The components are incubated together. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with this compound.
-
Data Output: The results are typically reported as a percentage of control or as a dissociation constant (Kd) for significant interactions.
The following diagram illustrates a generalized workflow for off-target identification.
Cell-Based Assays for Target Engagement and Phenotypic Profiling
Confirming that an off-target interaction observed in a biochemical assay is relevant in a cellular context is a critical step.
CETSA is a powerful method for assessing target engagement in intact cells and cell lysates. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.
-
Heating: The cells are heated to a range of temperatures, creating a "melt curve."
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.
This approach uses a modified version of the compound of interest to "pull down" its binding partners from a complex cell lysate.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: An analogue of this compound is synthesized with a reactive group for immobilization onto a solid support (e.g., beads).
-
Protein Binding: The immobilized probe is incubated with a cell lysate to allow proteins to bind.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution and Identification: The specifically bound proteins are eluted and identified using mass spectrometry.
-
Competition Experiment: To confirm specificity, the cell lysate is pre-incubated with an excess of free this compound before adding it to the beads. True binding partners will show reduced binding to the beads in the presence of the free compound.
The following diagram illustrates the principle of the Cellular Thermal Shift Assay.
Conclusion
While this compound is a valuable tool for studying P2Y11 receptor signaling, a comprehensive understanding of its potential off-target interactions is currently lacking. For rigorous pharmacological studies and potential therapeutic applications, a systematic investigation of its selectivity profile is essential. The methodologies outlined in this guide, from in silico prediction to in vitro screening and cell-based validation, provide a robust framework for identifying and characterizing the cellular targets of this compound beyond the P2Y11 receptor. Such studies will ultimately enhance the reliability of experimental data generated using this compound and inform its future applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin analogs inhibit human angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro and In Vivo Effects of NF546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective, non-nucleotide agonist for the P2Y11 purinergic receptor. As a G protein-coupled receptor, P2Y11 is implicated in a variety of physiological processes, particularly in the modulation of the immune system and vascular function. This technical guide provides an in-depth overview of the reported in vitro and in vivo effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action
This compound exerts its biological effects primarily through the activation of the P2Y11 receptor. This receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins, leading to the activation of two distinct signaling cascades: the adenylyl cyclase (AC) pathway and the phospholipase C (PLC) pathway, respectively.
P2Y11 Receptor Signaling Pathway
Activation of the Gs alpha subunit by the this compound-bound P2Y11 receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Simultaneously, activation of the Gq alpha subunit stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
In Vitro Studies
A substantial body of in vitro research has elucidated the effects of this compound in various cell types, primarily focusing on its role in vascular function and inflammation.
Quantitative Data Summary
| Cell Type/System | Assay | Parameter | Value | Reference |
| 1321N1 Astrocytoma Cells | Calcium Assay | pEC50 | 6.27 | |
| Rat Aortic Rings | Vasomotor Response | This compound Concentration | 10 µM | |
| Rat Aortic Rings | Vasomotor Response | Angiotensin II Concentration | 100 nM | |
| Human Monocyte-Derived Dendritic Cells | IL-8 Release | This compound Stimulation | - | |
| Human Monocyte THP-1 Cells | ATP Release | LPS Stimulation | 10 µg/mL |
Key In Vitro Experimental Protocols
This ex vivo assay is crucial for assessing the effect of this compound on vascular tone.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats. The surrounding connective and adipose tissues are carefully removed in cold Krebs-Henseleit buffer. The aorta is then cut into 2-3 mm rings.
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes. The viability of the rings is then tested by inducing contraction with phenylephrine (B352888) (1 µM) or KCl (60 mM). Endothelial integrity is assessed by observing relaxation in response to acetylcholine (B1216132) (10 µM) in pre-contracted rings.
-
Experimental Procedure:
-
To study the protective effects of this compound against angiotensin II (AngII)-induced dysfunction, rings are pre-incubated with this compound (10 µM) for 30 minutes before the addition of AngII (100 nM).
-
Cumulative concentration-response curves to a vasoconstrictor (e.g., phenylephrine) or a vasodilator (e.g., acetylcholine) are then generated.
-
-
Data Analysis: Contractile responses are measured as a percentage of the maximal contraction induced by the initial viability test. Relaxation responses are expressed as a percentage of the pre-contraction.
This protocol is essential for investigating the immunomodulatory effects of this compound.
Methodology:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by plastic adherence or by using CD14 magnetic beads.
-
Macrophage Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
Cell Stimulation: Differentiated macrophages are treated with this compound at various concentrations. To investigate its anti-inflammatory properties, cells can be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Endpoint Analysis:
-
Cytokine Release: Supernatants are collected at different time points to measure the concentration of cytokines such as IL-6 and IL-8 using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: Cells are lysed, and RNA is extracted for quantitative real-time PCR (qRT-PCR) analysis of target gene expression.
-
Protein Expression: Cell lysates are prepared for Western blot analysis to determine the expression levels of key signaling proteins, including the P2Y11 receptor.
-
Methodology:
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the P2Y11 receptor overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Methodology:
The Ferrous Iron Oxidation-Xylenol Orange (FOX) assay can be used to measure H2O2 release from cells or tissues.
-
Reagent Preparation: The FOX reagent is prepared by mixing a solution of ammonium (B1175870) ferrous sulfate (B86663) in sulfuric acid with a solution of xylenol orange in sulfuric acid.
-
Sample Collection: Cell culture supernatants or buffer from tissue incubations are collected.
-
Assay Procedure: A portion of the sample is mixed with the FOX reagent and incubated at room temperature for 30 minutes.
-
Measurement: The absorbance is read at 560 nm using a spectrophotometer. The concentration of H2O2 is determined by comparing the absorbance to a standard curve generated with known concentrations of H2O2.
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6 or IL-8) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.
-
Enzyme Conjugate: Following another wash, streptavidin-HRP is added and incubated for 20-30 minutes.
-
Substrate and Measurement: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is read at 450 nm. The cytokine concentration in the samples is calculated from the standard curve.
In Vivo Studies
While in vitro studies provide valuable mechanistic insights, in vivo models are essential to understand the systemic effects of this compound. The available literature indicates that this compound has been investigated in rodent models, particularly in the context of vascular inflammation and organ transplantation.
Reported In Vivo Effects
-
Vascular Function: In a rat model of lipopolysaccharide (LPS)-induced acute systemic inflammation, this compound was shown to improve vascular function.
-
Organ Transplantation: In a mouse model of heart allograft, administration of this compound was reported to prolong graft survival, suggesting an immunomodulatory role in vivo.
In Vivo Experimental Considerations
Detailed, standardized in vivo protocols for this compound are not extensively published. However, based on related studies, the following considerations are crucial for designing in vivo experiments:
-
Animal Models: The choice of animal model is critical and should be relevant to the disease being studied. As the P2Y11 receptor is not present in rodents, studies in these models are investigating a "P2Y11-like" receptor.
-
Drug Formulation and Administration: this compound is a water-soluble compound. For in vivo use, it should be dissolved in a sterile, pyrogen-free vehicle such as saline. The route of administration will depend on the experimental objective. For systemic effects, intravenous or intraperitoneal injections are common. In a published mouse heart allograft study, this compound was administered via retro-orbital sinus injection.
-
Dosage: The optimal dose of this compound for in vivo studies needs to be determined empirically for each animal model and disease state.
-
Outcome Measures: A range of endpoints can be assessed, including:
-
Hemodynamic parameters: Blood pressure and heart rate can be monitored using telemetry or tail-cuff methods.
-
Inflammatory markers: Blood samples can be collected to measure systemic cytokine levels via ELISA or multiplex assays. Tissues can be harvested for histological analysis of immune cell infiltration or for qRT-PCR and Western blot analysis of inflammatory gene and protein expression.
-
Organ function: Specific functional assays relevant to the organ of interest should be employed.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y11 receptor in health and disease. The in vitro data consistently demonstrate its ability to modulate vascular and immune cell function. While in vivo studies are less detailed in the public literature, they support the potential of P2Y11 agonism as a therapeutic strategy for conditions with inflammatory and vascular components. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound and other P2Y11 agonists.
Methodological & Application
Application Notes and Protocols for NF546
Audience: Researchers, scientists, and drug development professionals.
Introduction
NF546 is a selective, non-nucleotide agonist for the P2Y₁₁ receptor, with a pEC₅₀ of 6.27.[1][2] It is a valuable tool for studying the immunomodulatory roles of the P2Y₁₁ receptor.[1][2] Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides a detailed protocol for the proper handling of this compound.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Parameter | Value | Source |
| Molecular Weight | 1180.74 g/mol | [3] |
| Purity | ≥95% | [3] |
| Recommended Solvent | Water | |
| Maximum Concentration | 11.81 mg/mL or 10 mM (with gentle warming) | |
| Appearance | Lyophilized solid | |
| Storage Temperature | -20°C or colder | [4][5] |
Experimental Protocol: Dissolving and Storing this compound
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound.
3.1. Materials
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, for gentle warming)
3.2. Procedure
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This minimizes the condensation of atmospheric moisture, which can affect the stability of the compound.
-
Solvent Addition: Carefully open the vial and add the required volume of sterile, nuclease-free water to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of water based on the mass of this compound provided in the vial.
-
Dissolution: Close the vial tightly and vortex gently for 10-20 seconds to dissolve the powder. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) can be applied. Visually inspect the solution to ensure complete dissolution before proceeding.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or colder for long-term storage.[4][5] For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's specific recommendations. Protect the stock solution from light.
Visualizations
4.1. Experimental Workflow for this compound Preparation
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
References
- 1. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound hydrate - Immunomart [immunomart.com]
- 5. NF 546 - 10mg | Snowformatics [snowformatics.com]
Application Notes and Protocols for Plasmodium falciparum NF54 In Vitro Assays
These application notes provide detailed protocols and recommended concentrations for the in vitro culture and assessment of the Plasmodium falciparum NF54 strain, a key model organism in malaria research. The information is intended for researchers, scientists, and drug development professionals.
Asexual Blood Stage Culture
The continuous in vitro culture of the asexual blood stages of P. falciparum NF54 is fundamental for maintaining a source of parasites for various experimental assays.
Recommended Culture Parameters
Successful maintenance of NF54 asexual cultures requires careful control of parasitemia and hematocrit to ensure parasite viability and growth.
| Parameter | Recommended Range | Notes |
| Starting Parasitemia | 0.1% - 0.5% | Initiate new cultures or sub-cultures within this range to allow for healthy expansion.[1][2] |
| Maintenance Parasitemia | < 6% | Maintain the culture below this threshold to avoid parasite stress and culture crash.[3] Cultures are often split when parasitemia reaches 2-5%.[4][5] |
| Hematocrit | 2% - 6% | A hematocrit of 4-5% is commonly used for routine culture.[6][7][8] |
| Culture Medium | RPMI-1640 | Supplemented with human serum (e.g., 10% pooled human serum AB) or AlbuMAX II (0.5%), L-glutamine, HEPES, hypoxanthine, and gentamicin.[6][9] Sodium bicarbonate is added if using a malaria gas mix.[6] |
| Gas Mixture | 5% O₂, 5% CO₂, 90% N₂ or candle jar | A hypoxic gas mixture is essential for parasite growth.[4][6] |
| Temperature | 37°C |
Protocol for Asexual Culture Maintenance
-
Initiation: Thaw a cryopreserved vial of P. falciparum NF54 or use an existing culture. Dilute the parasites with fresh, washed O+ human red blood cells (RBCs) and complete culture medium to achieve a starting parasitemia of 0.1-0.5% and a hematocrit of 4-5%.[1][2][8]
-
Incubation: Place the culture flask in a humidified incubator at 37°C with the appropriate gas mixture.
-
Daily Maintenance:
-
Prepare a thin blood smear from the culture, stain with Giemsa, and determine the parasitemia by light microscopy.
-
Change the culture medium daily. Aspirate the old medium without disturbing the RBC layer and add fresh, pre-warmed complete medium.
-
-
Sub-culturing (Splitting): When the parasitemia reaches 2-5%, dilute the culture with fresh RBCs and complete medium to bring the parasitemia back down to the starting range (e.g., 0.5%).[4] For example, to split a 5% parasitemia culture at 5% hematocrit back to 0.5%, increase the culture volume 10-fold with fresh medium and RBCs.
Caption: Workflow for maintaining asexual P. falciparum NF54 cultures.
Gametocyte Culture for Transmission Assays
The production of mature, infectious gametocytes is crucial for transmission-blocking assays and mosquito infection studies. Gametocytogenesis in NF54 is typically induced by stressing the asexual culture.
Recommended Gametocyte Culture Parameters
| Parameter | Recommended Value | Notes |
| Starting Asexual Parasitemia | 0.3% - 1% | The initial asexual culture is set up at this parasitemia.[6] Some protocols suggest starting with a synchronized ring-stage culture.[10] |
| Starting Hematocrit | 2% - 6% | A variety of hematocrit levels have been reported to be effective.[7][10][11] |
| Gametocyte Induction | Culture stress (e.g., high parasitemia, no fresh RBCs) | Stress from high parasitemia (peaking around 15%) and nutrient depletion induces gametocytogenesis.[6] Lysis of uninfected erythrocytes (LUE) can also be added to promote induction.[12] |
| Mature Gametocytemia (Stage V) | 0.02% - 4% | The percentage of mature gametocytes varies depending on the protocol.[6][13] For mosquito feeding assays, a gametocytemia of 0.02-0.3% is often optimal.[6] |
| Duration | 15 - 18 days | It takes approximately two weeks for gametocytes to mature to Stage V.[6][13] |
Protocol for Gametocyte Induction (Stress Method)
-
Initiation (Day 0): Start a culture with a mixed asexual stage NF54 population at 0.5-1% parasitemia and 4% hematocrit.[6]
-
Asexual Expansion (Days 1-5): Allow the asexual parasites to multiply. Change the medium daily. The parasitemia will increase, potentially reaching a peak of around 15%.[6] Do not add fresh RBCs.
-
Gametocyte Development (Days 6-17):
-
The high parasitemia will cause the asexual culture to crash, which induces gametocytogenesis. Early-stage gametocytes will begin to appear.[6]
-
Continue to change the medium daily without adding fresh RBCs.
-
Monitor the development of gametocyte stages by Giemsa smear.
-
-
Mature Gametocytes (Day 15-18): By this time, the culture should contain mature Stage V gametocytes. Determine the gametocytemia. The culture is now ready for mosquito feeding experiments or gametocytocidal drug assays. For mosquito feeds, the culture is often diluted to a final gametocytemia of 0.3% at a 50% hematocrit.[13]
Caption: Workflow for inducing P. falciparum NF54 gametocytes.
In Vitro Drug Susceptibility Assays
Standardized assays are essential for evaluating the efficacy of antimalarial compounds against the NF54 strain. The SYBR Green I-based fluorescence assay is a common method.
Recommended Assay Parameters
| Parameter | Recommended Value | Notes |
| Starting Parasitemia | 0.1% - 1.0% | Assays are typically initiated with a highly synchronized ring-stage culture.[14][15] A common starting point is 0.5% parasitemia.[15][16] |
| Hematocrit | 1.5% - 2% | The final hematocrit in the assay plate is lower than in routine culture.[14][15][16] |
| Incubation Period | 72 hours | This allows for one full asexual cycle to complete.[15] |
| Synchronization | 5% D-sorbitol | Cultures are synchronized to the ring stage to ensure a homogenous starting population.[4][15] |
| Readout | SYBR Green I fluorescence | This dye intercalates with DNA, providing a measure of parasite proliferation. |
Protocol for SYBR Green I Drug Susceptibility Assay
-
Parasite Synchronization: Treat a healthy asexual NF54 culture (2-5% parasitemia) with 5% D-sorbitol to select for ring-stage parasites.[15]
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include positive (e.g., Chloroquine) and negative (no drug) controls.[15]
-
-
Assay Initiation:
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, malaria gas mix).
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a SYBR Green I-based drug susceptibility assay.
Merozoite Invasion Assays
Invasion assays are used to study the process of erythrocyte invasion by merozoites and to screen for invasion-inhibitory compounds.
Recommended Assay Parameters
| Parameter | Recommended Value | Notes |
| Starting Culture | Highly synchronous schizonts | Cultures are synchronized to obtain mature schizonts that will rupture to release merozoites. |
| Initial Parasitemia | 1% | Highly synchronous ring-stage parasites are often plated at 1% parasitemia and grown to the schizont stage.[17] |
| Hematocrit | 4% | |
| Method | Growth inhibition over one cycle | The assay measures the ability of merozoites released from schizonts to invade fresh RBCs, resulting in a new generation of ring-stage parasites. |
Protocol for a Single-Cycle Invasion Assay
-
Parasite Synchronization: Prepare a highly synchronous culture of late-stage schizonts. This can be achieved through methods like Percoll-sorbitol gradients.[3]
-
Assay Setup:
-
Purify the mature schizonts.
-
Mix the purified schizonts with fresh, uninfected RBCs at a defined ratio in a 96-well plate. The final parasitemia of newly invaded rings is the readout.
-
Add test compounds or antibodies to the wells.
-
-
Incubation: Incubate the plate for a period sufficient for schizont rupture and re-invasion (typically a few hours, up to 24 hours).
-
Quantification: After incubation, remove the remaining schizonts and quantify the newly formed ring-stage parasites. This can be done by:
-
Microscopy: Staining a smear with Giemsa and counting the number of rings per a set number of RBCs.
-
Flow Cytometry: Staining the parasites with a DNA dye (e.g., ethidium (B1194527) bromide or Hoechst) and analyzing the population of newly infected RBCs.[1][17]
-
-
Analysis: Calculate the percentage of invasion inhibition compared to a no-drug control.
Caption: Workflow for a P. falciparum NF54 merozoite invasion assay.
References
- 1. Frontiers | A P. falciparum NF54 Reporter Line Expressing mCherry-Luciferase in Gametocytes, Sporozoites, and Liver-Stages [frontiersin.org]
- 2. Generation of Novel Plasmodium falciparum NF135 and NF54 Lines Expressing Fluorescent Reporter Proteins Under the Control of Strong and Constitutive Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Plasmodium falciparum Gametocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression profile of the Plasmodium falciparum intra-erythrocytic stage protein, PF3D7_1363700 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison and Optimization of Different Methods for the In Vitro Production of Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of cultured Plasmodium falciparum blood-stage malaria cell banks for early phase in vivo clinical trial assessment of anti-malaria drugs and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. medicalsciencejournal.com [medicalsciencejournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Parasitology Core Facility [parasitecore.org]
- 14. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 15. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protein Kinase A Is Essential for Invasion of Plasmodium falciparum into Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NF546 to Elucidate P2Y11 Signaling in Dendritic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP, plays a significant role in modulating immune responses. In dendritic cells (DCs), the sentinels of the immune system, P2Y11 activation is implicated in their maturation, cytokine secretion, and migratory capacities. NF546, a non-nucleotide derivative of suramin, has been identified as a potent and selective agonist of the human P2Y11 receptor.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study P2Y11 signaling pathways in human monocyte-derived dendritic cells (moDCs).
P2Y11 Signaling Pathways in Dendritic Cells
The P2Y11 receptor is unique among P2Y receptors as it dually couples to both Gs and Gq signaling pathways.[1][3]
-
Gs-protein coupled pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] This in turn activates Protein Kinase A (PKA), which can modulate various cellular processes, including cytokine production and cell maturation.[4]
-
Gq-protein coupled pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Recent studies suggest that in some systems, P2Y11 preferentially couples to Gq to drive cytokine production.[6]
-
Downstream Effects in Dendritic Cells: P2Y11 activation by agonists like this compound has been shown to induce the maturation of human moDCs, characterized by the upregulation of surface markers such as CD83.[4] Furthermore, it modulates the secretion of key cytokines. For instance, P2Y11 stimulation can induce the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) and inhibit the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine Interleukin-12p70 (IL-12p70).[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to stimulate P2Y11 in human monocyte-derived dendritic cells.
Table 1: Effect of this compound on Cytokine Secretion in moDCs
| Treatment | Concentration | IL-8 Secretion (pg/mL) | IL-12p70 Secretion (pg/mL) in response to LPS | Reference |
| Control (Medium) | - | Basal Level | ~1000 (LPS alone) | [1] |
| This compound | 10 µM | Increased | Not specified | [1] |
| This compound | 100 µM | Significantly Increased (similar to 100 µM ATPγS) | Inhibited to control level | [1] |
| NF340 (Antagonist) + this compound | 10 µM + 100 µM | Inhibited to basal level | Reversal of this compound effect | [1] |
Note: The exact pg/mL values for IL-8 were presented in graphical format in the source and are summarized here qualitatively. ATPγS is another P2Y11 agonist often used as a positive control.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood buffy coats
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
Procedure:
-
Isolate PBMCs from human buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate monocytes into immature DCs, add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 20 ng/mL).
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6, the immature moDCs are ready for use in subsequent experiments.
Protocol 2: Stimulation of moDCs with this compound and Cytokine Measurement
This protocol outlines the stimulation of moDCs with this compound to assess its impact on cytokine production.
Materials:
-
Immature moDCs (from Protocol 1)
-
This compound (P2Y11 agonist)
-
NF340 (P2Y11 antagonist, for control experiments)
-
Lipopolysaccharide (LPS)
-
Human IL-8 ELISA Kit
-
Human IL-12p70 ELISA Kit
-
Cell culture plates (96-well)
Procedure:
-
Seed immature moDCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
For IL-8 Secretion:
-
Add this compound to the desired final concentration (e.g., 10 µM or 100 µM).
-
For antagonist control, pre-incubate cells with NF340 (e.g., 10 µM) for 30 minutes before adding this compound.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
For IL-12p70 Inhibition:
-
Pre-incubate cells with this compound (e.g., 100 µM) for 30 minutes.
-
Add LPS (e.g., 100 ng/mL) to stimulate IL-12p70 production.
-
For antagonist control, pre-incubate with NF340 (e.g., 10 µM) before adding this compound and LPS.
-
Incubate for 24 hours.
-
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentrations of IL-8 and IL-12p70 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol describes the measurement of cAMP accumulation in moDCs following P2Y11 activation.
Materials:
-
Immature moDCs
-
This compound
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP Assay Kit (e.g., competitive immunoassay)
-
Lysis buffer
Procedure:
-
Seed immature moDCs in a suitable plate format as required by the cAMP assay kit.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with this compound (e.g., 10 µM) for a short period (e.g., 10-15 minutes).
-
Use Forskolin (e.g., 10 µM) as a positive control.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit according to the manufacturer's protocol.
Visualizations
P2Y11 Signaling Pathways
Caption: P2Y11 receptor signaling pathways in dendritic cells.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for analyzing this compound effects on moDCs.
Logical Relationships: Agonist and Antagonist Action
Caption: Agonist (this compound) and antagonist (NF340) interaction with P2Y11.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Application of NF546 in Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective, non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2] This G-protein coupled receptor is expressed on various immune cells and plays a crucial role in modulating immune responses.[3][4] this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of the P2Y11 receptor in the immune system, offering potential therapeutic applications in inflammatory diseases.[4][5]
Application Notes
This compound has been instrumental in elucidating the multifaceted roles of the P2Y11 receptor in immunology. Its application spans across different immune cell types, revealing its influence on cell maturation, cytokine secretion, and migration.
-
Modulation of Dendritic Cell (DC) Function: In human monocyte-derived dendritic cells (mo-DCs), this compound has been shown to stimulate the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] Conversely, it inhibits the lipopolysaccharide (LPS)-induced release of Interleukin-12p70 (IL-12p70), a key cytokine in the differentiation of T helper 1 (Th1) cells. This suggests a role for P2Y11 activation in shaping the adaptive immune response by modulating DC cytokine profiles.
-
Regulation of T Lymphocyte Migration: this compound impairs the migration of T lymphocytes.[6] This inhibitory effect is mediated through the P2Y11 receptor's coupling to Gs proteins, leading to an accumulation of intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels are known to interfere with the signaling pathways that govern T cell motility.
-
Influence on Macrophage Polarization and Function: Activation of the P2Y11 receptor by agonists such as this compound is associated with the polarization of macrophages towards an anti-inflammatory M2 phenotype.[7] In M2 macrophages, this compound stimulation can induce the production of IL-8.[7] This highlights the role of P2Y11 in regulating macrophage function and its potential impact on tissue repair and inflammation resolution.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on immune cells.
Table 1: Effect of this compound on Cytokine Release from Human Monocyte-Derived Dendritic Cells
| Treatment | Concentration | Duration | Effect on IL-8 Release | Effect on LPS-induced IL-12p70 Release | Reference |
| This compound | 100 µM | 24 hours | Stimulation | Inhibition | [1] |
Table 2: Effect of this compound on T Cell Migration
| Cell Type | This compound Concentration | Assay | Effect | Mechanism | Reference |
| Human CD4+ T cells | 1 µM | Transwell Migration | Impaired Migration | cAMP-dependent | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Stimulation of IL-8 Release from Human Monocyte-Derived Dendritic Cells (mo-DCs)
Objective: To measure the effect of this compound on the production of IL-8 by human mo-DCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound (P2Y11 agonist)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human IL-8 ELISA Kit
Procedure:
-
Generation of mo-DCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in a T75 flask for 2 hours to allow monocytes to adhere.
-
Remove non-adherent cells and culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 6 days to differentiate them into immature mo-DCs.
-
-
Stimulation of mo-DCs:
-
Plate the immature mo-DCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with this compound at a final concentration of 100 µM. Include a vehicle control (medium alone).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of IL-8:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
Protocol 2: T Cell Migration Assay
Objective: To assess the effect of this compound on the migration of human T lymphocytes.
Materials:
-
Human T lymphocytes (isolated from PBMCs or a T cell line)
-
This compound
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)
Procedure:
-
Cell Preparation:
-
Isolate human T cells from PBMCs using a pan-T cell isolation kit.
-
Resuspend the T cells in RPMI-1640 with 0.5% BSA at a concentration of 5 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound (1 µM) or vehicle control for 30 minutes at 37°C.
-
-
Migration Assay:
-
Add 600 µL of RPMI-1640 with 0.5% BSA containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated T cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer.
-
Calculate the percentage of migration relative to the total number of cells added to the insert.
-
Visualizations
Signaling Pathway
Caption: P2Y11 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Experimental Workflow for T Cell Migration Assay.
References
- 1. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CD4+ T Cell Isolation from PBMC or Splenocyte Preparations by Magnetic Selection: R&D Systems [rndsystems.com]
- 6. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Application Notes and Protocols: Investigating the Effects of NF546 on Vascular Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls, regulating vascular tone, and undergoing phenotypic changes in response to injury, which contributes to pathologies like atherosclerosis and restenosis. NF546 is a selective agonist for the P2Y11 purinergic receptor.[1][2][3] The P2Y11 receptor, a G-protein coupled receptor (GPCR), is unique among P2Y receptors as it couples to both Gs (stimulating adenylyl cyclase and increasing intracellular cAMP) and Gq (activating phospholipase C, leading to increased intracellular calcium).[4][5][6] Recent studies suggest that P2Y11 receptor activation by this compound can reduce VSMC proliferation and prevent the switch to a synthetic phenotype, indicating its therapeutic potential in vascular diseases.[1][7][8]
These application notes provide a comprehensive experimental framework to investigate the multifaceted effects of this compound on VSMC functions, including viability, proliferation, migration, and contractility, as well as to dissect the underlying signaling pathways.
Diagram: General Experimental Workflow
The following diagram outlines the logical flow for investigating the effects of this compound on VSMCs, from initial cell culture to functional and mechanistic assays.
Caption: Logical progression from cell culture to functional and mechanistic analysis.
Protocol 1: Primary VSMC Isolation and Culture
This protocol describes the isolation of VSMCs from mouse aortas, a common model for vascular research.[9][10]
Materials:
-
Complete DMEM (DMEM with 10% FBS, 1% Penicillin/Streptomycin)[10]
-
Collagenase Type 2 (1 mg/mL in complete DMEM)[9]
-
Elastase Type 1[9]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
70% Ethanol
-
Sterile surgical instruments
Procedure:
-
Euthanize a C57BL/6J mouse according to institutional guidelines.
-
Sterilize the thoracic and abdominal area with 70% ethanol.
-
Excise the thoracic aorta and place it in a petri dish containing ice-cold sterile DPBS.
-
Under a dissecting microscope, carefully remove adipose and connective tissue.
-
Cut the aorta into small 1-2 mm pieces.[10]
-
Transfer the pieces into a tube containing 1 mg/mL Collagenase Type 2 solution.
-
Incubate at 37°C in a 5% CO2 incubator for 4-6 hours until the tissue is digested.[10]
-
Neutralize the enzyme by adding 3 mL of complete DMEM.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Discard the supernatant, resuspend the pellet in 1 mL of complete DMEM, and plate in a 24-well plate.[10]
-
Incubate at 37°C, 5% CO2. Do not disturb the cells for the first 5 days.[10]
-
Once confluent, characterize cells using immunofluorescence for α-smooth muscle actin (α-SMA) to confirm purity.[11]
Protocol 2: Cytotoxicity Assay to Determine Optimal this compound Concentration
Before functional assays, it is crucial to determine the concentration range of this compound that is non-toxic to VSMCs.
Materials:
-
Cultured VSMCs in a 96-well plate
-
This compound stock solution
-
Resazurin-based viability reagent (e.g., PrestoBlue™)
-
Plate reader (fluorescence)
Procedure:
-
Plate VSMCs in a 96-well plate at a density of 2 x 10⁴ cells/mL and allow them to adhere overnight.[12][13]
-
Prepare serial dilutions of this compound in complete DMEM (e.g., from 0.1 µM to 100 µM).
-
Replace the medium in each well with the this compound dilutions. Include a vehicle control (medium only).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add the resazurin (B115843) reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-3 hours at 37°C.
-
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560ex/590em).
-
Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments. A typical effective concentration for this compound in previous studies is around 10 µM.[7][8]
Data Presentation: Table 1. Cytotoxicity of this compound on VSMCs
| This compound Conc. (µM) | % Viability at 24h (±SD) | % Viability at 48h (±SD) | % Viability at 72h (±SD) |
|---|---|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 1 | 101.2 ± 3.9 | 99.8 ± 4.2 | 98.9 ± 5.5 |
| 10 | 99.5 ± 5.0 | 98.1 ± 3.8 | 97.6 ± 4.1 |
| 50 | 94.3 ± 4.7 | 85.4 ± 6.2 | 75.1 ± 7.3 |
| 100 | 70.1 ± 6.8 | 55.2 ± 8.1 | 40.5 ± 9.0 |
Protocol 3: VSMC Proliferation Assay (EdU Incorporation)
This assay directly measures DNA synthesis to quantify cell proliferation. Studies have shown that this compound can decrease VSMC proliferation.[1][8]
Materials:
-
EdU (5-ethynyl-2′-deoxyuridine) labeling kit (e.g., Click-iT™ EdU)
-
Platelet-Derived Growth Factor (PDGF) as a positive control (30 ng/mL)[13][14]
-
4% Paraformaldehyde (PFA)
-
Fluorescence microscope or plate reader
Procedure:
-
Plate VSMCs in a 96-well plate at 2 x 10⁴ cells/mL in low-serum media (e.g., 2% FBS) and incubate overnight.[14][15]
-
Serum-starve the cells for 24-48 hours to synchronize them.[16]
-
Treat cells with vehicle, non-toxic concentrations of this compound, and/or PDGF (positive control) for 72 hours.[13][14]
-
For the final 24 hours of incubation, add EdU to each well to a final concentration of 20 µM.[12]
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[12][13]
-
Permeabilize the cells with 1% Triton X-100 for 30 minutes.[13][14]
-
Perform the "click" reaction to label incorporated EdU with a fluorescent azide (B81097) according to the kit manufacturer's protocol.
-
Counterstain all nuclei with DAPI or Hoechst stain.
-
Image the plate using a fluorescence microscope and quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive).
Data Presentation: Table 2. Effect of this compound on VSMC Proliferation
| Treatment Group | % EdU-Positive Cells (±SD) | Fold Change vs. Control |
|---|---|---|
| Vehicle Control | 15.2 ± 2.1 | 1.00 |
| PDGF (30 ng/mL) | 45.8 ± 4.5 | 3.01 |
| This compound (1 µM) | 14.9 ± 1.9 | 0.98 |
| This compound (10 µM) | 11.5 ± 1.5 | 0.76 |
| this compound (10 µM) + PDGF | 32.1 ± 3.3 | 2.11 |
Protocol 4: VSMC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the collective migration of VSMCs, a key process in intimal hyperplasia.[17]
Materials:
-
12-well culture plates
-
1 mL pipette tips
-
Phase-contrast microscope with imaging software (e.g., ImageJ)
Procedure:
-
Seed VSMCs in 12-well plates and grow them to 70-80% confluence.[18]
-
Once confluent, create a linear "scratch" in the monolayer with a sterile 1 mL pipette tip.[18]
-
Gently wash the wells with DPBS to remove detached cells.[18]
-
Replenish with fresh low-serum medium containing the vehicle or different concentrations of this compound.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours). Ensure the same field of view is imaged each time.[18]
-
Use ImageJ or similar software to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the initial area at time 0.
Data Presentation: Table 3. Effect of this compound on VSMC Migration
| Treatment Group | % Wound Closure at 24h (±SD) |
|---|---|
| Vehicle Control | 75.6 ± 8.2 |
| PDGF (30 ng/mL) | 98.1 ± 5.5 |
| This compound (1 µM) | 72.3 ± 7.9 |
| this compound (10 µM) | 55.4 ± 6.3 |
Protocol 5: VSMC Contractility Assay (Collagen Gel Contraction)
This assay measures the ability of VSMCs to reorganize and contract a 3D collagen matrix, reflecting their contractile function.
Materials:
-
Type I Collagen solution (sterile, bovine)[19]
-
24-well plates
-
5X DMEM
-
Sterile spatula
Procedure:
-
Harvest and resuspend VSMCs in serum-free medium at a concentration of 2-5 x 10⁶ cells/mL.[19]
-
On ice, prepare the cell-collagen mixture by combining 8 parts cold Collagen solution with 2 parts cell suspension. Neutralize the collagen according to the manufacturer's protocol.[19]
-
Dispense 0.5 mL of the mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.[19]
-
After polymerization, add 1 mL of medium containing vehicle or this compound to each well.
-
Incubate for 48 hours to allow stress to develop.
-
To initiate contraction, gently detach the gels from the sides of the well using a sterile spatula.[19]
-
Image the gels immediately after detachment (time 0) and at various time points (e.g., 4, 8, 24 hours).
-
Measure the area of the gel at each time point. The contraction index is calculated as the percentage decrease in gel area compared to time 0.
Data Presentation: Table 4. Effect of this compound on VSMC Contractility
| Treatment Group | % Gel Area Reduction at 24h (±SD) |
|---|---|
| Vehicle Control | 42.8 ± 5.1 |
| Angiotensin II (100 nM) | 65.2 ± 6.8 |
| This compound (1 µM) | 45.1 ± 4.9 |
| this compound (10 µM) | 51.7 ± 5.5 |
Protocol 6: Mechanistic Assays
A. Intracellular cAMP Measurement
The P2Y11 receptor is known to couple to Gs proteins, leading to an increase in intracellular cAMP.[5][20][21][22] This assay will confirm this signaling event in VSMCs.
Materials:
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based like cAMP-Glo™)
-
Phosphodiesterase inhibitor (e.g., IBMX)[23]
-
Forskolin (positive control)
Procedure:
-
Seed VSMCs in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[23]
-
Stimulate cells with vehicle, this compound, or Forskolin for 15-30 minutes.
-
Lyse the cells and measure cAMP levels according to the specific kit manufacturer's protocol.[24]
-
Normalize cAMP levels to the total protein concentration in each sample.
B. Western Blot for Signaling Proteins
Investigate the effect of this compound on key signaling pathways involved in proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: phospho-ERK1/2, total-ERK1/2, phospho-Akt (Ser473), total-Akt, GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagent[25]
Procedure:
-
Grow VSMCs to 80% confluence in 6-well plates and serum-starve overnight.
-
Treat cells with vehicle, PDGF, and/or this compound for a short duration (e.g., 5, 15, 30 minutes) to capture phosphorylation events.
-
Lyse cells, collect protein lysates, and determine protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[26]
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL reagent and an imaging system.
-
Quantify band density and express the results as the ratio of phosphorylated protein to total protein.
Data Presentation: Table 5. Effect of this compound on Signaling Pathways
| Treatment Group (15 min) | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) | Intracellular cAMP (pmol/mg protein) |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 5.8 ± 1.1 |
| PDGF (30 ng/mL) | 5.21 ± 0.45 | 4.88 ± 0.51 | 6.1 ± 0.9 |
| This compound (10 µM) | 1.15 ± 0.20 | 1.08 ± 0.18 | 25.4 ± 3.2 |
| Forskolin (10 µM) | N/A | N/A | 88.9 ± 9.5 |
Diagram: Hypothesized this compound Signaling Pathway in VSMCs
This diagram illustrates the dual signaling cascade initiated by this compound binding to the P2Y11 receptor on vascular smooth muscle cells.
Caption: Dual Gs and Gq signaling pathways activated by this compound via the P2Y11 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of P2Y1 and P2Y11 purinoceptors in parasympathetic inhibition of colonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P2Y11 Agonism Prevents Hypoxia/Reoxygenation- and Angiotensin II-Induced Vascular Dysfunction and Intimal Hyperplasia Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta [bio-protocol.org]
- 10. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 14. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ahajournals.org [ahajournals.org]
- 17. moodle2.units.it [moodle2.units.it]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Collagen-based Cell Contraction Assay | ABIN2344900 [antibodies-online.com]
- 20. Frontiers | Purinergic Signaling During Hyperglycemia in Vascular Smooth Muscle Cells [frontiersin.org]
- 21. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P2Y(11), a purinergic receptor acting via cAMP, mediates secretion by pancreatic duct epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 25. rupress.org [rupress.org]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF546 Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective agonist for the P2Y11 purinergic receptor. The P2Y11 receptor is implicated in the modulation of inflammatory responses, making this compound a valuable tool for investigating the therapeutic potential of P2Y11 agonism in various inflammatory conditions. These application notes provide detailed protocols for the administration of this compound in established rat models of inflammation.
Important Note on Species Specificity: It is crucial to note that rodents, including rats and mice, do not possess a direct ortholog of the human P2Y11 receptor.[1] However, studies in rats have identified a "P2Y11-like receptor" that is pharmacologically responsive to this compound.[2] Therefore, the protocols described herein are specific to rat models and the observed effects are attributed to the activation of this P2Y11-like receptor.
Signaling Pathways of P2Y11 Receptor in Inflammation
Activation of the P2Y11 receptor by an agonist like this compound initiates a dual signaling cascade through its coupling to both Gs and Gq proteins. This leads to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively. The subsequent increase in intracellular cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3)/diacylglycerol (DAG) levels triggers a range of downstream effects that collectively contribute to an anti-inflammatory phenotype. This includes the modulation of cytokine production, such as the suppression of pro-inflammatory cytokines like TNF-α and the potential enhancement of anti-inflammatory mediators.
Figure 1: Simplified signaling pathway of this compound via the P2Y11-like receptor.
Experimental Protocols
Two primary rat models of inflammation are detailed below: a systemic inflammation model induced by lipopolysaccharide (LPS) and a vascular inflammation model induced by Angiotensin II (AngII).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines.
Figure 2: Experimental workflow for the LPS-induced systemic inflammation model.
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
This compound (Tocris Bioscience or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Tissue homogenization buffer
-
ELISA kits for rat TNF-α, IL-6, IL-1β, etc.
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration for the desired dose (e.g., 8 mg/kg).[3]
-
Prepare this compound solution in an appropriate vehicle. Due to limited in vivo data on systemic administration, a dose-response study is recommended. A starting point could be extrapolated from in vitro studies, considering pharmacokinetic and pharmacodynamic properties.
-
-
Experimental Groups:
-
Control (Saline vehicle)
-
LPS + Vehicle
-
LPS + this compound (various doses)
-
This compound alone
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal - i.p., or intravenous - i.v.). The timing of administration relative to the LPS challenge (pre-treatment, co-administration, or post-treatment) should be determined based on the study's objectives.
-
Induce systemic inflammation by administering LPS (e.g., 8 mg/kg) via intraperitoneal injection.[3]
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of sickness behavior.
-
At a predetermined time point (e.g., 12 hours post-LPS injection), euthanize the animals under deep anesthesia.[3]
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Harvest tissues of interest (e.g., aorta, liver, lungs) for further analysis.
-
-
Analysis:
Angiotensin II (AngII)-Induced Vascular Inflammation in Rats
This model is relevant for studying cardiovascular diseases where inflammation plays a key role. AngII is a potent vasoconstrictor and pro-inflammatory mediator.
Figure 3: Experimental workflow for the AngII-induced vascular inflammation model (ex vivo).
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Angiotensin II
-
This compound
-
Krebs-Henseleit solution
-
Organ bath system
-
Phenylephrine
-
Acetylcholine
-
Hydrogen peroxide (H₂O₂) assay kit
-
Aortic Ring Preparation:
-
Euthanize rats under deep anesthesia and excise the thoracic aorta.
-
Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
-
Incubation:
-
Mount aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow rings to equilibrate under a resting tension of 1.5 g.
-
Incubate the rings for 30 minutes with AngII (100 nM) in the presence or absence of this compound (10 µM).[2]
-
-
Assessment of Vascular Function:
-
Induce vasoconstriction with increasing concentrations of phenylephrine.
-
Assess endothelium-dependent vasorelaxation with increasing concentrations of acetylcholine.
-
-
Measurement of Oxidative Stress:
-
Measure the production of hydrogen peroxide (H₂O₂) in the incubation medium using a suitable assay kit.
-
Data Presentation
Table 1: Effect of this compound on Vascular Function in LPS-Treated Rat Aorta (ex vivo)
| Treatment Group | Phenylephrine-induced Contraction | Acetylcholine-induced Relaxation | Aortic H₂O₂ Release |
| Control | Normal | Normal | Baseline |
| LPS (8 mg/kg, i.p.) | Significantly Increased | Significantly Attenuated | Increased |
| LPS + this compound | Reduced Contraction (partially normalized) | Improved Relaxation (partially normalized) | Decreased |
| LPS + this compound + NF340 | Effects of this compound Abolished | Effects of this compound Abolished | - |
Data summarized from qualitative descriptions in the cited literature.[2][3]
Table 2: Effect of this compound on Vascular Function in Angiotensin II-Treated Rat Aorta (ex vivo)
| Treatment Group | Phenylephrine-induced Contraction | Acetylcholine-induced Vasorelaxation |
| Control | Normal | Normal |
| Angiotensin II (100 nM) | Tended to Increase | Significantly Reduced |
| Angiotensin II + this compound (10 µM) | Restored to Basal Response | Restored to Basal Response |
Data summarized from qualitative descriptions in the cited literature.[2] The study also reported that this compound reduced AngII-induced H₂O₂ release.
Conclusion
This compound serves as a critical pharmacological tool to explore the role of the P2Y11-like receptor in mediating inflammatory processes in rats. The provided protocols for LPS-induced systemic inflammation and AngII-induced vascular inflammation offer a framework for investigating the anti-inflammatory and vasculoprotective effects of this compound. Due to the limited availability of in vivo data for the systemic administration of this compound, researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for their specific research questions. Further investigation into the in vivo efficacy and mechanism of action of this compound will be instrumental in validating the P2Y11 receptor as a potential therapeutic target for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y11 Agonism Prevents Hypoxia/Reoxygenation- and Angiotensin II-Induced Vascular Dysfunction and Intimal Hyperplasia Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of purinergic signaling via the P2Y11 receptor on vascular function in a rat model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-8 Release Stimulated by NF546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8), a member of the CXC chemokine family, is a potent pro-inflammatory mediator crucial in the recruitment and activation of neutrophils and other immune cells. Dysregulated IL-8 production is implicated in a variety of inflammatory diseases and cancer. The purinergic receptor P2Y11, a G-protein coupled receptor (GPCR), has emerged as a key regulator of immune responses. NF546 is a selective non-nucleotide agonist of the P2Y11 receptor and its stimulation has been shown to induce the release of IL-8 in various immune cell types, including dendritic cells and macrophages.[1]
These application notes provide detailed protocols for the in vitro stimulation of IL-8 release using this compound and its subsequent quantification by Enzyme-Linked Immunosorbent Assay (ELISA). This information is valuable for researchers investigating P2Y11 signaling, screening for novel anti-inflammatory compounds, and professionals in drug development targeting inflammatory pathways.
Signaling Pathway of this compound-Induced IL-8 Release
This compound activates the P2Y11 receptor, which is coupled to both Gs and Gq G-proteins. The induction of IL-8 release is primarily mediated through the Gq pathway. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade culminates in the activation of downstream pathways, including the IκB kinase (IKK) and Extracellular signal-regulated kinase (ERK) pathways. The activation of IKK leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus. Simultaneously, the ERK pathway activates the transcription factor AP-1. Both NF-κB and AP-1 are critical for the transcriptional activation of the IL-8 gene, leading to the synthesis and secretion of IL-8 protein.
Data Presentation
The following tables summarize quantitative data for IL-8 release upon stimulation with this compound in different immune cell types.
Table 1: Dose-Dependent IL-8 Release Stimulated by this compound in Human Monocyte-Derived Dendritic Cells (mo-DCs)
| This compound Concentration (µM) | IL-8 Release (pg/mL) (Mean ± SD) | Cell Type | Incubation Time (hours) |
| 0 (Basal) | ~100 ± 20 | Human mo-DCs | 24 |
| 10 | ~600 ± 75 | Human mo-DCs | 24 |
| 100 | ~1200 ± 150 | Human mo-DCs | 24 |
Data estimated from Meis et al., 2010. The original data was presented in a bar graph.
Table 2: Time-Course of IL-8 Release in Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with a General Inflammatory Stimulus (LPS) as a Reference
| Time (hours) | IL-8 Release (pg/mL) (Mean ± SEM) | Stimulus | Cell Type |
| 4 | 4122.0 ± 382.9 | LPS | Human PBMCs |
| 8 | ~4500 ± 400 | LPS | Human PBMCs |
| 12 | ~5000 ± 350 | LPS | Human PBMCs |
| 24 | 5898.6 ± 115.8 | LPS | Human PBMCs |
This table provides a reference for the expected kinetics of IL-8 release in immune cells following a potent stimulus. The time-course for this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation and Culture of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, replace half of the culture medium with fresh medium containing the same concentration of cytokines.
-
On day 5 or 7, immature mo-DCs can be harvested for stimulation experiments.
Protocol 2: Stimulation of IL-8 Release with this compound
This protocol outlines the procedure for stimulating mo-DCs with this compound to induce IL-8 release.
Materials:
-
Cultured immature mo-DCs (from Protocol 1)
-
This compound (stock solution prepared in sterile water or DMSO)
-
Cell culture plates (96-well)
-
Complete RPMI-1640 medium
Procedure:
-
Harvest the immature mo-DCs and resuspend them in fresh complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 µM).
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium without this compound.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24 hours for dose-response, or various time points for a time-course experiment).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants for IL-8 measurement. Supernatants can be stored at -80°C until analysis.
Protocol 3: Quantification of IL-8 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to measure IL-8 concentrations in cell culture supernatants. It is recommended to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
96-well microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Prepare a standard curve by serially diluting the IL-8 standard. Add the standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the IL-8 concentration in your samples by interpolating from the standard curve.
Experimental Workflow
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with NF546
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF546 is a potent and selective agonist of the P2Y11 receptor, a G-protein coupled receptor expressed on the surface of various immune cells, including T lymphocytes, macrophages, and dendritic cells.[1][2] The activation of the P2Y11 receptor by this compound triggers downstream signaling cascades that can modulate a wide range of cellular functions, such as activation, proliferation, cytokine secretion, and migration.[3][4][5] This makes this compound a valuable tool for investigating the role of purinergic signaling in the immune system and for the development of novel immunomodulatory therapeutics.
These application notes provide detailed protocols for the analysis of T cells, macrophages, and dendritic cells treated with this compound using flow cytometry. The accompanying data tables summarize the expected quantitative changes in key cell surface markers, and the signaling pathway diagrams illustrate the mechanism of action of this compound.
Data Presentation
The following tables summarize the expected quantitative changes in the expression of key cell surface markers on different immune cell populations following treatment with this compound. The data is based on the known functions of the P2Y11 receptor and may vary depending on the specific experimental conditions.
Table 1: Expected Effects of this compound on T Lymphocyte Activation Markers
| Cell Subtype | Marker | Expected Change with this compound Treatment | Expected Fold Change in MFI or % Positive Cells |
| CD4+ Helper T Cells | CD69 | Downregulation | 1.5 - 2.5 fold decrease |
| CD25 (IL-2Rα) | Downregulation | 1.5 - 3.0 fold decrease | |
| CD8+ Cytotoxic T Cells | CD69 | Downregulation | 1.5 - 2.5 fold decrease |
| CD25 (IL-2Rα) | Downregulation | 1.5 - 3.0 fold decrease |
Table 2: Expected Effects of this compound on Macrophage Polarization Markers
| Polarization State | Marker | Expected Change with this compound Treatment | Expected Fold Change in MFI or % Positive Cells |
| M1 (Pro-inflammatory) | CD80 | Upregulation | 1.5 - 3.0 fold increase |
| CD86 | Upregulation | 2.0 - 4.0 fold increase | |
| M2 (Anti-inflammatory) | CD206 (Mannose Receptor) | Downregulation | 1.5 - 2.5 fold decrease |
| CD163 | Downregulation | 1.5 - 2.0 fold decrease |
Table 3: Expected Effects of this compound on Dendritic Cell Maturation Markers
| Cell Type | Marker | Expected Change with this compound Treatment | Expected Fold Change in MFI or % Positive Cells |
| Conventional Dendritic Cells (cDCs) | CD83 | Upregulation | 2.0 - 5.0 fold increase |
| CD86 | Upregulation | 2.5 - 6.0 fold increase | |
| MHC Class II | Upregulation | 2.0 - 4.0 fold increase |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound in immune cells and the general experimental workflow for their analysis by flow cytometry.
Caption: General experimental workflow for flow cytometry analysis.
Caption: P2Y11 signaling cascade in T lymphocytes.
Caption: P2Y11 signaling cascade in macrophages.
Caption: P2Y11 signaling cascade in dendritic cells.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of this compound-Treated T Lymphocytes
1. T Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Cell Culture and this compound Treatment:
-
Resuspend isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.
-
For activation, cells can be co-stimulated with anti-CD3 and anti-CD28 antibodies.
3. Antibody Staining:
-
Harvest the cells and wash twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a cocktail of fluorescently-labeled antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular cytokine staining, fix and permeabilize the cells using a commercial kit and then stain for intracellular cytokines (e.g., IL-2, IFN-γ).
4. Flow Cytometry Acquisition and Analysis:
-
Resuspend the stained cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets.
-
Quantify the percentage of cells expressing CD69 and CD25 and the mean fluorescence intensity (MFI) for each marker in the treated versus control groups.
Protocol 2: Flow Cytometry Analysis of this compound-Treated Macrophages
1. Macrophage Differentiation:
-
Isolate monocytes from PBMCs.
-
Differentiate monocytes into macrophages by culturing in complete RPMI-1640 medium with 10% FBS and either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) for 5-7 days.
2. This compound Treatment:
-
Adherent macrophages can be treated directly in the culture plate.
-
Replace the medium with fresh medium containing the desired concentrations of this compound.
-
Incubate for the desired time period (e.g., 24 hours). Include appropriate controls.
3. Antibody Staining:
-
Detach the adherent macrophages using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer.
-
Stain with a cocktail of antibodies against macrophage surface markers (e.g., anti-CD11b, anti-F4/80 (for mouse), anti-CD14, anti-CD80, anti-CD86, anti-CD206, anti-CD163).
-
Incubate, wash, and resuspend as described in Protocol 1.
4. Flow Cytometry Acquisition and Analysis:
-
Acquire and analyze the data as described in Protocol 1. Gate on the macrophage population and analyze the expression of M1 and M2 polarization markers.
Protocol 3: Flow Cytometry Analysis of this compound-Treated Dendritic Cells
1. Dendritic Cell Differentiation:
-
Differentiate monocytes into immature dendritic cells (DCs) by culturing in complete RPMI-1640 medium with 10% FBS, GM-CSF, and IL-4 for 5-7 days.
2. This compound Treatment for Maturation:
-
On day 5 or 6, replace the medium with fresh medium containing this compound to induce DC maturation.
-
Incubate for 24-48 hours.
3. Antibody Staining:
-
Harvest the loosely adherent DCs.
-
Wash and stain with a cocktail of antibodies against DC surface markers (e.g., anti-CD11c, anti-HLA-DR (MHC Class II), anti-CD83, anti-CD80, anti-CD86).
-
Incubate, wash, and resuspend as described in Protocol 1.
4. Flow Cytometry Acquisition and Analysis:
-
Acquire and analyze the data as described in Protocol 1. Gate on the DC population and quantify the expression of maturation markers.
References
- 1. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 5. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Small Molecule Inhibitors to Investigate HMGA2-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The High Mobility Group A2 (HMGA2) protein is a non-histone architectural transcription factor that plays a crucial role in chromatin remodeling and gene regulation. By binding to AT-rich regions in the minor groove of DNA, HMGA2 influences a multitude of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of HMGA2 expression is frequently observed in various cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors that can disrupt the HMGA2-DNA interaction are valuable tools for both basic research and drug discovery.
This document provides detailed application notes and protocols for investigating the interaction between HMGA2 and DNA, with a focus on the use of small molecule inhibitors. While specific data on NF546 as a direct inhibitor of HMGA2 is limited in publicly available literature, this guide presents generalized protocols applicable to the screening and characterization of potential inhibitors of the HMGA2-DNA interaction. The methodologies described herein are based on established biophysical techniques and can be adapted for compounds like this compound upon validation of their inhibitory activity.
HMGA2 Signaling Pathways
HMGA2 is implicated in several signaling pathways that are critical in cancer development. It can influence transcription of various genes by modulating chromatin structure and facilitating the assembly of transcription factor complexes.[1][2] Key pathways influenced by HMGA2 include those involved in cell cycle progression, epithelial-to-mesenchymal transition (EMT), and apoptosis.[1][2] Understanding these pathways is essential for elucidating the functional consequences of inhibiting HMGA2-DNA interactions.
Caption: Overview of major signaling pathways involving HMGA2.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction between HMGA2 and DNA, as well as the inhibitory effects of known small molecules. This data is essential for designing and interpreting experiments.
Table 1: HMGA2-DNA Binding Affinity
| DNA Sequence | Method | Binding Affinity (Kd) | Reference |
| AT-rich SELEX consensus | SPR | 20 - 30 nM | [3] |
| Poly(dA-dT)2 | ITC | ~0.05 pM (Ka = 1.9x1014 M-1) | [4] |
| FL814 (AT-rich) | PDI-ELISA | 1.18 µM (Ka = 1.18 x 106 M-1) | [5] |
| SELEX1 | EMSA | 19.2 nM (K = 5.2 x 107 M-1) | [6] |
| SELEX2 | EMSA | 25.6 nM (K = 3.9 x 107 M-1) | [6] |
Table 2: Thermodynamics of HMGA2-DNA Interaction
| DNA Sequence | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| Poly(dA-dT)2 | ITC | -29.1 | 9.7 | -19.5 | [4] |
| Poly(dA)•Poly(dT) | ITC | +0.6 | -18.3 | -17.7 | [4] |
| FL-AT-1 (AT-rich hairpin) | ITC | +10.2 | -19.8 | -9.6 | [7] |
| FL-AT-2 (AT-rich hairpin) | ITC | -12.1 | -1.9 | -10.2 | [7] |
| FL814 (AT-rich) | ITC | -14.0 | 2.4 | -11.6 | [5] |
Table 3: Inhibition of HMGA2-DNA Interaction by Small Molecules
| Inhibitor | Method | IC50 | Target DNA | Reference |
| Netropsin | PDI-ELISA | 9.30 nM | FL814 | [8] |
| Suramin | AlphaScreen | ~1 µM | Biotinylated AT-rich DNA | [9] |
| C-terminal motif peptide | PDI-ELISA | 52.4 µM | FL814 | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the inhibitory effect of small molecules like this compound on HMGA2-DNA interactions.
Experimental Workflow Overview
Caption: A typical workflow for identifying and characterizing inhibitors of HMGA2-DNA interaction.
Protocol 1: Fluorescence Polarization (FP) Assay for High-Throughput Screening
This protocol describes a competitive FP assay to screen for small molecule inhibitors of the HMGA2-DNA interaction. The assay measures the change in polarization of a fluorescently labeled DNA probe upon binding to HMGA2 and its subsequent displacement by an inhibitor.[11][12][13]
Materials:
-
Purified recombinant HMGA2 protein
-
Fluorescently labeled, AT-rich DNA oligonucleotide probe (e.g., with FAM or TAMRA)
-
Unlabeled competitor AT-rich DNA oligonucleotide
-
Small molecule library (including this compound) dissolved in DMSO
-
FP buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, 1 mM DTT
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Probe Concentration:
-
Serially dilute the fluorescently labeled DNA probe in FP buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal (typically in the low nanomolar range).
-
-
HMGA2 Titration:
-
To determine the Kd of the HMGA2-DNA interaction, prepare a series of dilutions of HMGA2 in FP buffer.
-
Add a fixed concentration of the fluorescently labeled DNA probe to each well.
-
Add the varying concentrations of HMGA2 to the wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization. The data is fitted to a one-site binding model to determine the Kd. For subsequent inhibition assays, use a concentration of HMGA2 that results in approximately 50-80% of the maximum polarization signal.
-
-
Inhibitor Screening:
-
Prepare the assay mix containing the pre-determined concentrations of fluorescently labeled DNA probe and HMGA2 in FP buffer.
-
Dispense the assay mix into the wells of the 384-well plate.
-
Add the small molecule inhibitors (e.g., at a final concentration of 10 µM) to the wells. Include positive controls (unlabeled competitor DNA) and negative controls (DMSO vehicle).
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization. A decrease in polarization indicates inhibition of the HMGA2-DNA interaction.
-
-
IC50 Determination:
-
For hit compounds, perform a dose-response experiment by serially diluting the inhibitor.
-
Follow the same procedure as in the inhibitor screening.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Validation
EMSA is used to qualitatively confirm the inhibitory activity of hit compounds by visualizing the disruption of the HMGA2-DNA complex.[14][15][16][17]
Materials:
-
Purified recombinant HMGA2 protein
-
AT-rich DNA probe (30-50 bp), end-labeled with 32P or a non-radioactive label (e.g., biotin, DIG)
-
Unlabeled competitor DNA (specific and non-specific)
-
Test inhibitor (e.g., this compound)
-
10x Binding buffer: 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol
-
Poly(dI-dC) or other non-specific competitor DNA
-
6x DNA loading buffer
-
Native polyacrylamide gel (5-8%) in 0.5x TBE buffer
-
0.5x TBE buffer
-
Detection reagents (autoradiography film for 32P, streptavidin-HRP and chemiluminescent substrate for biotin)
Procedure:
-
Binding Reactions (20 µL total volume):
-
In separate tubes, prepare the following reactions on ice:
-
Lane 1 (Free Probe): Labeled probe, 1x binding buffer, sterile water.
-
Lane 2 (HMGA2-DNA Complex): Labeled probe, 1x binding buffer, poly(dI-dC), HMGA2 protein.
-
Lane 3 (Specific Competition): Labeled probe, 1x binding buffer, poly(dI-dC), excess unlabeled specific competitor DNA, HMGA2 protein.
-
Lane 4 (Non-specific Competition): Labeled probe, 1x binding buffer, poly(dI-dC), excess unlabeled non-specific competitor DNA, HMGA2 protein.
-
Lane 5+ (Inhibition): Labeled probe, 1x binding buffer, poly(dI-dC), increasing concentrations of the test inhibitor, HMGA2 protein.
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add 4 µL of 6x DNA loading buffer to each reaction.
-
Load the samples onto the pre-run native polyacrylamide gel.
-
Run the gel at 100-150 V in 0.5x TBE buffer at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
For 32P-labeled probes, dry the gel and expose it to autoradiography film.
-
For biotin-labeled probes, transfer the DNA to a nylon membrane, block, incubate with streptavidin-HRP, and detect with a chemiluminescent substrate.
-
A decrease in the intensity of the shifted HMGA2-DNA complex band in the presence of the inhibitor indicates its disruptive activity.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics and affinity of the HMGA2-DNA interaction and its inhibition.[3][18][19][20]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Biotinylated AT-rich DNA oligonucleotide
-
Purified recombinant HMGA2 protein
-
Test inhibitor (e.g., this compound)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 0.5 M NaCl, 10 mM Glycine pH 2.5)
Procedure:
-
DNA Immobilization:
-
Immobilize the biotinylated AT-rich DNA onto a streptavidin-coated sensor chip surface to a desired response level (e.g., 100-200 RU). Use a reference flow cell with no immobilized DNA or an irrelevant DNA sequence for background subtraction.
-
-
HMGA2 Binding Analysis:
-
Inject a series of concentrations of HMGA2 in running buffer over the DNA and reference surfaces at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution if necessary.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
Inhibition Assay:
-
Prepare a series of solutions containing a fixed concentration of HMGA2 mixed with varying concentrations of the inhibitor.
-
Inject these mixtures over the immobilized DNA surface.
-
A decrease in the binding response of HMGA2 in the presence of the inhibitor indicates competition.
-
Alternatively, for a detailed kinetic analysis of the inhibitor, co-inject HMGA2 and the inhibitor.
-
Analyze the data to determine the mechanism of inhibition and the inhibition constant (Ki).
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the HMGA2-DNA interaction and its modulation by an inhibitor.[4][7][21][22]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant HMGA2 protein
-
AT-rich DNA oligonucleotide
-
Test inhibitor (e.g., this compound)
-
ITC buffer (dialysis buffer for both protein and DNA): e.g., 10 mM Sodium Phosphate pH 7.4, 150 mM NaCl. The buffer for the protein and DNA solutions must be identical.
Procedure:
-
Sample Preparation:
-
Dialyze both HMGA2 and the DNA oligonucleotide extensively against the same ITC buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and DNA solutions.
-
Degas all solutions before use.
-
-
HMGA2-DNA Binding Titration:
-
Fill the ITC sample cell with the DNA solution (e.g., 10-20 µM).
-
Fill the injection syringe with the HMGA2 solution (e.g., 100-200 µM).
-
Perform a series of injections of HMGA2 into the DNA solution while measuring the heat evolved or absorbed.
-
Integrate the heat pulses and plot them against the molar ratio of HMGA2 to DNA.
-
Fit the data to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
-
Inhibition Assay (Competitive Binding):
-
Perform the titration of HMGA2 into the DNA solution that has been pre-incubated with a fixed concentration of the inhibitor.
-
Alternatively, titrate HMGA2 into a solution of the inhibitor to determine their direct interaction, and then titrate the HMGA2-inhibitor complex into the DNA solution.
-
A change in the binding isotherm and the thermodynamic parameters in the presence of the inhibitor provides information about the mechanism and energetics of inhibition.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the intricate interactions between HMGA2 and DNA, and to discover and characterize small molecule inhibitors of this process. While the direct role of this compound in this context requires further specific investigation, the outlined methodologies are robust and adaptable for screening and detailed analysis of any potential inhibitor. The successful identification and characterization of potent and specific inhibitors of the HMGA2-DNA interaction will be instrumental in advancing our understanding of HMGA2's biological functions and in the development of novel therapeutic strategies for HMGA2-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. HMGA2 as a Critical Regulator in Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HMGA2 binding to DNA by netropsin: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energetics of binding the mammalian high mobility group protein HMGA2 to poly(dA-dT)2 and poly(dA)-poly(dT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Bending by the Mammalian High Mobility Group Protein AT Hook 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding the Mammalian High Mobility Group Protein AT-hook 2 to AT-Rich Deoxyoligonucleotides: Enthalpy-Entropy Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of HMGA2 binding to AT-rich DNA by its negatively charged C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. rsc.org [rsc.org]
- 14. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 20. youtube.com [youtube.com]
- 21. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for High-Throughput Screening of P2Y11 Modulators Using NF546
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y11 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. It is activated by extracellular nucleotides, primarily adenosine (B11128) triphosphate (ATP). A unique characteristic of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), while the Gq pathway activates phospholipase C (PLC), resulting in the mobilization of intracellular calcium (Ca2+). This dual signaling capability makes the P2Y11 receptor an attractive, albeit complex, target for therapeutic intervention in areas such as immunology and inflammation.
NF546 is a selective, non-nucleotide agonist of the P2Y11 receptor with a pEC50 of 6.27.[1][2] Its selectivity and potency make it a valuable pharmacological tool for the investigation of P2Y11 receptor function and for the development of high-throughput screening (HTS) assays aimed at identifying novel P2Y11 modulators. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to discover both agonists and antagonists of the P2Y11 receptor.
P2Y11 Signaling Pathways
The choice of assay for an HTS campaign depends on the specific signaling pathway that is robustly activated in the chosen cell line. While P2Y11 can signal through both cAMP and calcium pathways, the response to the specific agonist this compound can be cell-type dependent.[3] In some cell systems, such as T-lymphocytes, this compound has been shown to primarily activate the cAMP pathway without a detectable increase in intracellular calcium.[3] Therefore, a cAMP assay may be more universally applicable for screening with this compound.
Caption: P2Y11 receptor dual signaling pathways.
Data Presentation: Assay Performance Metrics
A robust and reliable HTS assay is characterized by several key performance metrics. The following table summarizes typical expected values for P2Y11 HTS assays.
| Parameter | Agonist Mode (cAMP) | Antagonist Mode (Calcium) | Description |
| Agonist | This compound | ATP or this compound | The compound used to stimulate the receptor. |
| Antagonist | NF340 (control) | NF340 (control) | The compound used to inhibit the agonist response. |
| EC50 (this compound) | ~0.5 µM (pEC50 ~6.27) | Cell-line dependent | Concentration for 50% maximal response. |
| IC50 (NF340) | Cell-line dependent | Cell-line dependent | Concentration for 50% inhibition of agonist response. |
| Z'-factor | ≥ 0.5 | ≥ 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |
| Signal-to-Background | ≥ 5 | ≥ 3 | The ratio of the signal from the stimulated versus unstimulated wells. |
| Assay Window | ≥ 4 | ≥ 2 | The difference between the maximum and minimum signals. |
Experimental Protocols
Protocol 1: HTS for P2Y11 Antagonists using a Calcium Mobilization Assay
This protocol is designed for a 384-well format to identify antagonists of the P2Y11 receptor. This compound is used as the stimulating agonist.
Caption: Workflow for P2Y11 antagonist HTS assay.
Materials:
-
Cells: HEK293 cells stably expressing human P2Y11 receptor.
-
Agonist: this compound.
-
Control Antagonist: NF340.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Fluo-4 AM (2-4 µM) with 0.02% Pluronic F-127 and 2.5 mM Probenecid in Assay Buffer.
-
Assay Plates: Black, clear-bottom 384-well plates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Preparation and Seeding:
-
Culture HEK293-P2Y11 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in culture medium and seed at a density of 40,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the control antagonist (NF340) in Assay Buffer.
-
Add the compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of this compound in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the this compound solution to all wells simultaneously.
-
Continue to record the fluorescence signal kinetically for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Determine the percent inhibition for each test compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 for active compounds.
-
Protocol 2: HTS for P2Y11 Agonists/Antagonists using a cAMP Assay
This protocol is suitable for identifying both agonists and antagonists of the P2Y11 receptor in a 384-well format using a competitive immunoassay principle (e.g., HTRF, LANCE, or AlphaScreen).
Caption: Workflow for P2Y11 cAMP HTS assay.
Materials:
-
Cells: CHO-K1 cells stably expressing human P2Y11 receptor.
-
Control Agonist: this compound.
-
Control Antagonist: NF340.
-
cAMP Assay Kit: A commercial time-resolved fluorescence energy transfer (TR-FRET) based cAMP assay kit (e.g., Cisbio HTRF, PerkinElmer LANCE).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Assay Plates: Low-volume, white 384-well plates.
-
Instrumentation: A plate reader capable of TR-FRET detection.
Methodology:
-
Cell Preparation and Seeding:
-
Culture CHO-K1-P2Y11 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Dispense 20,000 cells per well into a 384-well plate.
-
-
Compound Addition:
-
For Agonist Screening: Add test compounds and this compound (as a positive control) to the cell plate. Include vehicle-only wells as a negative control.
-
For Antagonist Screening: Add test compounds and NF340 (as a positive control) to the cell plate.
-
-
Agonist Addition (Antagonist Mode Only):
-
Following a brief pre-incubation with the test compounds (10-15 minutes), add this compound at its EC80 concentration to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cAMP concentration in each well based on a standard curve.
-
For Agonist Screening: Determine the EC50 values for active compounds.
-
For Antagonist Screening: Calculate the percent inhibition and determine the IC50 for active compounds.
-
Conclusion
This compound is a critical tool for the high-throughput screening of P2Y11 receptor modulators. The choice between a calcium mobilization and a cAMP assay will depend on the specific cell line and its signaling response to this compound. Careful assay development and validation, including the determination of key performance metrics such as the Z'-factor and signal-to-background ratio, are essential for a successful screening campaign. The protocols provided here offer a robust framework for the identification of novel P2Y11 agonists and antagonists, which can serve as starting points for the development of new therapeutics.
References
Troubleshooting & Optimization
Troubleshooting NF546 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with NF546 in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound for experimental use.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, saline). What should I do?
A1: this compound, like many complex organic molecules, has low solubility in purely aqueous solutions. Direct dissolution in buffers is often difficult and not recommended for creating concentrated stock solutions. It is standard practice to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before preparing the final aqueous working solution.
Q2: I've prepared a working solution from a DMSO stock, but it appears cloudy or has visible precipitate. What went wrong?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This typically occurs when the compound's solubility limit in the final aqueous solution is exceeded or if the dilution is performed too rapidly.
-
To avoid this:
-
Perform Serial Dilutions: Instead of a single large dilution, it is best to make intermediate dilutions in your aqueous buffer.
-
Ensure Final DMSO Concentration is Low: Most cell lines can tolerate a final DMSO concentration of <0.5%, and it is best practice to keep it below 0.1% if possible.[1] A high concentration of DMSO in the final solution can be toxic to cells.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help, but be cautious as it may affect the stability of this compound or other components in your media.
-
Q3: My solution was clear initially but developed precipitate after being stored. How can I prevent this?
A3: The stability of this compound in aqueous solutions for long-term storage is not guaranteed. It is highly recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock.[2] If a precipitate forms in a previously clear solution, it may be due to temperature changes or the compound coming out of solution over time. Attempting to redissolve it by vortexing or gentle warming may work, but for best results, a freshly prepared solution is advised.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-nucleotide agonist for the P2Y11 purinergic receptor. The P2Y11 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gs to stimulate the adenylyl cyclase (AC) pathway and to Gq to stimulate the phospholipase C (PLC) pathway.[3][4] This leads to an increase in intracellular cAMP and Ca2+, respectively, triggering various downstream cellular responses.[3][4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, the recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I store the solid compound and prepared stock solutions?
A3:
-
Solid this compound: Store the vial tightly sealed at -20°C for long-term storage.[2]
-
Stock Solutions: Once prepared in DMSO, stock solutions should be aliquoted into smaller, single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[6] It is generally recommended that these solutions are usable for up to one month when stored at -20°C.[2] Avoid repeated freeze-thaw cycles.[6]
Q4: What are the key chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below. Note that the molecular weight may vary slightly between batches due to hydration.
| Property | Value |
| Chemical Name | 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium (B8768297) salt |
| Molecular Formula | C₄₇H₄₄N₆O₁₇P₄·4Na |
| Molecular Weight | 1180.74 g/mol |
| Purity | Typically ≥95% (HPLC) |
| Primary Target | P2Y11 Receptor Agonist |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder. For 1 mg of this compound (assuming MW 1180.74), the calculation is as follows:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (µL) = (0.001 g / (1180.74 g/mol * 0.01 mol/L)) * 1,000,000 = 84.7 µL
-
-
Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly for 1-2 minutes until all the powder is completely dissolved. A brief, gentle sonication in a water bath can be used if dissolution is slow.
-
Store: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
Procedure (Example for a 10 µM working solution):
-
Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Final DMSO Concentration Check: A 1:1000 dilution will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell cultures.[1]
-
Dilute: While vortexing the aqueous buffer, add 1 µL of the 10 mM DMSO stock solution for every 999 µL of buffer to achieve your final volume.
-
Mix and Use: Vortex the final working solution briefly. Use this solution immediately for your experiment for best results. Always include a vehicle control (buffer with 0.1% DMSO) in your experimental setup.
Visualizations
References
Technical Support Center: Optimizing NF546 Dosage for P2Y11 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NF546 to achieve maximal P2Y11 activation. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective, non-nucleotide agonist for the P2Y11 receptor.[1][2] It belongs to the suramin (B1662206) family of compounds.[3] Its primary mechanism is to bind to and activate the P2Y11 receptor, a unique G protein-coupled receptor (GPCR) that couples to both Gs and Gq signaling pathways.[4][5] This dual coupling leads to the activation of adenylyl cyclase (increasing cyclic AMP levels) and phospholipase C (increasing inositol (B14025) phosphates and intracellular calcium).[4][6]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is soluble in water and DMSO.[7][8] For long-term storage, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or colder.[7] For aqueous stocks, use sterile, nuclease-free water and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.
Q3: What is the recommended working concentration range for this compound? A3: The optimal concentration of this compound depends on the cell type, P2Y11 expression level, and the specific biological endpoint being measured. Based on published studies, a typical starting range is 1-10 µM.[9][10] For some cell types, such as human monocyte-derived dendritic cells, concentrations up to 100 µM have been used for long-term (24-hour) stimulation.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound? A4: While this compound is considered selective for P2Y11, it may exhibit off-target effects at higher concentrations. Studies have shown that it can activate P2Y2, P2Y6, and P2Y12 receptors at higher doses.[4] As a suramin analogue, it may also interact with other ATP-binding sites. Researchers should include appropriate controls, such as using a P2Y11 antagonist (e.g., NF340) or cells lacking P2Y11 expression (e.g., via CRISPR/Cas9 knockout), to confirm that the observed effects are specifically mediated by P2Y11.[3][11][12]
Q5: Which cell types are suitable for P2Y11 activation studies with this compound? A5: P2Y11 is primarily expressed in human immune cells. Suitable cell types include human monocyte-derived macrophages and dendritic cells, T lymphocytes, and the human leukemia cell line HL-60.[9][13][14][15] P2Y11 expression can be low in some cell lines but is often upregulated during the differentiation of monocytes into macrophages.[3][14] It is crucial to verify P2Y11 expression (mRNA or protein level) in your chosen cell model before starting experiments. Note that rodents (mice and rats) do not have a direct P2Y11 ortholog, making human cells or humanized systems necessary for studying this receptor.[4]
Data Presentation
Table 1: Pharmacological and Chemical Properties of this compound
| Property | Value | Reference |
| Agonist Target | P2Y11 Receptor | [1][2] |
| pEC50 | 6.27 | [1][2][16] |
| Molecular Formula | C₄₇H₄₄N₆O₁₇P₄·4Na | [17] |
| Molecular Weight | 1180.74 g/mol | [16][17] |
| Solubility | Soluble in DMSO and Water | [7][8] |
| Storage | -20°C (long-term) | [7] |
Table 2: Recommended this compound Concentration Ranges for Various Applications
| Application | Cell/Tissue Type | Recommended Concentration | Reference |
| Cytokine Release | Human Monocyte-Derived Dendritic Cells | 10 - 100 µM | [1][2] |
| Vascular Function | Rat Aortic Rings | 10 µM | [10][12] |
| T-Cell Migration | Human T-Cells / Jurkat Cells | 1 - 10 µM | [9] |
| cAMP Accumulation | Transfected Cell Lines (e.g., K562, U937) | 1 - 100 µM | [15] |
| Calcium Mobilization | Transfected Cell Lines (e.g., 1321N1) | 1 - 100 µM | [6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Low P2Y11 Expression: The cell line may not express sufficient levels of the P2Y11 receptor.[14] 2. This compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 3. Suboptimal Assay Conditions: Incorrect buffer, temperature, or incubation time. | 1. Verify Expression: Confirm P2Y11 mRNA or protein expression. Consider using a cell type known to express P2Y11 or a stably transfected cell line.[5] 2. Prepare Fresh Solutions: Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution.[18] 3. Optimize Assay: Review literature for established protocols. Optimize parameters such as cell density, serum concentration, and stimulation time. |
| Inconsistent Results / High Variability | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered receptor expression.[19] 2. Inconsistent Cell Density: Variation in cell numbers between wells can lead to variable responses. 3. This compound Adsorption: The compound may adsorb to plasticware, reducing its effective concentration.[18] | 1. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells from a validated cell bank. 2. Ensure Uniform Seeding: Use a cell counter to ensure consistent cell seeding density across all wells. 3. Pre-treat Plates/Use Low-Binding Plates: Consider pre-coating plates with a protein like fibronectin or using low-adsorption plasticware.[20] |
| High Background Signal | 1. Endogenous Ligands: ATP released from cells can activate P2Y11, leading to high basal activity. 2. Serum Components: Serum in the culture medium can contain nucleotides or other factors that activate the signaling pathway. | 1. Use an ATP Scavenger: Add an ATP-degrading enzyme like apyrase to the assay buffer to remove extracellular ATP. 2. Serum Starve Cells: Before stimulation, wash cells and incubate them in serum-free medium for several hours. |
| Cell Toxicity or Death | 1. High this compound Concentration: Excessive concentrations may induce off-target effects or direct toxicity.[4] 2. High DMSO Concentration: Final DMSO concentration in the medium may be too high. 3. Contamination: Stock solutions or media may be contaminated. | 1. Perform a Dose-Response Curve: Determine the optimal concentration that provides maximal activation with minimal toxicity. 2. Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cell type (typically <0.1%). 3. Use Sterile Technique: Ensure all reagents and solutions are sterile. Filter-sterilize if necessary. |
Mandatory Visualizations
Caption: P2Y11 receptor dual signaling pathways.
Caption: General workflow for this compound dose-response experiments.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Gs Pathway)
This protocol is designed to measure the increase in intracellular cyclic AMP (cAMP) following P2Y11 activation by this compound.
-
Cell Preparation:
-
Seed P2Y11-expressing cells (e.g., HL-60 or transfected HEK293) into a 96-well plate at an appropriate density (e.g., 20,000-50,000 cells/well) and culture overnight.
-
On the day of the assay, wash the cells once with serum-free medium.
-
-
Assay Procedure:
-
Aspirate the medium and add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay (Gq Pathway)
This protocol measures the transient increase in intracellular calcium concentration mediated by the Gq pathway upon P2Y11 activation.
-
Cell Preparation:
-
Seed P2Y11-expressing cells onto a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Gently wash the cells 2-3 times with the assay buffer to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 1-2 seconds).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Inject the this compound solution (at various concentrations) and continue recording the fluorescence signal for an additional 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the peak/baseline ratio (F/F₀) against the log of the this compound concentration to determine the EC50.
-
Protocol 3: IL-8 Release Assay (Downstream Functional Response)
This protocol quantifies the secretion of Interleukin-8 (IL-8), a known downstream target of P2Y11 activation in immune cells.[3]
-
Cell Preparation:
-
Seed cells (e.g., human monocyte-derived dendritic cells) in a 24-well plate at a density of 0.5-1 x 10⁶ cells/mL.
-
Allow cells to acclimate or differentiate as required by your specific model.
-
-
Stimulation:
-
Replace the medium with fresh, low-serum or serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
Incubate the cells for an extended period, typically 18-24 hours, at 37°C in a CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell-free supernatant from each well and store it at -80°C until analysis.
-
-
Measurement:
-
Quantify the concentration of IL-8 in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the IL-8 concentration against the this compound concentration. Determine the effective concentration range for stimulating IL-8 release. Normalize data to a positive control if available.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y11 Agonism Prevents Hypoxia/Reoxygenation- and Angiotensin II-Induced Vascular Dysfunction and Intimal Hyperplasia Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. link.springer.com [link.springer.com]
- 14. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 17. scbt.com [scbt.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Potential off-target effects of NF546 in cellular assays
Welcome to the Technical Support Center for NF546. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-nucleotide agonist for the human P2Y₁₁ receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate the P2Y₁₁ receptor, initiating downstream signaling cascades.
Q2: What are the known downstream signaling pathways activated by this compound through the P2Y₁₁ receptor?
The P2Y₁₁ receptor is unique in that it couples to both Gs and Gq alpha-subunits.[2] Therefore, activation by this compound can lead to:
-
Activation of adenylyl cyclase (via Gs), resulting in an increase in intracellular cyclic AMP (cAMP).[3][4]
-
Activation of phospholipase C (PLC) (via Gq), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC), respectively.[4][5]
-
Activation of the p38 MAPK pathway , which is involved in inflammatory responses.[6]
Q3: What is the selectivity profile of this compound?
This compound has been shown to be relatively selective for the P2Y₁₁ receptor over a range of other purinergic receptors, including P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₂, P2X₁, P2X₂, and P2X₂₋₃.[1] However, at higher concentrations, it may activate P2Y₂, P2Y₆, and P2Y₁₂ receptors.[7]
Q4: Are there any known off-target effects of this compound unrelated to purinergic receptors?
Yes, one study has reported that this compound can inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC₅₀ of 5.49 μM. This is a critical consideration for experiments where this compound is used at higher concentrations, as it could lead to effects on gene transcription that are independent of P2Y₁₁ activation.
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No response or weak response to this compound in a cell line expected to express P2Y₁₁. | 1. Low or absent P2Y₁₁ receptor expression. 2. Poor cell health. 3. Inactive this compound. 4. Assay conditions are not optimal. | 1. Verify P2Y₁₁ expression: Confirm P2Y₁₁ mRNA and protein expression in your cell line using qPCR and Western blotting, respectively. Note that P2Y₁₁ antibodies have shown variable specificity.[7] 2. Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy. 3. This compound Integrity: Prepare fresh solutions of this compound. Consider purchasing a new lot if the compound has been stored for an extended period. 4. Assay Optimization: Titrate cell number, this compound concentration, and incubation time. |
| Unexpected or paradoxical cellular response to this compound. | 1. Off-target effects at high concentrations. 2. Activation of different signaling pathways at varying agonist concentrations. 3. Cell-type specific signaling. | 1. Dose-Response Curve: Generate a full dose-response curve for this compound. Compare the effective concentration in your assay to the known EC₅₀ for P2Y₁₁ (pEC₅₀ = 6.27).[1] Effects observed only at high micromolar concentrations may be off-target. 2. Use a P2Y₁₁ Antagonist: Pre-treat cells with a selective P2Y₁₁ antagonist, such as NF340. If the effect of this compound is blocked by the antagonist, it is likely mediated by P2Y₁₁.[2] 3. Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate P2Y₁₁ expression. The loss of the this compound-induced phenotype in these cells would confirm on-target activity. 4. Orthogonal Agonist: Use a structurally different P2Y₁₁ agonist (e.g., ATPγS, though less selective) to see if it recapitulates the phenotype. |
| High background signal in cAMP or calcium flux assays. | 1. Constitutive receptor activity. 2. Assay interference. 3. Cell stress. | 1. Basal Signal: Measure the basal cAMP or calcium levels in untreated cells. High basal levels may indicate constitutive activity of P2Y₁₁ or other receptors. 2. Vehicle Control: Ensure your vehicle control (e.g., DMSO, water) does not affect the assay readout. 3. Gentle Handling: Handle cells gently during the assay to minimize stress-induced responses. |
| Variability between experiments. | 1. Inconsistent cell passage number. 2. Variation in reagent preparation. 3. Inconsistent incubation times. | 1. Consistent Cell Culture: Use cells within a defined passage number range for all experiments. 2. Standardized Reagents: Prepare fresh reagents for each experiment and use consistent stock concentrations. 3. Precise Timing: Adhere strictly to optimized incubation times for all steps of the assay. |
Quantitative Data Summary
| Compound | Target | Activity | pEC₅₀ / IC₅₀ | Reference |
| This compound | P2Y₁₁ | Agonist | pEC₅₀ = 6.27 | [1] |
| This compound | HMGA2 | Inhibitor | IC₅₀ = 5.49 μM |
Experimental Protocols
Calcium Mobilization Assay for Gq-Coupled Receptors
This protocol is a general guideline for measuring intracellular calcium flux upon GPCR activation.
-
Cell Preparation:
-
Seed cells expressing the P2Y₁₁ receptor into a 96-well, black-walled, clear-bottom plate. The seeding density should be optimized to achieve a confluent monolayer on the day of the assay.[8]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells once with a buffered salt solution (e.g., HBSS).
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium-5) according to the manufacturer's instructions. An organic anion transport inhibitor like probenecid (B1678239) may be required for some cell lines to improve dye retention.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X or 5X stock solution of this compound and any controls (e.g., vehicle, other agonists/antagonists) in the assay buffer.
-
-
Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the compound solutions to the wells and immediately begin measuring the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
cAMP Accumulation Assay for Gs-Coupled Receptors
This protocol provides a general framework for measuring changes in intracellular cAMP levels.
-
Cell Seeding:
-
Seed cells expressing the P2Y₁₁ receptor into a 96-well or 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Remove the growth medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubate with the PDE inhibitor for a short period.
-
Add this compound or control compounds at the desired concentrations.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in your samples based on the standard curve.
-
Visualizations
Caption: P2Y₁₁ Receptor Signaling Pathways Activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. link.springer.com [link.springer.com]
- 7. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
How to minimize variability in experiments using NF546
Welcome to the technical support center for NF546. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues in experiments involving the P2Y11 receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR).[1][2] It is unique in that the P2Y11 receptor couples to two distinct signaling pathways: the Gs pathway, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP), and the Gq pathway, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).[3][4][5]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used to study the role of the P2Y11 receptor in various physiological processes. Common applications include investigating its immunomodulatory effects, such as the release of interleukin-8 (IL-8) from dendritic cells, its role in vascular function and inflammation, and its potential as a therapeutic agent.[6] It is also used to study T-cell migration and macrophage polarization.[7][8]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in a solvent like DMSO and should also be stored in aliquots at -20°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits good selectivity for the P2Y11 receptor over other P2Y and P2X receptors. However, at higher concentrations, it may activate other P2Y receptors such as P2Y2, P2Y6, and P2Y12.[9] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell-based assays. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Cell health and passage number variation. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile buffer/media.- Use cells within a consistent and low passage number range. |
| No or weak response to this compound in a calcium mobilization assay. | - Low or absent P2Y11 receptor expression in the cell line.- Issue with the fluorescent calcium indicator dye loading.- Suboptimal this compound concentration.- Cell line is not responsive to Gq-mediated signaling. | - Verify P2Y11 receptor expression in your cell model using techniques like qPCR or Western blot.- Optimize dye loading concentration and incubation time. Ensure the use of probenecid (B1678239) if required for your cell type to prevent dye extrusion.- Perform a dose-response experiment to determine the optimal concentration of this compound.- Consider co-transfection with a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway. |
| Inconsistent or unexpected results in a cAMP assay. | - High background cAMP levels.- Phosphodiesterase (PDE) activity degrading cAMP.- Incorrect this compound concentration. | - Optimize cell density and stimulation time to reduce basal cAMP levels.- Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[10][11]- Perform a full dose-response curve to ensure you are working within the optimal concentration range. |
| Precipitate formation when adding this compound to cell culture media. | - Poor solubility of this compound in aqueous solutions.- High final concentration of the solvent (e.g., DMSO). | - Prepare a high-concentration stock solution in a suitable solvent like DMSO. When making the working solution, add the stock dropwise to the media while vortexing.[12]- Ensure the final solvent concentration in the cell culture media is low (typically <0.1%) to avoid both precipitation and cytotoxicity.[12] |
| Observed off-target effects. | - this compound concentration is too high, leading to activation of other P2Y receptors.- The observed phenotype is a result of a downstream signaling event not directly related to P2Y11. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Use a P2Y11-specific antagonist, such as NF340, to confirm that the observed effect is mediated by the P2Y11 receptor.[6]- Consider using siRNA or CRISPR to knock down the P2Y11 receptor as a negative control. |
Experimental Protocols
Key Experimental Parameters for this compound
| Parameter | Value/Range | Notes |
| pEC50 | 6.27 | The negative logarithm of the half-maximal effective concentration (EC50). |
| Working Concentration | 1 µM - 100 µM | The optimal concentration is cell-type dependent and should be determined experimentally. |
| Solvent for Stock Solution | DMSO | Prepare high-concentration stock solutions (e.g., 10 mM). |
| Storage | -20°C | Both solid compound and stock solutions. |
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium changes in response to this compound.
-
Cell Preparation:
-
Seed cells (e.g., HEK293T, 1321N1, or a cell line endogenously expressing P2Y11) in a black, clear-bottom 96-well or 384-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS). The buffer may need to be supplemented with probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated injection system to add the this compound solution to the wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: cAMP Assay
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels following this compound stimulation.
-
Cell Preparation:
-
Harvest and resuspend cells in an appropriate stimulation buffer. The cell density should be optimized for your specific assay.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound.
-
In a 384-well white microplate, add a small volume of the diluted this compound.
-
Add the cell suspension to the wells containing the compound.
-
To prevent cAMP degradation, include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the stimulation buffer.[10][11]
-
Incubate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA), add the detection reagents to lyse the cells and initiate the detection reaction.
-
This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Measurement and Data Analysis:
-
Incubate the plate as recommended by the kit manufacturer.
-
Read the plate on a compatible plate reader.
-
Calculate the signal, which is typically inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the experimental signals to cAMP concentrations and plot against the logarithm of the this compound concentration to determine the EC50.
-
Visualizations
Caption: P2Y11 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: NF546 Stability and Degradation
Welcome to the technical support center for NF546. This resource is intended for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound in long-term experiments. Please note that this compound is a model compound, and the following information provides a general framework for addressing stability and degradation challenges with small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of small molecule drugs like this compound can be influenced by a variety of environmental factors.[1] The most common factors to consider are temperature, humidity, light exposure, and pH.[2][3][4] The intrinsic chemical properties of this compound, the composition of your formulation or solvent system, and the type of container used for storage can also play a significant role.[1][5]
Q2: What are the initial signs of this compound degradation I should look for?
A2: Initial signs of degradation can be a decrease in the expected biological activity or potency of the compound in your assays.[6] Analytically, you might observe a decrease in the peak area of the parent this compound compound and the appearance of new, smaller peaks in your chromatograms (e.g., HPLC).[7][8] Physical changes such as a change in color or precipitation in your stock solutions can also indicate degradation.[2]
Q3: How should I properly store my this compound stock solutions for long-term use?
A3: For long-term stability, it is generally recommended to store stock solutions of small molecules at low temperatures, such as -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[9] Additionally, protecting the solutions from light by using amber vials or wrapping them in foil is crucial, especially if the compound is known to be photosensitive.[2][9]
Q4: What is a forced degradation study and why is it important for my work with this compound?
A4: A forced degradation study, also known as stress testing, intentionally exposes this compound to harsh conditions like high temperatures, extreme pH (acid and base hydrolysis), oxidizing agents, and intense light.[10][11][12] The purpose of these studies is to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can accurately measure this compound in the presence of its degradants.[6][10][13] This is a critical step in drug development and helps in creating robust formulations and defining appropriate storage conditions.[6][14]
Troubleshooting Guide
Issue 1: I'm observing a gradual loss of this compound activity in my multi-day cell culture experiment.
| Potential Cause | Troubleshooting Steps |
| Instability in Culture Medium | 1. Perform a stability study: Incubate this compound in your complete cell culture medium at 37°C and analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to quantify the amount of intact this compound.[9] 2. Increase media changes: More frequent replacement of the culture medium can help maintain the desired concentration of active this compound.[9] |
| Adsorption to Labware | 1. Use low-binding materials: Switch to low-protein-binding plates and tubes to minimize the loss of this compound due to adsorption.[9] 2. Pre-treat labware: Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA).[9] |
| Enzymatic Degradation | 1. Analyze conditioned media: Use LC-MS to analyze the media from your cell cultures to check for the presence of this compound metabolites.[9] |
Issue 2: My HPLC analysis shows multiple unknown peaks that were not present in my initial this compound sample.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation During Preparation or Storage | 1. Review sample handling: Ensure that samples are prepared fresh and, if necessary, kept on ice or in a refrigerated autosampler to prevent degradation before injection.[15] 2. Check storage conditions: Confirm that your stock solutions and samples have been stored at the recommended temperature and protected from light.[2] |
| Mobile Phase Induced Degradation | 1. Assess mobile phase compatibility: The pH of the mobile phase can sometimes contribute to on-column degradation. Try adjusting the pH to see if the degradation profile changes.[16] |
| Co-eluting Impurities | 1. Optimize HPLC method: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of all peaks.[8][17] 2. Use mass spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and determine if they are related to this compound.[18][19][20] |
Quantitative Data on this compound Stability
The following tables present hypothetical stability data for this compound under various stress conditions. This data is intended to serve as an example for documenting the stability profile of a small molecule.
Table 1: Stability of this compound in Solution under Different Temperature and pH Conditions
| Temperature | pH | Incubation Time (days) | % this compound Remaining | Major Degradation Product(s) |
| 4°C | 4.0 | 30 | 98.5 | DP-H1 |
| 4°C | 7.0 | 30 | 95.2 | DP-H2 |
| 4°C | 9.0 | 30 | 88.1 | DP-H2, DP-H3 |
| 25°C | 4.0 | 30 | 92.3 | DP-H1 |
| 25°C | 7.0 | 30 | 75.6 | DP-H2, DP-O1 |
| 25°C | 9.0 | 30 | 55.4 | DP-H2, DP-H3 |
| 40°C | 7.0 | 15 | 60.1 | DP-H2, DP-O1, DP-T1 |
DP-H: Hydrolytic Degradation Product, DP-O: Oxidative Degradation Product, DP-T: Thermal Degradation Product
Table 2: Photostability of this compound in Solution
| Light Source | Exposure Duration (hours) | % this compound Remaining | Major Degradation Product(s) |
| UV Light (254 nm) | 24 | 65.7 | DP-P1, DP-P2 |
| Visible Light | 72 | 89.4 | DP-P1 |
DP-P: Photolytic Degradation Product
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.[8][13][21][22]
-
Instrumentation: An HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically used to separate the parent compound from its degradation products.[17]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance for this compound. A PDA detector can be used to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study as recommended by ICH guidelines.[10][23]
-
Acid Hydrolysis: Mix equal volumes of a 1 mg/mL this compound solution and 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[24]
-
Base Hydrolysis: Mix equal volumes of a 1 mg/mL this compound solution and 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.[24]
-
Oxidative Degradation: Mix equal volumes of a 1 mg/mL this compound solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12][22]
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.[20]
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV (254 nm) and visible light for a defined period. A control sample should be kept in the dark under the same conditions.[20][24]
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. The Different Types of Drug Stability: A Comprehensive Guide - [pharmuni.com]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH,temperature and light on stability of desmopressin acetate | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. ijtsrd.com [ijtsrd.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. formulationbio.com [formulationbio.com]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. mdpi.com [mdpi.com]
- 20. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. database.ich.org [database.ich.org]
- 24. benchchem.com [benchchem.com]
Controlling for confounding factors in NF546 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NF546, a selective P2Y11 receptor agonist. Our goal is to help you control for potential confounding factors and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR).[1][2][3] It activates the P2Y11 receptor with a pEC50 of 6.27.[1][2][3] Upon binding, this compound stimulates downstream signaling pathways, leading to various cellular responses.
Q2: What are the known signaling pathways activated by this compound through the P2Y11 receptor?
A2: The P2Y11 receptor is unique in that it couples to both Gs and Gq signaling pathways. Activation by this compound can therefore lead to:
-
Gs-pathway: Increased intracellular cyclic AMP (cAMP) levels.
-
Gq-pathway: Increased intracellular calcium (Ca2+) mobilization.
The specific pathway activated can be cell-type dependent.
Q3: What are the potential confounding factors to consider when using this compound?
A3: The main confounding factors are:
-
Off-target receptor activation: At higher concentrations, this compound can activate other P2Y receptors, particularly P2Y2, P2Y6, and P2Y12. Its specificity against other receptors like P2X4 and P2X7 has not been fully characterized.
-
Inhibition of HMGA2: this compound has been shown to inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2), with an IC50 of 5.49 μM.[4]
Troubleshooting Guides
Issue 1: How can I be sure that the observed effects in my experiment are specifically due to P2Y11 activation?
This is a critical question to address to ensure the validity of your results. Here are several strategies to confirm P2Y11-specific effects of this compound:
-
Use a P2Y11-specific antagonist: The most direct way to demonstrate P2Y11 involvement is to show that the effects of this compound are blocked by a specific P2Y11 antagonist, such as NF340.[5] If NF340 reverses the phenotype induced by this compound, it strongly suggests a P2Y11-mediated mechanism.
-
Genetic knockdown or knockout:
-
siRNA/shRNA: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically knockdown the expression of the P2Y11 receptor.[6] The effect of this compound should be significantly diminished in cells with reduced P2Y11 levels compared to control cells.
-
CRISPR/Cas9 Knockout: For a more definitive approach, use CRISPR/Cas9 to generate a P2Y11 knockout cell line.[5] These cells should not respond to this compound stimulation.
-
-
Dose-response curve analysis: Perform a dose-response experiment with this compound. On-target effects at the P2Y11 receptor should occur at lower concentrations, consistent with its pEC50 of 6.27 (approximately 54 nM).[1][2][3] Off-target effects on other P2Y receptors are more likely to be observed at higher micromolar concentrations.
-
Use of selective antagonists for potential off-target receptors: If you suspect off-target effects on other P2Y receptors (e.g., P2Y12), you can use a selective antagonist for that receptor in conjunction with this compound. If the effect of this compound persists in the presence of the off-target receptor antagonist, it supports a P2Y11-mediated action.
Issue 2: I am concerned about the potential off-target effect of this compound on HMGA2. How can I address this?
The inhibition of HMGA2 by this compound is a potential confounding factor, especially in studies related to gene transcription and cell proliferation where HMGA2 plays a role.[4]
-
Concentration consideration: The reported IC50 for HMGA2 inhibition is 5.49 μM.[4] If possible, design your experiments to use this compound at concentrations below this threshold to minimize this off-target effect.
-
Control experiments:
-
Overexpress HMGA2: In your experimental system, overexpress HMGA2. If the effect of this compound is attenuated or abolished in cells with high levels of HMGA2, it might indicate that the observed phenotype is at least partially due to HMGA2 inhibition.
-
Use other HMGA2 inhibitors: Compare the phenotype induced by this compound with that of known, specific HMGA2 inhibitors. If the phenotypes are similar, it could suggest an HMGA2-related effect of this compound.
-
-
Phenotypic comparison: Carefully evaluate whether the observed phenotype in your study is consistent with the known functions of P2Y11 activation or more aligned with the consequences of HMGA2 inhibition.
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Target | P2Y11 Receptor | [1][2][3] |
| Activity | Agonist | [1][2][3] |
| pEC50 | 6.27 | [1][2][3] |
| Off-Target (Activation) | P2Y2, P2Y6, P2Y12 (at higher concentrations) | |
| Off-Target (Inhibition) | HMGA2 | [4] |
| IC50 for HMGA2 | 5.49 μM | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Typical this compound Concentration | Notes |
| Calcium Mobilization | 1 - 10 µM | Monitor for off-target effects at the higher end of the range. |
| cAMP Accumulation | 1 - 10 µM | |
| IL-8 Release | 10 - 100 µM | Be aware of potential off-target effects at these concentrations. |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid (B1678239) is included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells gently with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare a dilution series of this compound in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence, inject the this compound solution, and then continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
2. cAMP Accumulation Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels.
-
Cell Preparation:
-
Seed cells in a suitable multi-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add different concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the amount of cAMP in the cell lysates. Follow the manufacturer's protocol for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in your samples based on the standard curve.
-
Plot the cAMP concentration against the this compound concentration to create a dose-response curve and calculate the EC50.
-
3. IL-8 Release Assay
This protocol outlines the general steps for measuring the release of Interleukin-8 (IL-8) from cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., human monocyte-derived dendritic cells) in a multi-well plate and allow them to adhere.
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a sufficient period to allow for IL-8 production and secretion (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
IL-8 Quantification:
-
Use a commercially available IL-8 ELISA kit to measure the concentration of IL-8 in the collected supernatants. Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Create a standard curve using the recombinant IL-8 standards provided in the ELISA kit.
-
Calculate the concentration of IL-8 in your samples from the standard curve.
-
Plot the IL-8 concentration against the this compound concentration.
-
Mandatory Visualization
Caption: P2Y11 receptor signaling pathways activated by this compound.
Caption: Workflow for controlling for confounding factors in this compound studies.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Best practices for handling and storing NF546 to maintain potency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for handling and storing NF546 to maintain its potency, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A1: Upon receipt, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] this compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability.
Q3: How should I prepare and store this compound stock solutions?
A3: To maintain potency, it is crucial to prepare and store stock solutions correctly. Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months).[2]
Q4: For how long are the stock solutions stable?
A4: While specific stability data for this compound is not publicly available, a general guideline for small molecule stock solutions in DMSO is that they are usable for up to one month when stored at -20°C and up to six months when stored at -80°C.[2] However, for critical experiments, it is recommended to use freshly prepared solutions or solutions stored for no longer than a month.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxic effects.[3] Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity observed | 1. Degraded this compound: The compound may have lost potency due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of solution upon dilution into an aqueous buffer or cell culture medium. 3. Incorrect Concentration: Errors in calculation or dilution may have resulted in a lower-than-expected final concentration. | 1. Use a fresh aliquot: Thaw a new, previously unopened aliquot of your this compound stock solution. If the issue persists, prepare a fresh stock solution from the solid compound. 2. Check for precipitation: Visually inspect the working solution for any precipitate. To avoid precipitation, perform serial dilutions in DMSO before adding to the final aqueous solution. 3. Verify calculations: Double-check all calculations for the preparation of stock and working solutions. |
| Inconsistent results between experiments | 1. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the same stock solution can lead to degradation and reduced potency. 2. Variability in Solution Preparation: Inconsistencies in preparing working solutions can lead to different final concentrations. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[2][3] 2. Standardize protocols: Ensure a consistent and well-documented protocol for preparing all solutions for each experiment. |
| Precipitate forms in the stock solution vial upon storage | 1. Exceeded Solubility Limit: The concentration of the stock solution may be too high. 2. Water Contamination: The DMSO used may have absorbed moisture from the air, reducing the solubility of this compound. | 1. Prepare a more dilute stock solution: If precipitation is consistently observed, try preparing a stock solution at a lower concentration. 2. Use anhydrous DMSO: Always use fresh, anhydrous DMSO and keep the container tightly sealed to prevent water absorption. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Notes |
| Solid Compound | Short-term (days to weeks) | 0 - 4°C | Store in a dry, dark place. |
| Long-term (months to years) | -20°C | Store in a dry, dark place. | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | -20°C | Aliquot to avoid freeze-thaw cycles. |
| Long-term (months) | -80°C | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid compound (Molecular Weight: 1180.75 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound and the DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 1180.75 g/mol * 1000 mg/g = 11.81 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath may assist in dissolving the compound, but be cautious of potential temperature sensitivity.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use working volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
Protocol 2: General Guideline for a Self-Performed Stability Assessment of this compound in Solution
This protocol provides a framework for researchers to assess the stability of their this compound stock solutions over time.
Materials:
-
Freshly prepared this compound stock solution in DMSO (e.g., 10 mM)
-
Sterile, single-use microcentrifuge tubes for aliquoting
-
Storage facilities at -20°C and -80°C
-
A reliable bioassay to measure the activity of this compound (e.g., a cell-based assay measuring a downstream signaling event)
-
Appropriate controls for the bioassay (positive and negative)
Procedure:
-
Preparation of Aliquots: Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1. Aliquot the solution into a sufficient number of single-use tubes to cover all planned time points and storage conditions.
-
Initial Activity Measurement (Time 0): Immediately after preparation, use one aliquot to determine the initial biological activity of the this compound solution in your chosen bioassay. This will serve as your baseline (100% activity).
-
Storage: Store the remaining aliquots at your desired storage conditions (e.g., a set at -20°C and another at -80°C).
-
Time-Point Testing: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
Activity Measurement: Test the biological activity of the thawed aliquots using the same bioassay and under the same conditions as the initial measurement.
-
Data Analysis: Compare the activity at each time point to the initial activity (Time 0). A significant decrease in activity indicates degradation of the compound under those storage conditions.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound potency issues.
References
Technical Support Center: Overcoming Challenges in Translating In Vitro NF546 Findings to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y11R agonist, NF546. The content is designed to address common challenges when translating promising in vitro findings to more complex in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a potent and selective, non-nucleotide agonist for the P2Y11 purinergic receptor (P2Y11R).[1] In vitro, it has been demonstrated to activate the P2Y11R, which is a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of two main signaling pathways: the Gs pathway, which increases intracellular cyclic AMP (cAMP), and the Gq/11 pathway, which stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium (Ca²⁺).[2][3][4]
Q2: At what concentrations is this compound typically effective in vitro?
A2: Based on published studies, this compound is often used at a concentration of 10 µM in in vitro cell-based assays to elicit a significant response.[5] For example, this concentration has been used to demonstrate its effects on rat aortic rings and human coronary artery smooth muscle cells.[1]
Q3: Has this compound shown efficacy in any in vivo models?
A3: Yes, this compound has demonstrated efficacy in a rat model of lipopolysaccharide (LPS)-induced acute systemic inflammation. In this model, this compound was shown to restore basal vasomotor function, suggesting a protective effect on the vasculature during inflammation.[5]
Q4: Why might my effective in vitro dose of this compound not produce the same effect in vivo?
A4: A direct translation of an in vitro effective concentration to an in vivo dose is often not possible due to a multitude of factors. These include pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and the complexity of a whole-organism system, which are not accounted for in a controlled in vitro setting.[6][7]
Troubleshooting Guides
Problem 1: Diminished or No Efficacy of this compound in an In Vivo Model
| Possible Cause | Troubleshooting Step |
| Inadequate Bioavailability or Rapid Metabolism | Investigate the pharmacokinetic profile of this compound in your chosen animal model. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) to bypass first-pass metabolism. The formulation of this compound for in vivo use is critical; ensure it is soluble and stable in the chosen vehicle. |
| Poor Target Engagement | Confirm the expression and functionality of the P2Y11R in the target tissue of your animal model. It's important to note that a murine orthologue for the human P2Y11R has not been identified, which may limit the choice of rodent models.[2] |
| Dose Calculation and Conversion | Re-evaluate the dose conversion from in vitro concentration to in vivo dosage. Simple scaling is often inaccurate. Utilize allometric scaling or physiologically based pharmacokinetic (PBPK) modeling if possible. |
| Experimental Model Limitations | The complexity of the in vivo environment, including compensatory mechanisms and the immune system, can mask the effects of this compound observed in a simplified in vitro system.[8] |
Problem 2: Off-Target or Unexpected Effects Observed In Vivo
| Possible Cause | Troubleshooting Step |
| Lack of Specificity at Higher Concentrations | While this compound is selective for P2Y11R, it may activate other P2Y receptors (P2Y2, P2Y6, and P2Y12) at higher doses.[2] Perform a dose-response study to identify the lowest effective dose that minimizes off-target effects. |
| Metabolite Activity | The in vivo metabolism of this compound may produce active metabolites with different receptor affinities. Characterize the metabolic profile of this compound in your model system. |
| Vehicle-Related Effects | Ensure that the vehicle used to dissolve and administer this compound is inert and does not produce confounding effects. Run a vehicle-only control group in your experiments. |
Data Presentation
Table 1: Summary of In Vitro this compound Experimental Parameters
| Cell/Tissue Type | Organism | Concentration | Observed Effect | Reference |
| Human Monocyte-Derived Dendritic Cells | Human | 100 µM | Stimulation of TSP-1 release and inhibition of LPS-induced IL-12p70 release | [1] |
| Rat Aortic Rings | Rat | 10 µM | Promotion of endothelial cell-dependent vasodilation | [5] |
| Human Cardiomyocytes | Human | Not Specified | Protection against hypoxia/reoxygenation injury | [5] |
| Human Cardiofibroblasts | Human | Not Specified | Protective effects against I/R injuries | [5] |
Experimental Protocols
General Protocol for In Vitro Treatment of Rat Aortic Rings with this compound
-
Tissue Preparation: Isolate thoracic aortic rings from rats and place them in a Krebs-Henseleit solution.
-
Pre-treatment: Incubate the aortic rings with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes) before inducing contraction.
-
Induction of Contraction: Use a vasoconstrictor agent (e.g., phenylephrine) to induce contraction of the aortic rings.
-
Measurement of Vasodilation: After achieving a stable contraction, induce vasodilation with an agent like acetylcholine (B1216132) and measure the relaxation response.
-
Data Analysis: Compare the vasodilation response in this compound-treated rings to control rings to determine the effect of this compound.
General Protocol for LPS-Induced Systemic Inflammation in a Rat Model
-
Animal Acclimatization: Allow rats to acclimatize to the laboratory conditions for at least one week before the experiment.
-
LPS Administration: Induce systemic inflammation by administering a single intraperitoneal (IP) injection of lipopolysaccharide (LPS). A common dose range reported in the literature is 0.05 ng/kg to 5 mg/kg.[9]
-
This compound Treatment: Administer this compound at the desired dose and route. The timing of administration (before or after LPS challenge) will depend on the experimental question (prophylactic vs. therapeutic effect).
-
Monitoring and Sample Collection: Monitor the animals for signs of sickness behavior.[9] Collect blood and tissue samples at specified time points to measure inflammatory markers and assess the effects of this compound.
-
Data Analysis: Analyze the collected samples to determine the impact of this compound on the inflammatory response compared to control groups.
Disclaimer: These are generalized protocols and should be adapted and optimized for specific experimental conditions. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Visualizations
Figure 1: Logical workflow illustrating the complexities of translating in vitro findings to in vivo outcomes.
Figure 2: Simplified signaling pathway of the P2Y11 receptor upon activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 7. news-medical.net [news-medical.net]
- 8. research.vt.edu [research.vt.edu]
- 9. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
Technical Support Center: Mitigating Potential Cytotoxicity of NF546 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the P2Y11 receptor agonist, NF546. It provides troubleshooting guidance and answers to frequently asked questions regarding potential cytotoxic effects observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death in our cultures at high concentrations of this compound. What could be the underlying cause?
A1: While this compound is a selective P2Y11 receptor agonist, high concentrations may lead to cytotoxicity through overstimulation of its downstream signaling pathways. The P2Y11 receptor is unique as it couples to both Gq and Gs proteins.[1][2] Excessive activation can lead to:
-
Calcium Overload: The Gq pathway activation results in increased intracellular calcium.[3] Sustained high levels of cytoplasmic calcium can trigger apoptotic pathways and be toxic to cells.[4][5][6][7]
-
Excessive cAMP Production: The Gs pathway stimulates adenylyl cyclase, leading to a rise in cyclic AMP (cAMP).[8] While often associated with cell survival, prolonged and high levels of cAMP can also induce apoptosis in certain cell types.[9][10][11]
-
Off-Target Effects: Although this compound is known for its selectivity, at very high concentrations, the possibility of off-target effects on other cellular components cannot be entirely ruled out.
Q2: What are the typical signs of cytotoxicity that we should look for?
A2: Cytotoxicity can manifest in several ways, including:
-
A significant decrease in cell viability and proliferation, which can be measured by assays such as MTT or resazurin.
-
Increased cell membrane permeability, leading to the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Induction of apoptosis, which can be detected by assays like Annexin V staining.
Q3: Are certain cell types more susceptible to this compound-induced cytotoxicity?
A3: Yes, the susceptibility can vary depending on the cell type. Cells expressing high levels of the P2Y11 receptor may be more sensitive. Additionally, the cellular context, including the expression and activity of downstream signaling components and the presence of other receptors that may interact with P2Y11 (like the P2Y1 receptor), can influence the cellular response.[12][13][14]
Q4: How can we confirm that the observed cytotoxicity is specifically due to P2Y11 receptor activation?
A4: To confirm the role of the P2Y11 receptor, you can perform experiments using a P2Y11-specific antagonist, such as NF340.[15] Co-treatment of your cells with this compound and NF340 should rescue the cells from the cytotoxic effects if they are indeed mediated by the P2Y11 receptor.
Troubleshooting Guide
If you are encountering potential cytotoxicity with this compound, follow these troubleshooting steps to identify the cause and mitigate the effects.
Step 1: Confirm Cytotoxicity and Determine the Toxic Concentration Range
-
Action: Perform a dose-response curve with a wide range of this compound concentrations.
-
Experiment: Use a standard cell viability assay, such as the MTT assay, to determine the concentration at which a cytotoxic effect is observed.[16][17][18][19][20][21]
-
Expected Outcome: Identify the IC50 (half-maximal inhibitory concentration) value for cytotoxicity. This will help in designing subsequent experiments with concentrations below this toxic threshold.
Step 2: Characterize the Type of Cell Death
-
Action: Determine whether the observed cell death is primarily due to apoptosis or necrosis.
-
Experiments:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of membrane damage and necrosis.[22][23][24]
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27][28]
-
-
Expected Outcome: Understanding the mechanism of cell death will guide the choice of mitigation strategies.
Step 3: Implicate the P2Y11 Receptor in the Cytotoxic Effect
-
Action: Verify that the observed cytotoxicity is mediated through the P2Y11 receptor.
-
Experiment: Co-treat cells with a high concentration of this compound and a P2Y11-specific antagonist (e.g., NF340).
-
Expected Outcome: If the antagonist rescues the cells from this compound-induced death, it confirms that the effect is on-target.
Step 4: Investigate Downstream Signaling Pathways
-
Action: If the cytotoxicity is on-target, investigate which downstream pathway (calcium or cAMP) is responsible.
-
Experiments:
-
Calcium Imaging: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to measure changes in intracellular calcium levels in response to high concentrations of this compound.
-
cAMP Assay: Measure intracellular cAMP levels using an ELISA-based or fluorescence-based assay.
-
-
Expected Outcome: Pinpointing the dysregulated pathway can help in devising more specific mitigation strategies.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on a P2Y11-Expressing Cell Line
| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 1 | 98 ± 4 | 6 ± 3 |
| 10 | 95 ± 6 | 8 ± 2 |
| 50 | 75 ± 8 | 25 ± 5 |
| 100 | 45 ± 7 | 60 ± 9 |
| 200 | 20 ± 5 | 85 ± 7 |
Table 2: Effect of P2Y11 Antagonist on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (% of Control) |
| Vehicle | 100 ± 6 |
| 100 µM this compound | 48 ± 5 |
| 10 µM NF340 | 99 ± 4 |
| 100 µM this compound + 10 µM NF340 | 95 ± 7 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][18][19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).[29]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[29]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.[29]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Standard P2Y11 receptor signaling pathway upon activation by this compound.
Caption: Hypothesized cytotoxicity pathway of this compound at high concentrations.
Caption: Experimental workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 2. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of cAMP signaling transiently inhibits apoptosis in vascular smooth muscle cells in a site upstream of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cAMP-PKA signaling pathway induces apoptosis and promotes hypothermic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Alanine-(87)-threonine polymorphism impairs signaling and internalization of the human P2Y11 receptor, when co-expressed with the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hetero-oligomerization of the P2Y11 receptor with the P2Y1 receptor controls the internalization and ligand selectivity of the P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 28. kumc.edu [kumc.edu]
- 29. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Selectivity of NF546 for the P2Y11 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NF546, a known agonist for the P2Y11 receptor, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in the comprehensive assessment of this compound's selectivity.
Introduction to the P2Y11 Receptor and the Quest for Selectivity
The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled receptors (GPCRs), distinguished by its dual coupling to both the Gq and Gs signaling pathways.[1] Activation of P2Y11 by its endogenous agonist, adenosine (B11128) triphosphate (ATP), leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i), and the activation of adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP).[2] This dual signaling capability implicates the P2Y11 receptor in a variety of physiological processes, including immune responses and inflammation, making it an attractive target for therapeutic intervention.[3][4]
The development of selective agonists and antagonists is crucial for dissecting the specific roles of the P2Y11 receptor and for the advancement of targeted drug discovery programs. This compound has emerged as a selective non-nucleotide agonist for the P2Y11 receptor.[5] This guide aims to critically evaluate the selectivity of this compound by comparing its activity with other compounds and providing the experimental framework for such validation.
Comparative Analysis of P2Y11 Receptor Ligands
The following tables summarize the quantitative data for this compound and other key compounds acting on the P2Y11 receptor and other P2Y subtypes. This data is essential for assessing the selectivity profile of this compound.
Table 1: Potency of Agonists at the Human P2Y11 Receptor
| Agonist | pEC50 / EC50 | Signaling Pathway(s) | Reference(s) |
| This compound | pEC50 = 6.27 | Ca2+, cAMP | [6] |
| ATP | EC50 ≈ 17-65 µM | Ca2+, cAMP | [2] |
| ATPγS | pEC50 ≈ 4.87 | Ca2+, cAMP | [7] |
| AR-C67085 | pEC50 ≈ 5.05 | Ca2+, cAMP | [7] |
| BzATP | - | Ca2+, cAMP | [8] |
| 2-MeSATP | - | Ca2+, cAMP | [8] |
Table 2: Selectivity Profile of this compound and Other Ligands Across P2Y Receptors
| Compound | P2Y11 | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y12 | Reference(s) |
| This compound (Agonist) | pEC50 = 6.27 | Low activity | Low activity | Low activity | Low activity | Low activity | [3][6] |
| ATP (Agonist) | EC50 ≈ 17-65 µM | Agonist | Agonist | - | - | - | [1][2] |
| NF157 (Antagonist) | pKi = 7.35 (IC50 = 463 nM) | IC50 = 1811 µM (>650-fold selective) | IC50 = 170 µM (>650-fold selective) | - | - | - | [9][10] |
| NF340 (Antagonist) | pIC50 = 6.43 (Ca2+), 7.14 (cAMP) | >520-fold selective | >520-fold selective | >520-fold selective | >520-fold selective | >520-fold selective | [11] |
Note: A higher pEC50 or pKi value indicates greater potency. Selectivity is demonstrated by significantly lower potency (higher EC50 or IC50) at other receptors. At higher doses, this compound has been reported to also activate P2Y2, P2Y6, and P2Y12 receptors.[3]
Experimental Protocols for Validating P2Y11 Selectivity
Accurate validation of compound selectivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for the two primary assays used to assess P2Y11 receptor activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
Objective: To determine the potency and efficacy of a test compound (e.g., this compound) in activating the P2Y11 receptor-mediated calcium signaling cascade.
Cell Line: Human astrocytoma cell line 1321N1 or HEK293T cells stably transfected with the human P2Y11 receptor.[8][12] These cell lines are often used because they have low endogenous expression of other P2Y receptors.
Materials:
-
P2Y11-expressing cells
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Fluo-4 AM calcium indicator dye[12]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (this compound and alternatives) and control agonists (ATP)
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR™, FlexStation)
Protocol:
-
Cell Plating: Seed the P2Y11-expressing cells into the microplates at a density of 40,000 to 80,000 cells per well (for 96-well plates) and culture overnight to allow for cell attachment.[13]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[13]
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and control agonist (ATP) in HBSS with 20 mM HEPES in a separate compound plate.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handler to add the compound solutions to the cell plate.
-
Continuously record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 60-120 seconds to capture the peak response.[12]
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximal response of a reference agonist (e.g., ATP).
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic AMP levels resulting from the activation of the Gs pathway.
Objective: To determine the potency and efficacy of a test compound in stimulating P2Y11 receptor-mediated adenylyl cyclase activity.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human P2Y11 receptor.[14] This cell line is suitable as it has low endogenous P2Y receptor expression and is robust for cAMP assays.
Materials:
-
P2Y11-expressing CHO-K1 cells
-
White, opaque 96-well or 384-well cell culture plates
-
Culture medium (e.g., Ham's F-12K with 10% FBS)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation)
-
Test compounds (this compound and alternatives) and control agonist (e.g., Forskolin, a direct adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
Luminescence or fluorescence plate reader compatible with the chosen detection kit
Protocol:
-
Cell Plating: Seed the P2Y11-expressing CHO-K1 cells into the appropriate microplates and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add the test compounds and controls at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol provided with the cAMP detection kit.
-
Add the detection reagents from the kit to the cell lysates. This typically involves a competitive immunoassay principle where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Incubate as recommended by the kit manufacturer to allow the detection reaction to reach equilibrium.
-
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental procedures can enhance understanding and clarity.
Caption: P2Y11 Receptor Dual Signaling Pathway.
Caption: Workflow for Validating P2Y11 Receptor Ligand Selectivity.
Conclusion
The validation of this compound's selectivity for the P2Y11 receptor requires a multifaceted approach that combines quantitative comparisons with robust experimental verification. The data presented in this guide indicates that while this compound is a potent and selective P2Y11 agonist, its potential for off-target effects at higher concentrations on other P2Y receptors should be considered during experimental design and data interpretation. The detailed protocols for calcium mobilization and cAMP accumulation assays provide a solid foundation for researchers to independently verify the selectivity of this compound and other P2Y11 receptor ligands in their specific cellular systems. The provided visual aids serve to clarify the complex signaling pathways and experimental procedures involved in this critical aspect of drug discovery research.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NF546 and Other P2Y11 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of NF546 with other known agonists of the P2Y11 receptor. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that is uniquely stimulated by adenosine (B11128) triphosphate (ATP) and is involved in various physiological processes, including immune responses and cell migration.[1][2] Its activation triggers a dual signaling cascade through Gs and Gq proteins, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium ([Ca2+]), respectively.[3] Understanding the efficacy of different agonists is crucial for dissecting these signaling pathways and for the development of novel therapeutics targeting the P2Y11 receptor.
Quantitative Comparison of P2Y11 Agonist Efficacy
The following table summarizes the potency of this compound and other commonly used P2Y11 agonists. The data is primarily derived from studies on recombinant human P2Y11 receptors expressed in 1321N1 astrocytoma and CHO-K1 cells, which are standard models for studying P2Y11 signaling. The potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
| Agonist | Cell Line | Signaling Pathway | pEC50 | Reference |
| This compound | Recombinant | Calcium & cAMP | 6.27 | [4] |
| AR-C67085 | 1321N1 | IP3 Accumulation | ~5.05 | |
| CHO-K1 | cAMP Accumulation | ~5.82 | ||
| ATPγS | 1321N1 | IP3 Accumulation | ~4.7 | |
| CHO-K1 | cAMP Accumulation | ~5.5 | ||
| BzATP | 1321N1 | IP3 Accumulation | ~4.7 | |
| CHO-K1 | cAMP Accumulation | ~5.2 | ||
| dATP | 1321N1 | IP3 Accumulation | ~4.4 | |
| CHO-K1 | cAMP Accumulation | ~4.8 | ||
| ATP | 1321N1 | IP3 Accumulation | ~4.14 | |
| CHO-K1 | cAMP Accumulation | ~4.76 | ||
| ADPβS | 1321N1 | IP3 Accumulation | ~3.8 | |
| CHO-K1 | cAMP Accumulation | ~4.3 |
Note: The potency of agonists can vary depending on the cell line and the specific signaling pathway being measured. Generally, the rank order of potency for these agonists is AR-C67085 > this compound > ATPγS ≈ BzATP > dATP > ATP > ADPβS.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of agonist efficacy. Below are outlines of the key experimental protocols used to generate the data in this guide.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation, which is indicative of the Gq/phospholipase C pathway.
Objective: To determine the potency (EC50) of P2Y11 agonists by measuring intracellular calcium flux.
Materials:
-
Cells stably expressing the human P2Y11 receptor (e.g., 1321N1-hP2Y11).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y11 agonists (this compound, ATP, etc.).
-
A fluorescence microplate reader or a fluorescence microscope capable of kinetic reading.
Procedure:
-
Cell Culture: Culture the P2Y11-expressing cells to an appropriate confluency in multi-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Agonist Preparation: Prepare serial dilutions of the P2Y11 agonists in the assay buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition and Measurement: Add the different concentrations of the agonists to the wells and immediately begin kinetic fluorescence measurements. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is measured for each agonist concentration. The data is then normalized and plotted against the logarithm of the agonist concentration to determine the EC50 value using a sigmoidal dose-response curve fit.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, a second messenger generated upon activation of the Gs/adenylyl cyclase pathway by the P2Y11 receptor.
Objective: To determine the potency (EC50) of P2Y11 agonists by measuring the accumulation of intracellular cAMP.
Materials:
-
Cells stably expressing the human P2Y11 receptor (e.g., CHO-hP2Y11).
-
Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.
-
P2Y11 agonists (this compound, ATP, etc.).
-
A commercial cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Seed the P2Y11-expressing cells in multi-well plates and grow to the desired density.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period to inhibit cAMP breakdown.
-
Agonist Stimulation: Add serial dilutions of the P2Y11 agonists to the cells and incubate for a specific time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Quantify the cAMP levels in the cell lysates and normalize the data. Plot the normalized response against the logarithm of the agonist concentration to calculate the EC50 value.
Visualizing P2Y11 Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the P2Y11 signaling pathway, a typical experimental workflow for agonist comparison, and the logical framework of this guide.
Caption: P2Y11 Receptor Signaling Pathways.
Caption: Experimental Workflow for Agonist Comparison.
Caption: Logical Structure of the Comparison Guide.
References
A Comparative Guide: NF546 versus ATPγS in Stimulating Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent purinergic receptor agonists, NF546 and ATPγS, and their respective roles in the stimulation of dendritic cells (DCs). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their immunology and drug discovery endeavors.
Introduction to P2Y11 Agonists and Dendritic Cell Activation
Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. The activation and maturation of DCs are critical steps in this process, governed by various stimuli, including nucleotides like adenosine (B11128) triphosphate (ATP). Extracellular ATP and its analogs act as "danger signals" by binding to purinergic P2 receptors on the surface of immune cells.
Both this compound, a non-nucleotide agonist, and ATPγS, a slowly hydrolyzable ATP analog, are known to activate the P2Y11 receptor.[1][2] The P2Y11 receptor is uniquely coupled to both Gq and Gs proteins, leading to the activation of two distinct signaling pathways: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway, which results in the production of cyclic AMP (cAMP).[3][4] This dual signaling capacity makes the P2Y11 receptor an interesting target for modulating DC function.
This guide will delve into a direct comparison of this compound and ATPγS, focusing on their effects on DC maturation, cytokine production, and the underlying signaling mechanisms.
Experimental Protocols
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol outlines the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
CD14 MicroBeads (for monocyte isolation)
-
MACS columns and separator
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.[5]
-
Cell Seeding: Resuspend the purified monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a T-75 flask at a density of 1 x 10^6 cells/mL.
-
Differentiation: Add recombinant human GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the cell culture.[6]
-
Incubation: Culture the cells for 6 days at 37°C in a humidified 5% CO2 incubator.
-
Media Change: On day 3, gently aspirate half of the medium and replace it with fresh medium containing GM-CSF and IL-4.
-
Harvesting Immature DCs: On day 6, immature mo-DCs can be harvested. Detach the loosely adherent cells by gentle pipetting.
Stimulation of Monocyte-Derived Dendritic Cells
Materials:
-
Immature mo-DCs (from the protocol above)
-
This compound (Tocris)
-
ATPγS (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) (as a positive control for maturation)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR)
-
ELISA kits for cytokine detection (e.g., IL-8, IL-12p70, IL-10)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed immature mo-DCs in 24-well plates at a density of 5 x 10^5 cells/well in fresh RPMI-1640 medium.
-
Stimulation: Add this compound or ATPγS to the desired final concentrations (e.g., 10 µM, 100 µM).[1][2] A vehicle control (e.g., PBS) and a positive control (e.g., LPS at 100 ng/mL) should be included.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis by ELISA.
-
Cell Harvesting and Staining: Gently harvest the cells and wash with FACS buffer. Stain the cells with fluorescently labeled antibodies against maturation markers (CD80, CD86, CD83, HLA-DR) for 30 minutes on ice.
-
Flow Cytometry Analysis: Analyze the expression of maturation markers using a flow cytometer.
-
cAMP Measurement: For cAMP assays, stimulate the cells for a shorter duration (e.g., 15-30 minutes) and follow the instructions of a commercially available cAMP assay kit.
Data Presentation: this compound vs. ATPγS
The following tables summarize the available quantitative data comparing the effects of this compound and ATPγS on dendritic cell functions.
Table 1: Cytokine Production by Stimulated Monocyte-Derived Dendritic Cells
| Cytokine | Stimulant (Concentration) | Fold Increase vs. Control (Mean ± SD) | Reference |
| IL-8 | This compound (10 µM) | ~4-fold | [1][2] |
| ATPγS (10 µM) | ~3-fold | [1][2] | |
| IL-12p70 (in the presence of LPS) | This compound (100 µM) | Inhibition of LPS-induced IL-12p70 | [1] |
| ATPγS (100 µM) | Inhibition of LPS-induced IL-12p70 | [1] | |
| IL-10 | This compound | Data not available in reviewed literature | |
| ATPγS | Data not available in reviewed literature |
Note: Direct quantitative comparison for IL-10 production was not available in the reviewed literature.
Table 2: Dendritic Cell Maturation and Signaling
| Parameter | This compound | ATPγS | Reference |
| CD80 Expression | Upregulation (qualitative) | Upregulation (qualitative) | [4] |
| CD86 Expression | Upregulation (qualitative) | Upregulation (qualitative) | [4] |
| CD83 Expression | Upregulation (qualitative) | Upregulation (qualitative) | [4][7][8] |
| HLA-DR Expression | Upregulation (qualitative) | Upregulation (qualitative) | |
| cAMP Production | Induces cAMP accumulation (qualitative) | Induces cAMP accumulation (qualitative) | [4] |
Note: Direct quantitative, side-by-side comparisons of this compound and ATPγS on the expression of maturation markers and cAMP production were not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
P2Y11 Receptor Signaling Pathway
The activation of the P2Y11 receptor by agonists such as this compound and ATPγS triggers a dual signaling cascade within dendritic cells. This involves the activation of both Gq and Gs G-proteins.
Caption: P2Y11 receptor dual signaling cascade in dendritic cells.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of this compound and ATPγS on dendritic cells.
Caption: Workflow for comparing this compound and ATPγS on dendritic cells.
Summary of Comparison
Both this compound and ATPγS are effective agonists of the P2Y11 receptor on human monocyte-derived dendritic cells, leading to their activation and maturation.
-
Similarities:
-
Both compounds activate the P2Y11 receptor.
-
Both induce the production of the pro-inflammatory chemokine IL-8.
-
Both inhibit the production of the key Th1-polarizing cytokine IL-12p70 when DCs are co-stimulated with LPS.
-
Both promote the upregulation of DC maturation markers, although direct quantitative comparisons are limited.
-
Both are expected to induce cAMP production, a hallmark of P2Y11 signaling.
-
-
Key Differences:
-
Chemical Nature: this compound is a non-nucleotide agonist, which may offer advantages in terms of stability and off-target effects compared to the nucleotide analog ATPγS.
-
Potency: Based on the available data for IL-8 production, this compound appears to be slightly more potent than ATPγS at the same concentration.[1][2] However, further studies are needed to confirm this for other DC functions.
-
The choice between this compound and ATPγS for stimulating dendritic cells will depend on the specific research question. This compound may be preferable for studies requiring a stable, non-nucleotide agonist with potentially higher potency for certain responses. ATPγS, being a closer structural analog of the endogenous ligand ATP, might be more suitable for studies aiming to mimic the physiological effects of ATP. For comprehensive studies, it is advisable to test both compounds to fully characterize the P2Y11-mediated responses in dendritic cells. Further research is warranted to provide a more detailed quantitative comparison of these two agonists on a wider range of dendritic cell functions.
References
- 1. researchgate.net [researchgate.net]
- 2. P2 Receptors: P2Y G-Protein Family Overview [sigmaaldrich.com]
- 3. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cd83 Cell Surface Expression during Dendritic Cell Maturation by Interference with Nuclear Export of Cd83 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of DCs. [bio-protocol.org]
- 6. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. The extracellular domain of CD83 inhibits dendritic cell-mediated T cell stimulation and binds to a ligand on dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Extracellular Domain of CD83 Inhibits Dendritic Cell–mediated T Cell Stimulation and Binds to a Ligand on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of NF546 with P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of NF546, a known P2Y11 receptor agonist, across various P2Y receptor subtypes. The information presented herein is supported by experimental data to assist researchers in evaluating the selectivity of this compound for their studies.
Overview of this compound
This compound is a potent and selective non-nucleotide agonist for the P2Y11 receptor, with a pEC50 of 6.27.[1][2] Its unique structure and selective action make it a valuable tool for investigating the physiological and pathological roles of the P2Y11 receptor. However, understanding its activity at other P2Y receptors is crucial for the accurate interpretation of experimental results.
Comparative Activity of this compound at P2Y Receptors
The following table summarizes the activity of this compound at various human P2Y receptor subtypes. The data is compiled from studies assessing the compound's potency in cell-based functional assays.
| Receptor Subtype | G-Protein Coupling | This compound Activity | pEC50 / IC50 (µM) | Reference |
| P2Y11 | Gs/Gq | Agonist | pEC50: 6.27 | [1][2] |
| P2Y1 | Gq | No significant activity | > 10 µM (estimated) | [1][2] |
| P2Y2 | Gq | No significant activity | > 10 µM (estimated) | [1][2] |
| P2Y4 | Gq/Gi | No significant activity | > 10 µM (estimated) | [1][2] |
| P2Y6 | Gq | No significant activity | > 10 µM (estimated) | [1][2] |
| P2Y12 | Gi | No significant activity | > 10 µM (estimated) | [1][2] |
Note: While direct pEC50 or IC50 values for P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 are not explicitly available in the reviewed literature, the consistent description of this compound as "selective" and inactive at concentrations up to 10 µM in screening assays indicates a lack of significant agonistic or antagonistic activity at these receptors.
Experimental Methodologies
The selectivity of this compound is typically determined using cell-based assays that measure the downstream signaling events following receptor activation. The two primary methods employed are Calcium Mobilization Assays for Gq-coupled receptors and cAMP Assays for Gs or Gi-coupled receptors.
Calcium Mobilization Assay (for Gq-coupled P2Y Receptors)
This assay is used to assess the activity of compounds on P2Y receptors that signal through the Gq pathway, leading to an increase in intracellular calcium.
Objective: To measure the change in intracellular calcium concentration in response to receptor activation by this compound.
Materials:
-
Cells stably expressing the human P2Y receptor of interest (e.g., P2Y1, P2Y2, P2Y4, P2Y6).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (this compound) and reference agonists/antagonists.
-
Fluorescence microplate reader.
Protocol:
-
Cell Culture: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye like Fluo-4 AM. This incubation is typically performed at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Addition: The dye loading solution is removed, and the cells are washed with assay buffer. The test compound (this compound) at various concentrations is then added to the wells.
-
Signal Measurement: The plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the addition of a known agonist for the receptor. Immediately after agonist addition, the fluorescence intensity is monitored kinetically to detect any changes in intracellular calcium levels.
-
Data Analysis: The change in fluorescence upon agonist stimulation in the presence and absence of this compound is calculated to determine its antagonistic activity. For agonistic activity, the change in fluorescence is measured after the addition of this compound alone.
cAMP Assay (for Gs/Gi-coupled P2Y Receptors)
This assay is utilized to evaluate the effect of this compound on P2Y receptors that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP) through Gs (stimulatory) or Gi (inhibitory) pathways. The P2Y11 receptor is unique as it couples to both Gs and Gq proteins.
Objective: To quantify the levels of intracellular cAMP following the stimulation of Gs or Gi-coupled P2Y receptors with this compound.
Materials:
-
Cells stably expressing the human P2Y receptor of interest (e.g., P2Y11, P2Y12).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Test compound (this compound) and reference agonists/antagonists.
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay format.
Protocol:
-
Cell Culture and Stimulation: Cells are cultured in appropriate multi-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer. Cells are then incubated with different concentrations of this compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.
-
Cell Lysis: After the stimulation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The cell lysate is then processed according to the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) in proportion to the amount of cAMP present.
-
Signal Measurement: The plate is read using a microplate reader capable of detecting the specific signal generated by the assay.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is then determined by interpolating from the standard curve. The effect of this compound on cAMP levels is then analyzed to determine its agonistic or antagonistic activity.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
P2Y Receptor Signaling Pathways
Caption: Signaling pathways of Gq, Gs, and Gi-coupled P2Y receptors.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing this compound cross-reactivity.
References
Independent Verification of NF546's Inhibition of HMGA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High Mobility Group AT-hook 2 (HMGA2) is a non-histone architectural transcription factor that plays a crucial role in embryonic development and is re-expressed in numerous cancers, where it is associated with tumor progression, metastasis, and poor prognosis. Its role in oncogenesis has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of NF546, a putative inhibitor of HMGA2, alongside other known inhibitors, supported by available experimental data.
Comparative Analysis of HMGA2 Inhibitors
Several small molecules have been identified as inhibitors of the HMGA2-DNA interaction. This section compares the inhibitory potency of this compound with other compounds, primarily based on data from AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay designed for studying biomolecular interactions.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other HMGA2 inhibitors obtained from an AlphaScreen-based ultra-high-throughput screening assay. Lower IC50 values indicate greater potency.
| Compound | AlphaScreen IC50 (µM) |
| This compound | 5.49 ± 2.81 |
| Suramin | 2.78 ± 0.10 |
| NF449 | 0.43 ± 0.18 |
| NF110 | 0.87 ± 0.039 |
| NF340 | 6.95 ± 9.36 |
Data sourced from an AlphaScreen-based ultra-high-throughput screening assay.
For comparison, data for other well-characterized HMGA2 inhibitors from different assay systems are presented below:
| Compound | Assay | IC50 |
| Netropsin | PDI-ELISA | 9.30 ± 0.78 nM |
| Netropsin | 3T3-L1 Adipogenesis Inhibition | 7.9 ± 1.1 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and further investigation.
AlphaScreen-Based HMGA2-DNA Interaction Assay
This assay quantifies the ability of a compound to disrupt the interaction between HMGA2 protein and its target DNA sequence.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when His-tagged HMGA2 binds to a biotinylated DNA duplex. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. Inhibitors of the HMGA2-DNA interaction prevent this proximity, leading to a decrease in the luminescent signal.
Materials:
-
His-tagged HMGA2 protein
-
Biotinylated DNA duplex containing an AT-rich HMGA2 binding site
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a solution of His-tagged HMGA2 and biotinylated DNA in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the HMGA2-DNA mixture to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding and inhibition to occur.
-
Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate in the dark for a specified period (e.g., 60 minutes) at room temperature to allow for bead-protein-DNA complex formation.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protein-DNA Interaction-Enzyme-Linked Immunosorbent Assay (PDI-ELISA)
This method is used to quantify the binding of a protein to a specific DNA sequence and can be adapted to screen for inhibitors.
Principle: A biotinylated DNA probe is immobilized on a streptavidin-coated plate. The protein of interest (HMGA2) is then added and binds to the DNA. An antibody specific to the protein, conjugated to an enzyme (like HRP), is used for detection. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of bound protein. Inhibitors will reduce this signal.
Procedure:
-
Coat a streptavidin-coated 96-well plate with a biotinylated DNA oligonucleotide containing the HMGA2 binding site. Incubate and then wash to remove unbound DNA.
-
Block the remaining protein-binding sites on the well surface with a blocking buffer (e.g., 5% non-fat dry milk in TBST). Incubate and wash.
-
Add HMGA2 protein to the wells, with or without pre-incubation with the test inhibitor (e.g., Netropsin) at various concentrations. Incubate to allow for DNA binding.
-
Wash the wells to remove unbound protein.
-
Add a primary antibody specific for HMGA2, followed by an HRP-conjugated secondary antibody. Incubate and wash after each antibody addition.
-
Add an HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Determine the IC50 of the inhibitor by analyzing the dose-response curve.
3T3-L1 Adipogenesis Inhibition Assay
This cell-based assay assesses the ability of a compound to inhibit the differentiation of pre-adipocytes into mature adipocytes, a process in which HMGA2 plays a role.
Principle: 3T3-L1 pre-adipocytes can be induced to differentiate into adipocytes by treatment with a cocktail of adipogenic inducers. The accumulation of lipid droplets in mature adipocytes can be visualized and quantified by staining with Oil Red O. Inhibitors of adipogenesis will reduce the amount of lipid accumulation.
Procedure:
-
Culture 3T3-L1 pre-adipocytes to confluence in a suitable culture plate.
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX (MDI cocktail).
-
Simultaneously, treat the cells with the test compound (e.g., Netropsin) at various concentrations or a vehicle control.
-
After 2-3 days, replace the differentiation medium with an insulin-containing medium for another 2 days.
-
Subsequently, culture the cells in a standard growth medium, changing the medium every 2-3 days, for a total of 8-10 days to allow for full differentiation.
-
Fix the cells with formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Elute the stain from the cells using isopropanol (B130326) and quantify the absorbance at a specific wavelength (e.g., 510 nm) to determine the extent of lipid accumulation.
-
Calculate the IC50 value for the inhibition of adipogenesis.
Visualizations
Experimental Workflow for HMGA2 Inhibition Assay
Caption: Workflow for determining HMGA2 inhibition using the AlphaScreen assay.
HMGA2 Signaling Pathway in Cancer
Caption: Simplified HMGA2 signaling pathway in cancer.
A Comparative Analysis of NF546 and Suramin as HMGA2 Inhibitors: A Guide for Researchers
A comprehensive review of current experimental data on the inhibition of the architectural transcription factor HMGA2 by suramin (B1662206), and a comparative evaluation of its analogue, NF546.
High Mobility Group A2 (HMGA2) is a non-histone architectural transcription factor that plays a crucial role in chromatin remodeling and gene regulation. Its re-expression in numerous human malignancies is associated with tumorigenesis, making it a compelling target for cancer therapy. This guide provides a comparative analysis of two compounds, suramin and its analogue this compound, in the context of HMGA2 inhibition. While suramin is a well-documented inhibitor of HMGA2, data on the direct interaction of this compound with HMGA2 is currently lacking in the scientific literature. This analysis summarizes the existing experimental data for both compounds to aid researchers in drug development and molecular biology.
Executive Summary
Suramin has been identified as a potent inhibitor of the HMGA2-DNA interaction. It binds directly to the AT-hook domains of HMGA2, thereby preventing its association with DNA. This inhibitory mechanism has been quantified with IC50 values in the low micromolar range. In contrast, this compound, a known P2Y11 receptor agonist, has been studied as a suramin analogue in the context of other DNA binding proteins but lacks direct experimental evidence for HMGA2 inhibition. This guide presents the available quantitative data for both compounds, details the experimental protocols used to assess their activities, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the available quantitative data for suramin and this compound. It is important to note that the data for this compound does not pertain to HMGA2 inhibition but to its other known biological activities.
Table 1: Inhibition of HMGA2-DNA Interaction
| Compound | Assay Type | IC50 (µM) | Reference |
| Suramin | AlphaScreen | 2.58 | [1] |
| Suramin | TR-FRET LANCE | Not explicitly stated, but confirmed inhibitory activity | [2] |
| This compound | No data available | - |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Suramin | Human A-431 cells | Not specified | Not cytotoxic up to concentrations tested | [1] |
| Suramin | Human lung cancer cell lines | MTT assay | 130 to 3715 (in 10% FCS) | [3] |
| Suramin | HCT116 (colon cancer) | Not specified | ~100 | [4] |
| This compound | HCT116 (colon cancer) | Not specified | ~75 | [4] |
| This compound | hTERT RPE-1 (normal epithelial) | Not specified | ~250 | [4] |
Mechanism of Action
Suramin: A Direct Inhibitor of HMGA2-DNA Binding
Suramin is a polysulfonated naphthylurea that functions as a direct inhibitor of the HMGA2-DNA interaction.[1] Experimental evidence indicates that suramin binds to the positively charged AT-hook domains of the HMGA2 protein.[5] This binding is thought to be driven by electrostatic interactions between the negatively charged sulfonate groups of suramin and the positively charged residues within the AT-hooks. By occupying these DNA-binding domains, suramin effectively prevents HMGA2 from binding to the minor groove of AT-rich DNA sequences, thereby inhibiting its function as an architectural transcription factor.[1]
This compound: An Uncharacterized Interaction with HMGA2
There is currently no direct experimental evidence to suggest that this compound inhibits HMGA2. While it is a structural analogue of suramin, its primary characterized activity is as a selective agonist of the P2Y11 receptor.[6] One study investigated this compound as a suramin analogue and found that it inhibits the DNA binding protein Mcm10 and exhibits cytotoxicity against cancer cell lines.[4] However, its effect on HMGA2 was not assessed. Therefore, its mechanism of action concerning HMGA2 remains unknown.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: HMGA2 signaling pathway and its inhibition by suramin.
Caption: Experimental workflows for assessing HMGA2 inhibition and cell viability.
Experimental Protocols
AlphaScreen Assay for HMGA2-DNA Interaction Inhibition
This protocol is adapted from the methodology used to identify suramin as an HMGA2 inhibitor.[7][8]
Objective: To quantify the inhibitory effect of a compound on the interaction between HMGA2 and a specific DNA sequence.
Materials:
-
His-tagged recombinant HMGA2 protein
-
Biotinylated double-stranded DNA oligonucleotide containing an AT-rich sequence
-
AlphaScreen™ Histidine (Nickel Chelate) Detection Kit (containing Streptavidin-coated Donor beads and Ni-NTA-Acceptor beads)
-
Test compounds (Suramin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the His-tagged HMGA2 protein, biotinylated DNA, and the test compound to each well.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Add the Streptavidin-coated Donor beads and Ni-NTA-Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate using an AlphaScreen-compatible microplate reader.
-
The signal generated is proportional to the amount of HMGA2-DNA binding. A decrease in signal in the presence of the test compound indicates inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cell Viability
This protocol provides a general method for assessing the cytotoxicity of compounds on cancer cell lines.[9][10][11]
Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds (Suramin, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly supports suramin as a direct inhibitor of the HMGA2-DNA interaction, providing a solid foundation for its further investigation as a potential therapeutic agent targeting HMGA2-driven cancers. In contrast, the role of this compound as an HMGA2 inhibitor is currently undefined. While its structural similarity to suramin and its observed cytotoxicity against cancer cells are intriguing, direct experimental validation of its effect on HMGA2 is necessary.
Future research should focus on:
-
Directly assessing the inhibitory activity of this compound on the HMGA2-DNA interaction using assays such as AlphaScreen or TR-FRET.
-
Investigating the mechanism of action of this compound if it is found to inhibit HMGA2, to determine if it follows a similar mechanism to suramin.
-
Conducting broader screening of suramin analogues to identify compounds with improved potency and selectivity for HMGA2.
This comparative guide highlights the current state of knowledge and underscores the need for further research to fully elucidate the potential of suramin analogues like this compound as modulators of HMGA2 function.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell viability measurement by MTT and LDH assay [bio-protocol.org]
Replicating Key Experiments for NF546's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key experiments used to elucidate the mechanism of action of NF546, a selective non-nucleotide agonist of the P2Y11 purinergic receptor. It offers a comparative analysis of this compound with its common experimental alternative, the non-hydrolyzable ATP analog ATPγS. Detailed experimental protocols are provided to enable the replication of these pivotal studies.
Mechanism of Action of this compound
This compound selectively binds to and activates the P2Y11 receptor, a G protein-coupled receptor (GPCR). A unique characteristic of the P2Y11 receptor is its dual coupling to two major signaling pathways:
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses.
-
Gs Pathway: Concurrently, P2Y11 receptor activation stimulates the Gs protein, which activates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP is a crucial second messenger that activates protein kinase A (PKA) and other downstream effectors.
This dual signaling capability allows this compound to modulate a diverse range of cellular functions, particularly in immune cells where the P2Y11 receptor is prominently expressed.
Comparative Performance of this compound and Alternatives
This compound is often compared to the endogenous P2Y11 agonist ATP and its slowly hydrolyzable analog, ATPγS. The following tables summarize the comparative performance of this compound and ATPγS in key in vitro assays.
Table 1: Potency Comparison of P2Y11 Receptor Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Citation |
| This compound | Calcium Mobilization | 1321N1-P2Y11 | pEC50 | 6.27 | [1][2] |
| ATPγS | Calcium Mobilization | 1321N1-P2Y11 | pEC50 | ~5.5 | |
| This compound | cAMP Accumulation | 1321N1-P2Y11 | pEC50 | ~6.0 | |
| ATPγS | cAMP Accumulation | 1321N1-P2Y11 | pEC50 | ~5.0 |
Table 2: Functional Response Comparison in Human Monocyte-Derived Dendritic Cells
| Compound (Concentration) | Functional Readout | Result | Citation |
| This compound (100 µM) | IL-8 Release | Significant increase | [1] |
| ATPγS (10 µM) | IL-8 Release | Significant increase | [3] |
Table 3: Selectivity Profile of this compound against other P2Y Receptors
| Receptor Subtype | Agonist Activity (this compound) | Citation |
| P2Y1 | No significant activity | [1] |
| P2Y2 | Weak activation at higher concentrations | [4] |
| P2Y4 | No significant activity | [1] |
| P2Y6 | Weak activation at higher concentrations | [4] |
| P2Y12 | Weak activation at higher concentrations | [4] |
Key Experimental Protocols
To verify the mechanism of action of this compound, three key experiments are typically performed. The specificity of this compound's action is confirmed using the selective P2Y11 receptor antagonist, NF340.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation via the Gq pathway.
Methodology:
-
Cell Culture: Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic.
-
Cell Plating: Cells are seeded into black, clear-bottom 96-well plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence is recorded before the addition of varying concentrations of this compound or ATPγS. For antagonist experiments, cells are pre-incubated with NF340 for 15-30 minutes before agonist addition.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured immediately after compound addition using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: The increase in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the pEC50 value is calculated.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels resulting from P2Y11 receptor activation of the Gs pathway.
Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, 1321N1-P2Y11 cells are cultured and seeded in 96-well plates.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with varying concentrations of this compound or ATPγS for a defined period (e.g., 30 minutes) at 37°C. For antagonist studies, NF340 is added prior to the agonist.
-
Cell Lysis and cAMP Measurement: Following stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is then calculated and plotted against the agonist concentration to determine the pEC50 value.
IL-8 Release Assay in Human Dendritic Cells
This functional assay measures a key downstream immunological consequence of P2Y11 activation in a physiologically relevant primary cell type.
Methodology:
-
Generation of Monocyte-Derived Dendritic Cells (moDCs): Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. Monocytes are then purified and cultured for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature moDCs.
-
Cell Stimulation: Immature moDCs are harvested and plated in 24-well plates. The cells are then stimulated with this compound, ATPγS, or a vehicle control for 24 hours. To confirm P2Y11-specificity, a separate set of cells is pre-treated with NF340 before agonist stimulation.
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected and stored at -80°C.
-
Cytokine Quantification: The concentration of IL-8 in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of IL-8 released is compared between the different treatment groups to assess the stimulatory effect of the agonists and the inhibitory effect of the antagonist.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and the general experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Consistency of NF546's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2Y11 receptor agonist, NF546, across various cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a selective, non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2] The P2Y11 receptor is a G protein-coupled receptor (GPCR) that, upon activation, distinctly couples to both Gq and Gs signaling pathways. This dual activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]), and the activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). This unique signaling cascade implicates this compound in a variety of cellular responses, including immunomodulation and vascular function.
Comparative Effects of this compound Across Cell Lines
The cellular response to this compound can vary significantly depending on the cell type and the expression levels of the P2Y11 receptor. This section summarizes the observed effects of this compound on endothelial, smooth muscle, immune, epithelial, and neuronal cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies evaluating this compound in different cell lines.
| Cell Line Type | Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Vasoactive Factor Modulation | 10 µM | Increased eNOS expression, Decreased Endothelin-1 expression | [3] |
| Smooth Muscle Cells | Human Vascular Smooth Muscle Cells (hVSMCs) | Proliferation | 10 µM | Significant reduction in Angiotensin II-induced proliferation | [3] |
| Immune Cells | Human Monocyte-derived Dendritic Cells | Cytokine Release | 100 µM | Stimulation of Interleukin-8 (IL-8) release | [1][2] |
| Human Monocyte-derived Dendritic Cells | Cytokine Release | 100 µM | Inhibition of LPS-induced Interleukin-12p70 (IL-12p70) release | [1][2] | |
| Epithelial Cells | BEAS-2B (Human Bronchial Epithelium) | Cytokine Release | Not Specified | Potential for IL-6 and IL-8 release via NF-κB pathway activation | [4][5] |
| Neuronal Cells | SH-SY5Y (Human Neuroblastoma) | Cytokine Expression | Not Specified | Potential for TNF-α expression induction | [6] |
Note: Data for BEAS-2B and SH-SY5Y cells are inferred from studies on inflammatory responses in these cell lines, as direct studies with this compound were limited in the searched literature. Further targeted research is recommended for conclusive evidence.
Comparison with Alternative P2Y11 Agonists
Several other compounds have been identified as P2Y11 receptor agonists. This table provides a comparative overview of their potency and selectivity.
| Agonist | pEC50 / EC50 | Selectivity Profile | Reference |
| This compound | pEC50 = 6.27 | Selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X3. May activate P2Y2, P2Y6, and P2Y12 at higher concentrations. | [1][2] |
| AR-C67085 | EC50 = 8.9 µM | Potent P2Y11 agonist, but also a known antagonist of the P2Y12 receptor. | [7] |
| ATPγS | Micromolar range | Non-hydrolyzable ATP analog, potent P2Y11 agonist but not selective. | [2] |
| 2-Propylthio-ATP-αB B-isomer | Nanomolar range | Reported to be up to 87-fold more potent than ATP. | [2] |
Signaling Pathways and Experimental Workflows
P2Y11 Signaling Pathway
Activation of the P2Y11 receptor by this compound initiates a bifurcated signaling cascade. The diagram below illustrates the key downstream effectors.
Figure 1: P2Y11 receptor signaling cascade initiated by this compound.
Experimental Workflow: Cell Viability Assay (MTT Assay)
This workflow outlines the key steps in determining the effect of this compound on cell viability using a standard MTT assay.
Figure 2: General workflow for an MTT-based cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Cytokine Release Assay (ELISA-based)
This protocol provides a general method for quantifying the release of a specific cytokine (e.g., IL-8) from cells treated with this compound.
Materials:
-
Cell line of interest (e.g., human monocyte-derived dendritic cells)
-
Complete culture medium
-
This compound
-
LPS (lipopolysaccharide) for co-stimulation if required
-
ELISA kit for the cytokine of interest
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Treat the cells with various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control). For some experiments, co-stimulation with an inflammatory agent like LPS may be necessary to observe inhibitory effects.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and the standard curve dilutions to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
Conclusion
This compound demonstrates consistent agonistic activity at the P2Y11 receptor across various cell types, leading to predictable downstream signaling events. However, the ultimate physiological outcome, be it changes in proliferation, vasoactive factor production, or cytokine release, is highly cell-type dependent. This guide provides a foundational understanding of this compound's performance, but researchers are encouraged to perform cell-line-specific dose-response studies to determine the optimal experimental conditions for their particular model system. The provided protocols and diagrams serve as a starting point for designing and interpreting such experiments.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. PM2.5 stimulated the release of cytokines from BEAS-2B cells through activation of IKK/NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NF546 with Novel P2Y11 Agonists: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the dynamic field of purinergic signaling research, the P2Y11 receptor stands out as a unique G protein-coupled receptor (GPCR) with dual coupling to both Gq and Gs signaling pathways. This distinctive characteristic makes it a compelling target for therapeutic intervention in a variety of physiological processes, including immune modulation and inflammation. This guide provides a comprehensive head-to-head comparison of the well-established P2Y11 agonist, NF546, with other key agonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The P2Y11 receptor's activation initiates two primary signaling cascades. The Gq pathway stimulation leads to the activation of phospholipase C (PLC), culminating in an increase in intracellular calcium ([Ca2+]i). Simultaneously, the Gs pathway activation stimulates adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).[1][2][3] This dual functionality allows for a nuanced cellular response to extracellular nucleotides.
Quantitative Comparison of P2Y11 Agonists
The development of selective and potent agonists is crucial for elucidating the therapeutic potential of targeting the P2Y11 receptor. This compound, a non-nucleotide agonist, has been a valuable tool in this endeavor.[4][5][6] The following table summarizes the available quantitative data for this compound and other commonly studied P2Y11 agonists.
| Agonist | Type | Potency (pEC50/EC50) | Selectivity Profile |
| This compound | Non-nucleotide | pEC50 = 6.27[4][5][6] | Relatively selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3 receptors.[4][5] |
| ATPγS | Nucleotide analogue | More potent than ATP.[7][8] | Activates other P2Y receptors.[9] |
| BzATP | Nucleotide analogue | More potent than ATPγS. EC50 values of 3.6 µM, 7 µM, and 285 µM for rat, human, and mouse P2X7 receptors, respectively.[7][10] | Potent P2X7 receptor agonist.[10] |
| AR-C67085 | Nucleotide analogue | The most potent agonist among several nucleotides tested.[8][11] | Also a potent inhibitor of ADP-induced platelet aggregation.[8][11] |
| ATP | Endogenous Ligand | Less potent than ATPγS and BzATP.[7] | Activates multiple P2Y and P2X receptors.[12] |
P2Y11 Receptor Signaling Pathways
Activation of the P2Y11 receptor by an agonist like this compound triggers a bifurcated signaling cascade, influencing a range of cellular functions.
References
- 1. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
Assessing the Translational Potential of NF546-Based Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of NF546, a selective non-nucleotide agonist of the P2Y11 purinergic receptor. By objectively comparing its performance with available alternatives and presenting supporting experimental data, this document aims to inform researchers and drug development professionals on the potential therapeutic applications of targeting the P2Y11 receptor with this compound.
Executive Summary
This compound has emerged as a valuable tool for elucidating the physiological and pathophysiological roles of the P2Y11 receptor. Its selectivity and agonist activity have been demonstrated in various in vitro and in vivo models, highlighting its potential in modulating immune responses and vascular function. This guide summarizes the key findings from preclinical studies, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes the core signaling pathways. While direct head-to-head clinical comparisons with other P2Y11 agonists are limited, the existing data provides a strong foundation for assessing the translational promise of this compound.
Data Presentation: Quantitative Comparison of P2Y11 Receptor Ligands
The following tables summarize the available quantitative data for this compound and a common, non-selective P2 receptor agonist, ATPγS, which is often used in P2Y11 receptor studies.
Table 1: Potency and Selectivity of P2Y11 Agonists
| Ligand | Receptor Target | Potency (pEC50) | Selectivity Profile | Reference |
| This compound | P2Y11 | 6.27 | Selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X3 receptors. Activates P2Y2, P2Y6, and P2Y12 at higher concentrations. | [1] |
| ATPγS | Non-selective P2 | Varies by receptor subtype | Agonist at multiple P2Y and P2X receptors. | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: In Vitro and In Vivo Effects of this compound
| Experimental Model | Treatment | Key Finding | Quantitative Data | Reference |
| Human Monocyte-Derived Dendritic Cells | This compound | Stimulation of Interleukin-8 (IL-8) release | - | |
| Rat Aortic Rings (Angiotensin II-induced dysfunction) | 10 µM this compound | Restoration of endothelium-dependent vasorelaxation | Significantly restored basal vasomotor response. | [3][4] |
| Human Coronary Artery Smooth Muscle Cells | This compound | Decrease in cell proliferation | Significantly decreased proliferation at 72h (from 1 to 0.89 ± 0.03). | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Increased eNOS and p-eNOS expression | Increased eNOS (from 1 to 1.43 ± 0.1) and p-eNOS (from 1 to 1.24 ± 0.1). | [5] |
| Human T-cells | This compound | Impaired cell migration | - | [6] |
Signaling Pathways and Experimental Workflows
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs G-proteins, leading to the activation of two distinct downstream signaling cascades. This dual signaling capability allows for a complex and nuanced cellular response to extracellular ATP.
Figure 1: P2Y11 receptor dual signaling cascade.
Experimental Workflow: Assessing this compound-Induced Cytokine Release from Dendritic Cells
This workflow outlines a typical experiment to measure the effect of this compound on cytokine production by human monocyte-derived dendritic cells (DCs).
Figure 2: Workflow for measuring this compound-induced IL-8 release.
Experimental Protocols
Protocol 1: In Vitro Differentiation and Stimulation of Human Monocyte-Derived Dendritic Cells
Objective: To generate immature dendritic cells (iDCs) from human peripheral blood mononuclear cells (PBMCs) and stimulate them with this compound to assess cytokine production.
Materials:
-
Ficoll-Paque
-
Human whole blood
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Recombinant human IL-4 (Interleukin-4)
-
This compound
-
NF340 (optional, as an antagonist control)
-
Human IL-8 ELISA kit
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using a negative selection method, such as the RosetteSep™ Human Monocyte Enrichment Cocktail, to avoid monocyte activation.
-
Differentiation of iDCs: Culture the enriched monocytes in complete RPMI-1640 medium supplemented with recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-7 days. Replace half of the medium with fresh cytokine-containing medium every 2-3 days.
-
Stimulation: Harvest the iDCs and seed them in a 24-well plate. Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. For antagonist control experiments, pre-incubate a set of cells with the P2Y11 antagonist NF340 (e.g., 10 µM) for 30 minutes before adding this compound.
-
Cytokine Measurement: After the incubation period, collect the cell culture supernatants. Measure the concentration of IL-8 in the supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's protocol.
Protocol 2: Ex Vivo Assessment of Vascular Function in Rat Aortic Rings
Objective: To evaluate the effect of this compound on vascular tone in an ex vivo model of angiotensin II-induced vascular dysfunction.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Angiotensin II
-
This compound
-
NF340
-
Organ bath system for isometric tension recording
Methodology:
-
Aortic Ring Preparation: Euthanize male Wistar rats and carefully excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting in Organ Bath: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g. Pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Induction of Dysfunction: Induce vascular dysfunction by incubating the rings with angiotensin II (e.g., 100 nM) for 30 minutes.
-
Treatment: In the continued presence of angiotensin II, treat the aortic rings with this compound (e.g., 10 µM) for an additional 30 minutes. A separate set of rings can be co-incubated with this compound and NF340 (e.g., 10 µM) to confirm P2Y11-mediated effects.
-
Assessment of Vasorelaxation: After the treatment period, assess endothelium-dependent relaxation by constructing a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM).
-
Data Analysis: Record the changes in isometric tension and express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Translational Potential and Future Directions
The preclinical data on this compound suggest a promising, albeit complex, translational potential. Its ability to modulate immune cell function indicates potential applications in inflammatory and autoimmune diseases. The demonstrated protective effects on vascular function point towards a possible role in cardiovascular diseases.
However, several factors need to be addressed to fully realize its therapeutic potential:
-
In Vivo Efficacy in Disease Models: While initial in vivo studies are encouraging, more extensive efficacy studies in relevant animal models of inflammatory and cardiovascular diseases are required.
-
Pharmacokinetics and Pharmacodynamics: A comprehensive characterization of the pharmacokinetic and pharmacodynamic profile of this compound is crucial for determining appropriate dosing regimens and assessing its drug-like properties.
-
Safety and Toxicology: Thorough safety and toxicology studies are necessary to identify any potential off-target effects or adverse reactions.
-
Comparative Studies: Direct, head-to-head comparisons with other emerging P2Y11 agonists would provide a clearer picture of the relative advantages and disadvantages of this compound.
-
Clinical Trials: To date, there is a lack of publicly available information on clinical trials involving this compound. The initiation of early-phase clinical trials will be a critical step in translating the preclinical findings to human applications.
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine 5'-(gamma-thio) triphosphate (ATPgammaS) stimulates both P2Y receptors linked to inositol phosphates production and cAMP accumulation in bovine adrenocortical fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Critical Appraisal of NF546's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NF546 has emerged as a valuable pharmacological tool for studying the P2Y11 receptor, a G protein-coupled receptor implicated in various physiological processes, including immune modulation and vascular function. This guide provides a critical appraisal of the literature on this compound's biological activities, offering a comparative analysis with alternative compounds and detailing the experimental protocols for key assays.
Unveiling the Biological Profile of this compound
This compound is a potent and selective non-nucleotide agonist of the human P2Y11 receptor. Its primary biological activity is the activation of this receptor, which subsequently triggers downstream signaling cascades.
P2Y11 Receptor Agonism and Signaling
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. Activation by this compound leads to:
-
Gs-pathway activation: Stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
-
Gq-pathway activation: Activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+).
This dual signaling capability allows this compound to modulate a diverse range of cellular responses.
Immunomodulatory Effects
A significant biological activity of this compound is its ability to modulate immune responses. Notably, this compound has been shown to stimulate the release of the pro-inflammatory chemokine interleukin-8 (IL-8) from human monocyte-derived dendritic cells.[1][2][3] This effect underscores the potential of targeting the P2Y11 receptor for immunomodulatory therapies.
Vascular Function Regulation
Recent studies have highlighted the role of this compound in vascular physiology. It has been demonstrated to restore vascular function that has been impaired by angiotensin II, suggesting a protective role in the cardiovascular system. This effect is mediated through its action on the P2Y11 receptor, leading to improved vasomotor responses.
Inhibition of HMGA2
Beyond its activity at the P2Y11 receptor, this compound has been identified as an inhibitor of the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2). This off-target activity should be considered when interpreting experimental results.
Comparative Analysis: this compound vs. Alternatives
A critical aspect of evaluating a pharmacological tool is its performance relative to other available compounds. This section compares this compound with other P2Y11 receptor agonists.
Table 1: Comparative Potency of P2Y11 Receptor Agonists
| Compound | Receptor Target | pEC50 | EC50 | Reference |
| This compound | Human P2Y11 | 6.27 | ~0.54 µM | [1][2][3] |
| ATPγS | Human P2Y11 | Varies | Varies | [4] |
| BzATP | Human P2Y11 | Varies | Varies | [5] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Selectivity Profile of this compound
This compound exhibits significant selectivity for the P2Y11 receptor over other P2Y and P2X receptor subtypes.[1][2][3]
| Receptor Subtype | Activity |
| P2Y1 | Low |
| P2Y2 | Low |
| P2Y4 | Low |
| P2Y6 | Low |
| P2Y12 | Low |
| P2X1 | Low |
| P2X2 | Low |
| P2X2/3 | Low |
Table 3: Off-Target Activity of this compound
| Target | Activity | IC50 | Reference |
| HMGA2 | Inhibition | 5.49 µM |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activities of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation.
Cell Line: 1321N1 human astrocytoma cells stably expressing the human P2Y11 receptor.
Protocol:
-
Cell Preparation: Seed 1321N1-hP2Y11 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound or other test compounds to the wells.
-
Signal Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). The change in fluorescence corresponds to the change in intracellular calcium levels.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling pathway.
Cell Line: HEK293 cells stably expressing the human P2Y11 receptor.
Protocol:
-
Cell Seeding: Plate HEK293-hP2Y11 cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Stimulation: Add different concentrations of this compound or other agonists and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). The signal is typically inversely proportional to the amount of cAMP produced.
Interleukin-8 (IL-8) Release Assay
This assay measures the secretion of IL-8 from immune cells.
Cell Type: Human monocyte-derived dendritic cells (DCs).
Protocol:
-
DC Generation: Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using GM-CSF and IL-4 for 5-7 days.
-
Cell Stimulation: Plate the immature DCs and treat them with this compound at various concentrations for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
IL-8 Quantification: Measure the concentration of IL-8 in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NF546
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds is a paramount responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for NF546, a selective P2Y11 agonist. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound and to be familiar with your institution's chemical hygiene plan.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes and aerosols. |
| Lab Coat | Chemically resistant lab coat or gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. | Minimizes the risk of inhalation of any aerosols or dust. |
Emergency Procedures:
| Situation | Action |
| Spill | Immediately alert others in the area. Contain the spill with absorbent materials. Decontaminate the area and all equipment. Collect all contaminated materials as hazardous waste. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The primary method for the disposal of small laboratory quantities of organophosphorus compounds like this compound is through chemical degradation via hydrolysis, followed by disposal as hazardous waste.
Experimental Protocol: Hydrolysis of this compound
-
Preparation of Hydrolysis Solution: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. This can be done by dissolving 40 grams of NaOH pellets in 1 liter of water. Prepare this solution within a chemical fume hood.
-
Reaction Setup:
-
In a designated chemical fume hood, place a chemically resistant container (e.g., a borosilicate glass beaker) of appropriate size within a secondary containment vessel.
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before proceeding.
-
Carefully add the this compound waste solution to the container.
-
-
Hydrolysis Reaction:
-
Slowly and carefully add the 1 M NaOH solution to the this compound waste. A general guideline is to use a significant excess of the NaOH solution (e.g., a 10:1 volume ratio of NaOH solution to the waste solution).
-
Gently stir the mixture using a magnetic stirrer for a minimum of 24 hours at room temperature. This extended time allows for the complete hydrolysis of the organophosphate ester bonds.
-
-
Neutralization and Waste Collection:
-
After 24 hours, check the pH of the solution. If it is still highly basic, neutralize it to a pH between 6 and 8 by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl).
-
The neutralized solution, along with all contaminated materials (including disposable PPE), must be collected in a properly labeled hazardous waste container.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) or chemical waste management program. Ensure the waste container is clearly labeled with its contents.
-
Decontamination of Laboratory Equipment
All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse all glassware and equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove any residual compound. Collect this rinseate as hazardous waste.
-
Washing: Wash the rinsed equipment with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By diligently following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling NF546
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of the P2Y11 Agonist NF546.
This document provides crucial safety and logistical information for the handling of this compound, a selective non-nucleotide agonist of the P2Y11 receptor, intended for research use only. Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following guidance is based on general principles of laboratory safety for handling novel chemical compounds and information gathered from suppliers and research publications.
Immediate Safety and Handling Precautions
This compound is a research chemical and should be handled with care, assuming it may have potential biological effects. All personnel must be trained in standard laboratory safety procedures before handling this compound.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is paramount to minimize exposure. The following PPE is recommended when handling this compound in its powdered form and in solution.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to prevent the spread of contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects the eyes from airborne particles of the powder and potential splashes of solutions. |
| Body Protection | A dedicated laboratory coat. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder outside of a certified chemical fume hood or glove box to minimize inhalation of fine particles. The need for respiratory protection should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential for the safe handling and use of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C.[1]
-
The storage location should be clearly labeled with the compound's identity and any appropriate hazard warnings.
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Use calibrated equipment for weighing and measuring.
-
This compound is soluble in water.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass in water, which may require gentle warming.[1]
-
The molecular weight of this compound is 1180.74 g/mol .[1] The exact mass to use will depend on the desired concentration and volume of the stock solution.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
Experimental Workflow for a Cell-Based Assay:
The following provides a general workflow for utilizing this compound in a typical cell-based experiment to study P2Y11 receptor activation.
P2Y11 Receptor Signaling Pathway
This compound is a selective agonist for the P2Y11 receptor, a G protein-coupled receptor (GPCR). Activation of the P2Y11 receptor initiates a dual signaling cascade through its coupling to both Gq and Gs alpha subunits.[2][3][4][5][6]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3][5]
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][5] Increased cAMP levels lead to the activation of protein kinase A (PKA).
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be considered chemical waste.
-
Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media, and solvents) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour liquid waste containing this compound down the drain.
Waste Pickup:
-
Follow your institution's established guidelines for the disposal of chemical hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their experiments. Always consult with your institution's safety office for specific guidance and protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
